molecular formula C11H14N2O7S B12407299 5-Carboxymethyl-2-thiouridine

5-Carboxymethyl-2-thiouridine

Cat. No.: B12407299
M. Wt: 318.31 g/mol
InChI Key: MSGFOEBMIJOVCL-JPUAMRISSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Carboxymethyl-2-thiouridine is a useful research compound. Its molecular formula is C11H14N2O7S and its molecular weight is 318.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O7S

Molecular Weight

318.31 g/mol

IUPAC Name

2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid

InChI

InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(20-5)13-2-4(1-6(15)16)9(19)12-11(13)21/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,21)/t5-,7?,8+,10-/m1/s1

InChI Key

MSGFOEBMIJOVCL-JPUAMRISSA-N

Isomeric SMILES

C1=C(C(=O)NC(=S)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CC(=O)O

Canonical SMILES

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Role of 5-Carboxymethyl-2-thiouridine and Its Derivatives in tRNA Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for its structure, stability, and function in protein synthesis. Among the more than 100 known modifications, those occurring at the wobble position (position 34) of the anticodon are particularly important for ensuring the fidelity and efficiency of translation. This technical guide provides an in-depth examination of 5-carboxymethyl-2-thiouridine (B12102594) (cmm5S2U) and its methylesterified derivative, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), wobble modifications found in the anticodon loops of specific tRNAs in eukaryotes and bacteria. This document details the crucial role of these modifications in codon recognition, the structural stability of tRNA, the biosynthetic pathways responsible for their creation, and the significant pathological consequences of their absence. Furthermore, this guide presents detailed experimental protocols for the analysis of these modifications and discusses their potential as targets for therapeutic intervention.

Core Function of this compound (and its derivatives) in tRNA

The primary role of cmm5s2U and its derivatives, such as mcm5s2U, is to ensure the accurate and efficient translation of messenger RNA (mRNA). These modifications are typically found at the wobble position (U34) of tRNAs that read codons in split-codon boxes, such as those for Lysine (AAA/AAG), Glutamine (CAA/CAG), and Glutamic acid (GAA/GAG)[1]. The function of this modification is multifaceted, stemming from the combined effects of the carboxymethyl group at the C5 position and the sulfur atom at the C2 position of the uridine (B1682114) base.

1.1. Enhancing Codon Recognition and Fidelity

The mcm5s2U modification is critical for proper mRNA decoding[2][3]. The 2-thio group (s2) restricts the flexibility of the uridine base, primarily by inducing a C3'-endo conformation of the ribose sugar[4][5]. This conformational rigidity is crucial for preventing misreading of near-cognate codons that end in a pyrimidine (B1678525) (U or C)[4]. The modification promotes preferential base-pairing with purines (A and G) at the third codon position[4]. Specifically, the 2-thiouridine (B16713) modification enhances base pairing with adenosine (B11128) (A) through two hydrogen bonds, while restricting the wobble pairing with guanosine (B1672433) (G)[4][5][6]. The C5 modification (mcm5) further refines this interaction, improving the efficiency of reading cognate codons ending in A and G[1][7]. The absence of these modifications can lead to translational defects, codon-specific mistranslation, and protein aggregation[7][8].

1.2. Stabilizing Anticodon Loop Structure

The anticodon loop of tRNA must adopt a specific conformation to interact correctly with the mRNA codon within the ribosome. For certain tRNAs, such as tRNA-Lys(UUU), the unmodified anticodon loop does not form a canonical, stable structure[1]. The xm5s2U modification helps to remodel the anticodon loop, improving the stacking of the bases and inducing the proper conformation for efficient decoding[1]. This structural stabilization is a key factor in maintaining the reading frame and preventing frameshifting during translation[9].

1.3. Identity Element for Aminoacylation

The sulfur atom at the C2 position can also act as an identity element for recognition by the correct aminoacyl-tRNA synthetase (aaRS)[4][6]. This ensures that the tRNA is charged with the correct amino acid, another critical step in maintaining translational fidelity.

Quantitative Data Analysis

While the qualitative effects of mcm5s2U are well-documented, precise quantitative data comparing modified and unmodified tRNAs are distributed across numerous studies. The following tables summarize the functional consequences, though specific thermodynamic and kinetic values are highly dependent on the tRNA species and experimental conditions.

Table 1: Impact of mcm5s2U on tRNA Biophysical and Functional Properties

PropertyUnmodified tRNA (U34)mcm5s2U-Modified tRNAFunctional Implication
Conformational Stability Flexible anticodon loop, less stable structure[1].Rigidified anticodon loop, stabilized C3'-endo ribose pucker[4][5].Increased structural integrity and proper presentation of the anticodon.
Codon Wobble Pairing Can wobble pair with A, G, U, and C, leading to potential misreading.Restricted wobble pairing; preferentially reads A and G, restricts pairing with U and C[5][6].Enhanced fidelity by preventing misreading of pyrimidine-ending codons.
Translational Efficiency Reduced efficiency in reading A- and G-ending codons[1].Improved efficiency of cognate codon reading[1].Ensures robust synthesis of proteins with high prevalence of these codons.
Aminoacylation Kinetics May have altered affinity for its cognate aaRS[10].The 2-thio group can act as a recognition element for the aaRS[4][6].Contributes to the accuracy of tRNA charging.

Table 2: Quantitative Observations from Experimental Assays

AssayObservationQuantitative InsightReference
γ-toxin Cleavage Assay γ-toxin specifically cleaves tRNA containing mcm5s2U.qRT-PCR can detect an ~80% decrease in full-length tRNA-Glu-UUC after toxin treatment, indicating the presence of the modification.[11]
Oxidative Stress Analysis Exposure of yeast to H2O2 leads to a reduction in mcm5s2U levels.LC-MS/MS analysis shows oxidative desulfurization, converting mcm5s2U to mcm5U and other products.[11]
Genetic Mutation Studies Yeast mutants lacking both mcm5 and s2 modification pathways show severe growth defects.Cellular protein levels are drastically decreased in an elp3Δuba4Δ double mutant.[8]

Biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U)

The biosynthesis of mcm5s2U is a complex, multi-step process involving several highly conserved enzyme systems. The pathway can be conceptually divided into two independent branches: the formation of the 5-methoxycarbonylmethyl (mcm5) side chain and the thiolation of the C2 position (s2).

Branch 1: mcm5 Side Chain Formation This pathway is primarily mediated by the Elongator complex, a highly conserved six-subunit complex (Elp1-Elp6). The Elongator complex is responsible for forming the carboxymethyl (cm5) intermediate on the uridine base. Subsequently, the enzyme Trm9 (in yeast, ALKBH8 in humans), in a complex with Trm112, catalyzes the final methylation step to produce the methoxycarbonylmethyl (mcm5) group[8].

Branch 2: 2-Thio (s2) Modification The thiolation at the C2 position is accomplished through a sulfur relay system. In eukaryotes, this involves the Urm1/Uba4 system, which is analogous to the bacterial MnmA pathway. Uba4 is an E1-like activating enzyme that adenylates and then thiocarboxylates the ubiquitin-related modifier Urm1. Thiocarboxylated Urm1 then serves as the sulfur donor for the Ncs2/Ncs6 (Tuc1 in yeast) complex, which catalyzes the final transfer of sulfur to the uridine base in the tRNA[8].

G cluster_mcm5 mcm5 Side Chain Formation cluster_s2 s2 Thiolation U34 Uridine-34 in pre-tRNA cm5U cm5U-tRNA (5-carboxymethyluridine) U34->cm5U Carboxymethylation s2U s2U-tRNA (2-thiouridine) U34->s2U Thiolation mcm5U mcm5U-tRNA (5-methoxycarbonylmethyluridine) cm5U->mcm5U Methylation mcm5s2U mcm5s2U-tRNA (Final Modification) mcm5U->mcm5s2U Thiolation s2U->mcm5s2U mcm5 Formation Elongator Elongator Complex (Elp1-6) Elongator->U34 Trm9_112 Trm9/Trm112 (ALKBH8/TRM112) Trm9_112->cm5U SulfurRelay Sulfur Relay System (Urm1, Uba4, Ncs2/6) SulfurRelay->U34

Biosynthetic pathway of mcm5s2U modification.

Experimental Protocols

The detection and quantification of cmm5s2U and its derivatives require specialized techniques. Below are detailed methodologies for key cited experiments.

4.1. Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method allows for the precise identification and quantification of modified nucleosides from a total tRNA sample.

  • Principle: tRNA is isolated and enzymatically hydrolyzed into its constituent nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer (MS/MS). Each modified nucleoside has a unique mass and fragmentation pattern, allowing for its unambiguous identification and quantification[6].

  • Methodology:

    • tRNA Isolation: Isolate total RNA from cells or tissues using a standard method like TRIzol extraction. Purify the tRNA fraction from other RNA species (rRNA, mRNA) using anion-exchange HPLC or size-exclusion chromatography[6].

    • Enzymatic Hydrolysis: Digest 1-5 µg of purified tRNA to single nucleosides using a mixture of nucleases. A common combination is Nuclease P1 (to cleave phosphodiester bonds) followed by bacterial alkaline phosphatase (to remove the 5'-phosphate).

    • HPLC Separation: Inject the nucleoside digest onto a reversed-phase C18 HPLC column. Separate the nucleosides using a gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • MS/MS Detection: Couple the HPLC eluent to an electrospray ionization (ESI) source of a triple quadrupole mass spectrometer. Operate the MS in dynamic multiple reaction monitoring (MRM) mode. For each modified nucleoside, pre-determine the specific parent ion mass and the mass of a characteristic fragment ion. Monitor these specific mass transitions to quantify the abundance of each nucleoside[6].

    • Quantification: Calculate the relative abundance of mcm5s2U by comparing its peak area to the peak areas of the canonical nucleosides (A, C, G, U).

4.2. γ-toxin Cleavage Assay for In Vivo Modification Status

This assay leverages the specific endonuclease activity of the Kluyveromyces lactis γ-toxin to assess the presence of mcm5s2U in specific tRNAs.

  • Principle: The γ-toxin specifically recognizes and cleaves tRNAs containing the mcm5s2U modification at the 3'-side of the modified base (between positions 34 and 35)[2]. The resulting tRNA fragments can be detected by northern blotting or the reduction in full-length tRNA can be quantified by qRT-PCR. tRNAs lacking the modification are resistant to cleavage[2].

  • Methodology:

    • RNA Preparation: Isolate total RNA from the cells of interest.

    • In Vitro Cleavage Reaction: Incubate 5-10 µg of total RNA with purified recombinant γ-toxin in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NaCl, 1 mM DTT) for 15-30 minutes at 30°C. Include a control reaction without the toxin.

    • Analysis by Northern Blot:

      • Separate the RNA from the cleavage reaction on a denaturing polyacrylamide gel (e.g., 10% polyacrylamide, 7M urea).

      • Transfer the RNA to a nylon membrane (e.g., Hybond-N+).

      • Hybridize the membrane with a 5'-radiolabeled DNA oligonucleotide probe specific to the tRNA of interest (e.g., tRNA-Glu(UUC)).

      • Visualize the full-length tRNA and the cleavage products using autoradiography. The presence of cleavage fragments indicates the tRNA was modified with mcm5s2U.

    • Analysis by qRT-PCR:

      • Perform a reverse transcription reaction on the RNA from the cleavage reaction using a primer specific for the target tRNA.

      • Use the resulting cDNA as a template for quantitative real-time PCR (qRT-PCR) with primers that amplify the full-length tRNA[2][11].

      • A decrease in the amount of full-length tRNA in the toxin-treated sample compared to the control indicates efficient cleavage and thus, the presence of mcm5s2U[11].

G cluster_northern Analysis via Northern Blot cluster_qpcr Analysis via qRT-PCR start Isolate Total RNA from Eukaryotic Cells reaction Incubate RNA with γ-toxin start->reaction control Control: Incubate RNA without Toxin start->control gel_n Denaturing PAGE reaction->gel_n rt Reverse Transcription reaction->rt control->gel_n control->rt transfer_n Transfer to Membrane gel_n->transfer_n probe_n Hybridize with Labeled Probe transfer_n->probe_n detect_n Autoradiography probe_n->detect_n result_n Result: Cleavage products visible detect_n->result_n qpcr Quantitative PCR rt->qpcr analyze_q Analyze Ct Values qpcr->analyze_q result_q Result: Decreased full-length tRNA amplification analyze_q->result_q

Experimental workflow for the γ-toxin cleavage assay.

Logical Relationships in Codon Recognition

The presence of the mcm5s2U modification at the wobble position creates a specific logical gate for codon recognition, enhancing translational fidelity.

G codon mRNA Codon (e.g., AAA or AAG) mod_check Is U34 modified to mcm5s2U? tRNA tRNA-Lys Anticodon (UUU) tRNA->mod_check no_mod Unmodified U34 mod_check->no_mod No yes_mod mcm5s2U at U34 mod_check->yes_mod Yes outcome_no Conformationally Flexible Restricted pairing with G Reduced efficiency no_mod->outcome_no outcome_yes Conformationally Rigid (C3'-endo) Stabilized pairing with A Restricted wobble with G yes_mod->outcome_yes translation_no Inefficient/Inaccurate Translation outcome_no->translation_no translation_yes Efficient & Accurate Translation outcome_yes->translation_yes

References

The Unseen Architect: A Technical Guide to the Biological Significance of 5-Carboxymethyl-2-thiouridine (cm5S2U) tRNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the over 170 known RNA modifications, those occurring at the wobble position (nucleotide 34) of the tRNA anticodon are of paramount importance for accurate codon recognition. This technical guide delves into the biological significance of a specific and crucial modification: 5-Carboxymethyl-2-thiouridine (cm5S2U). This document provides a comprehensive overview of the biosynthesis of cm5S2U, its vital role in maintaining translational fidelity, and the pathological consequences of its deficiency. We present a compilation of quantitative data, detailed experimental methodologies, and visual pathways to serve as an in-depth resource for researchers in molecular biology, drug development, and related fields.

Introduction: The Crucial Role of Wobble Position Modification

The genetic code is degenerate, meaning multiple codons can specify the same amino acid. The "wobble" hypothesis, proposed by Francis Crick, explains how a single tRNA anticodon can recognize multiple synonymous codons. This flexibility is largely mediated by post-transcriptional modifications of the nucleoside at the wobble position. These modifications fine-tune the codon recognition properties of the tRNA, ensuring accurate and efficient translation.

The this compound (cm5S2U) modification, and its more extensively studied derivative, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), are complex hypermodifications found at the U34 position of specific tRNAs, particularly those for Glutamic acid (Glu), Lysine (Lys), and Glutamine (Gln).[1][2] The presence of the 2-thio group (s²) confers conformational rigidity to the anticodon loop, which is crucial for precise codon-anticodon pairing.[3] Deficiencies in this modification pathway have been linked to a range of cellular defects and human diseases, highlighting its importance in cellular homeostasis.[4][5]

Biosynthesis of this compound: A Multi-Enzyme Cascade

The formation of cm5S2U is a multi-step enzymatic process involving several key protein complexes. The pathway can be broadly divided into two main stages: the formation of the carboxymethyl group at the C5 position of uridine (B1682114) (cm5U) and the subsequent thiolation at the C2 position.

Carboxymethylation at the C5 Position: The Role of the Elongator Complex

The initial and critical step in the formation of cm5S2U is the addition of a carboxymethyl group to the C5 position of the wobble uridine, forming cm5U. This reaction is catalyzed by the highly conserved Elongator complex.[4][6][7] Elongator is a multisubunit complex composed of six core subunits (Elp1-Elp6). The catalytic activity resides in the Elp3 subunit, which contains a radical S-adenosyl-L-methionine (SAM) domain and a putative histone acetyltransferase (HAT) domain.[4][8] The Elp1, Elp2, and Elp3 subunits form a stable subcomplex (Elp123) that is essential for the modification activity.[7][9]

dot

Figure 1: Eukaryotic Cytosolic cm5S2U Biosynthesis Pathway cluster_elongator Elongator Complex Elp1 Elp1 Elp2 Elp2 Elp3 Elp3 (Catalytic Subunit) Elp4 Elp4 Elp5 Elp5 Elp6 Elp6 U34 Uridine-34 in tRNA cm5U cm5U U34->cm5U Elongator Complex (Carboxymethylation) mcm5U mcm5U cm5U->mcm5U Trm9-Trm112 (Methylation) cm5s2U cm5S2U cm5U->cm5s2U Ncs2/Ncs6 (CTU1/CTU2) (Thiolation) mcm5s2U mcm5s2U mcm5U->mcm5s2U Ncs2/Ncs6 (CTU1/CTU2) (Thiolation) cm5s2U->mcm5s2U Trm9-Trm112 (Methylation) Trm9_Trm112 Trm9-Trm112 (Methyltransferase) Thiolase Ncs2/Ncs6 (CTU1/CTU2) (Thiolase)

Caption: Eukaryotic Cytosolic cm5S2U Biosynthesis Pathway.

Thiolation at the C2 Position

Following the formation of cm5U, the sulfur is incorporated at the C2 position of the uridine base. This thiolation step is carried out by a conserved thiolase complex, which in yeast consists of Ncs2 and Ncs6 (also known as Tuc1/Tuc2) and in humans is composed of CTU1 and CTU2.[10]

Further Modification to mcm5s2U

In many eukaryotes, cm5U and cm5S2U can be further methylated to form 5-methoxycarbonylmethyluridine (B127866) (mcm5U) and 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), respectively. This methylation is catalyzed by the Trm9-Trm112 methyltransferase complex.[5][11]

Mitochondrial Pathway: A Homologous System

Mitochondria possess their own translational machinery, and the modification of mitochondrial tRNAs (mt-tRNAs) is also crucial for efficient and accurate protein synthesis. The biosynthesis of the related taurinomethyluridine (τm5U) and 5-carboxymethylaminomethyluridine (B1212367) (cmnm5U) modifications in mitochondria is carried out by a homologous set of enzymes.[4][12][13][14] The human GTPBP3 and MTO1 proteins are the homologs of the bacterial MnmE and MnmG, and the yeast Mss1 and Mto1, respectively.[13][14][15] These enzymes catalyze the modification at the wobble position of specific mt-tRNAs.[4][15]

dot

Figure 2: Mitochondrial tRNA Modification Pathway (Homologous to cm5S2U) U34_mt Uridine-34 in mt-tRNA modified_U_mt cmnm5U / τm5U U34_mt->modified_U_mt GTPBP3-MTO1 / Mss1-Mto1 / MnmE-MnmG thiolated_U_mt cmnm5s2U / τm5s2U modified_U_mt->thiolated_U_mt MTU1 (TRMU) GTPBP3_MTO1 GTPBP3-MTO1 Complex (Human Mitochondria) Mss1_Mto1 Mss1-Mto1 Complex (Yeast Mitochondria) MnmE_MnmG MnmE-MnmG Complex (Bacteria) MTU1 MTU1 (TRMU) (Thiolase)

Caption: Mitochondrial tRNA Modification Pathway.

Functional Significance: Ensuring Translational Fidelity and Efficiency

The cm5S2U modification and its derivatives play a pivotal role in ensuring the accuracy and efficiency of protein synthesis.

Codon Recognition and Wobble Pairing

The primary function of the cm5S2U modification is to restrict the wobble pairing capabilities of the uridine at position 34. The rigid conformation imposed by the 2-thio group ensures that the anticodon preferentially recognizes codons ending in adenosine (B11128) (A) and, to a lesser extent, guanosine (B1672433) (G), while discriminating against codons ending in pyrimidines (uridine or cytosine).[13][16] This precise codon recognition is essential for preventing missense errors during translation.

Maintaining the Reading Frame

In addition to ensuring correct codon-anticodon pairing, the cm5S2U modification is critical for maintaining the translational reading frame.[1][6] The enhanced stability of the codon-anticodon interaction helps to prevent ribosomal frameshifting, which can lead to the synthesis of non-functional or toxic proteins.

Impact on Translational Efficiency

The presence of the 2-thiouridine (B16713) modification has been shown to increase the affinity of the aminoacyl-tRNA for the ribosomal A-site and to enhance the rate of GTP hydrolysis by elongation factor Tu (EF-Tu).[17] This leads to an overall increase in the efficiency of translation elongation for codons recognized by cm5S2U-modified tRNAs.

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of cm5S2U and related modifications.

Table 1: Relative Abundance of cm5S2U and Related Modifications in Yeast

Yeast StrainModificationRelative Abundance (%)Reference
Wild-typemcm5s2U80-90[18]
Wild-typecm5S2U4[18]
HEK293 (untreated)mcm5s2U76-80[18]
HEK293 (untreated)cm5S2U4[18]
HEK293ΔCat + 5µM H₂O₂mcm5s2U60[19]
HEK293ΔCat + 5µM H₂O₂mcm5H2U24[19]
HEK293ΔCat + 5µM H₂O₂mcm5U12[19]

Table 2: Kinetic Parameters of Human GTPBP3

Enzyme FormK_m_ (µM)k_cat_ (min⁻¹)Reference
hGTPBP39.5 ± 1.51.49 ± 0.06[20]
G domain216.7 ± 15.20.40 ± 0.06[20]
ΔN-hGTPBP3262.2 ± 17.30.76 ± 0.01[20]

Table 3: Enthalpy Differences for Ribose Puckering

Nucleoside 5'-monophosphateΔH (C2'-endo - C3'-endo) (kcal/mol)Reference
pxm5s2U1.1[16]
pxo5U-0.7[16]
Unmodified Uridine0.1[16]

Pathological Consequences of Defective cm5S2U Biosynthesis

Given the critical role of cm5S2U in translation, it is not surprising that defects in its biosynthetic pathway are associated with a range of human diseases.

Mitochondrial Disorders

Mutations in the genes encoding the mitochondrial tRNA modifying enzymes GTPBP3 and MTO1 have been linked to severe mitochondrial disorders.[13][20][21] These diseases are often characterized by hypertrophic cardiomyopathy, lactic acidosis, and encephalopathy.[15][20][21] The underlying molecular mechanism involves a severe defect in mitochondrial protein synthesis due to the lack of proper tRNA modification, leading to impaired assembly and function of the respiratory chain complexes.[11][21]

Neurological Disorders

Deficiencies in the Elongator complex, responsible for the initial cm5U formation, have been associated with various neurological disorders, including familial dysautonomia and intellectual disability.[5][9] The reduced levels of cm5S2U and its derivatives lead to translational defects that are particularly detrimental to the development and function of the nervous system.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound modification.

tRNA Isolation for Modification Analysis

dot

Figure 3: Workflow for tRNA Isolation CellHarvest 1. Cell Harvesting and Lysis TotalRNA 2. Total RNA Extraction (e.g., Trizol or Acid Phenol) CellHarvest->TotalRNA SmallRNA 3. Small RNA Fractionation (<200 nt) TotalRNA->SmallRNA tRNA_Purification 4. tRNA Purification (e.g., PAGE or Affinity Chromatography) SmallRNA->tRNA_Purification QualityControl 5. Quality Control (e.g., Urea-PAGE, Nanodrop) tRNA_Purification->QualityControl

Caption: Workflow for tRNA Isolation.

Protocol:

  • Cell Culture and Harvest: Grow cells to the desired density. Harvest cells by centrifugation and wash with ice-cold PBS.

  • Total RNA Extraction: Extract total RNA using a standard method such as Trizol reagent or acid phenol-chloroform extraction.[22]

  • Small RNA Fractionation: Isolate the small RNA fraction (<200 nucleotides) using a silica-based column purification kit or by size-selective precipitation.

  • tRNA Purification:

    • For total tRNA analysis: The small RNA fraction can be used directly for downstream applications like LC-MS/MS.

    • For specific tRNA isolation: Purify the tRNA of interest using denaturing polyacrylamide gel electrophoresis (PAGE) followed by gel extraction, or by using sequence-specific biotinylated oligonucleotide probes for affinity capture.[22]

  • Quality Control: Assess the purity and integrity of the isolated tRNA using a NanoDrop spectrophotometer (A260/A280 ratio should be ~2.0) and by running an aliquot on a denaturing urea-PAGE gel.[10]

Quantification of cm5S2U by LC-MS/MS

dot

Figure 4: LC-MS/MS Workflow for Modified Nucleoside Analysis tRNA_Digestion 1. Enzymatic Digestion of tRNA (Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase) LC_Separation 2. Liquid Chromatography (LC) (Reversed-Phase C18 column) tRNA_Digestion->LC_Separation MS_Detection 3. Mass Spectrometry (MS/MS) (Triple Quadrupole, MRM mode) LC_Separation->MS_Detection Data_Analysis 4. Data Analysis (Quantification against standards) MS_Detection->Data_Analysis

Caption: LC-MS/MS Workflow for Modified Nucleoside Analysis.

Protocol:

  • Enzymatic Digestion of tRNA:

    • To 1-2 µg of purified tRNA in 20 µL of 200 mM NH₄OAc (pH 5.2), add 50 units of Nuclease P1 per microgram of tRNA.

    • Incubate at 37°C for 2 hours to overnight.[19]

    • Add alkaline phosphatase and phosphodiesterase I and incubate for another 2 hours at 37°C to completely digest the tRNA into individual nucleosides.

  • Sample Preparation for LC-MS/MS:

    • Dilute the digested sample in a solvent compatible with the LC mobile phase (e.g., water with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a reversed-phase C18 column.

    • Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify the modified nucleosides using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3] Specific precursor-to-product ion transitions for cm5S2U and other modifications of interest should be used.

  • Data Analysis:

    • Quantify the amount of cm5S2U by comparing the peak area to a standard curve generated using synthetic cm5S2U.

γ-Toxin Cleavage Assay for mcm5s2U Detection

dot

Figure 5: γ-Toxin Assay Workflow cluster_analysis Analysis Methods TotalRNA_Incubation 1. Incubate Total RNA with γ-Toxin RNA_Analysis 2. Analyze RNA Integrity TotalRNA_Incubation->RNA_Analysis NorthernBlot Northern Blot with Specific Probes RNA_Analysis->NorthernBlot qRT_PCR qRT-PCR with Primers Spanning Cleavage Site RNA_Analysis->qRT_PCR

Caption: γ-Toxin Assay Workflow.

Protocol:

  • γ-Toxin Treatment:

    • Incubate 5-10 µg of total RNA with purified γ-toxin in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT) at 30°C for 30 minutes.[17][23]

    • Include a control reaction without γ-toxin.

  • Analysis of tRNA Cleavage:

    • Northern Blot Analysis:

      • Separate the RNA from the toxin-treated and control samples on a denaturing polyacrylamide gel.

      • Transfer the RNA to a nylon membrane.

      • Hybridize the membrane with a radiolabeled or biotinylated oligonucleotide probe specific for the tRNA of interest (e.g., tRNA-Glu-UUC).

      • Visualize the full-length and cleaved tRNA bands to determine the extent of cleavage.[17][24]

    • Quantitative RT-PCR (qRT-PCR):

      • Perform reverse transcription on the treated and control RNA samples using a primer that anneals downstream of the anticodon.

      • Perform qPCR using primers that span the γ-toxin cleavage site. A decrease in the qPCR signal in the toxin-treated sample indicates cleavage and the presence of mcm5s2U.[23][25]

Conclusion and Future Directions

The this compound modification is a vital component of the translational machinery, ensuring the fidelity and efficiency of protein synthesis. Its complex biosynthesis and critical role in codon recognition underscore its importance in cellular function. Deficiencies in this modification pathway are increasingly being linked to a spectrum of human diseases, making the enzymes involved potential targets for therapeutic intervention.

Future research should focus on several key areas:

  • Elucidating the complete regulatory networks that control the expression and activity of the cm5S2U biosynthetic enzymes.

  • Developing high-throughput screening methods to identify small molecules that can modulate the activity of these enzymes, which could have therapeutic potential.

  • Further investigating the specific downstream consequences of cm5S2U deficiency in different cell types and tissues to better understand the pathophysiology of associated diseases.

A deeper understanding of the biological significance of cm5S2U will undoubtedly open new avenues for the diagnosis and treatment of a variety of human pathologies.

References

An In-depth Technical Guide to 5-Carboxymethyl-2-thiouridine: Discovery, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxymethyl-2-thiouridine (B12102594) (cm⁵s²U) is a post-transcriptionally modified nucleoside found in the wobble position (position 34) of the anticodon loop of certain transfer RNAs (tRNAs). This modification is crucial for the accurate and efficient translation of messenger RNA (mRNA) into protein. Its presence ensures proper codon recognition and helps maintain the correct reading frame during protein synthesis. This technical guide provides a comprehensive overview of the discovery, characterization, and biological importance of cm⁵s²U, along with detailed experimental protocols and data for researchers in the fields of molecular biology, biochemistry, and drug development.

Discovery and Occurrence

The initial identification of 2-thiouridine (B16713) derivatives at the wobble position of tRNAs dates back several decades. These modifications are widespread across all domains of life, highlighting their fundamental role in protein synthesis. In eukaryotes, the closely related 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) is found in cytosolic tRNAs, while in bacteria, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) and 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) are prevalent.[1][2] The carboxymethylated form, cm⁵s²U, is a key intermediate in the biosynthetic pathway of these more complex modifications and is also found as a mature modification in certain tRNAs.

Physicochemical Characterization

The unique chemical structure of this compound imparts specific physicochemical properties that are essential for its function. Detailed characterization is typically performed using a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Data
ParameterValue/DescriptionReference
UV Absorbance Maximum (λmax) ~275 nm in neutral pH, with a shoulder at ~300 nm. The exact maxima can vary with pH due to the thiol group.[3]
¹H NMR Chemical Shifts (δ ppm) Data for the related compound 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) in D₂O: H6: ~7.9 ppm H1': ~5.9 ppm H5-CH₂: ~3.5 ppm OCH₃: ~3.7 ppm[2]
¹³C NMR Chemical Shifts (δ ppm) Predicted ranges based on related structures: C2: ~175 ppm (thiocarbonyl) C4: ~165 ppm (carbonyl) C6: ~140 ppm C5: ~110 ppm C1': ~90 ppm C5-CH₂: ~35 ppmGeneral NMR data for pyrimidines
Mass Spectrometry (m/z) Molecular Ion [M-H]⁻: ~317.05 m/z for C₁₁H₁₃N₂O₇S⁻. Fragmentation often involves loss of the ribose moiety and cleavage of the carboxymethyl group.[4]

Biological Significance and Function

The primary role of cm⁵s²U and its derivatives is to ensure the fidelity and efficiency of protein translation. Located at the wobble position of the tRNA anticodon, it plays a critical role in codon recognition.

Codon Recognition

The 2-thio modification restricts the conformational flexibility of the ribose ring, favoring a C3'-endo pucker. This conformation promotes the recognition of codons ending in adenosine (B11128) (A) through Watson-Crick base pairing while discouraging misreading of codons ending in guanosine (B1672433) (G), uridine (B1682114) (U), or cytosine (C).[1] The 5-carboxymethyl group further fine-tunes this interaction, contributing to the stability of the codon-anticodon duplex.

dot

CodonRecognition cluster_tRNA tRNA Anticodon Loop cluster_mRNA mRNA Codon cluster_Discouraged Discouraged Interactions Anticodon_N1 N Codon_N1 N Anticodon_N1->Codon_N1 Watson-Crick Pairing Anticodon_N2 N Codon_N2 N Anticodon_N2->Codon_N2 Watson-Crick Pairing cm5s2U_34 cm⁵s²U (Position 34) Codon_A A (Wobble Position) cm5s2U_34->Codon_A Watson-Crick Pairing (Strong) Codon_G G cm5s2U_34->Codon_G Wobble Pairing (Restricted) Codon_U U cm5s2U_34->Codon_U Codon_C C cm5s2U_34->Codon_C

Caption: Mechanism of codon recognition by cm⁵s²U at the wobble position.

Oxidative Stress Response

Recent studies have shown that 5-substituted 2-thiouridines are susceptible to oxidative damage. Under conditions of oxidative stress, the 2-thio group can be removed (desulfurization), leading to the formation of 5-carboxymethyluridine (B57136) (cm⁵U) or 5-carboxymethyl-4-pyrimidinone riboside.[4] This process can impair tRNA function and disrupt protein translation, suggesting a role for cm⁵s²U in cellular responses to oxidative stress.

Biosynthesis of this compound

The biosynthesis of cm⁵s²U is a complex enzymatic process that involves multiple steps and distinct pathways in different organisms.

Bacterial Biosynthesis Pathway

In bacteria such as E. coli, the formation of the 5-carboxymethylaminomethyl side chain is catalyzed by the MnmE and MnmG enzymes. The subsequent thiolation at the C2 position is carried out by a sulfur relay system involving several proteins, including IscS, TusA, TusBCD, TusE, and the tRNA thiouridylase MnmA.[4]

dot

Bacterial_Biosynthesis cluster_C5_mod C5-Modification cluster_C2_thio C2-Thiolation Uridine_34 Uridine at position 34 in pre-tRNA cm5U_intermediate 5-carboxymethyluridine intermediate Uridine_34->cm5U_intermediate Glycine, ATP, GTP cm5s2U This compound cm5U_intermediate->cm5s2U Cysteine, ATP MnmEG MnmE/MnmG Complex IscS IscS (Cysteine Desulfurase) TusA_E TusA-E (Sulfur Relay) IscS->TusA_E Sulfur Transfer MnmA MnmA (Thiouridylase) TusA_E->MnmA Sulfur Transfer

Caption: Simplified bacterial biosynthesis pathway of cm⁵s²U.

Eukaryotic Biosynthesis Pathway

In the cytosol of eukaryotes, the 2-thiolation of mcm⁵U (a precursor to mcm⁵s²U) is carried out by the Ncs6/Urm1 pathway, which involves a ubiquitin-related modifier (Urm1) and several other proteins (Ncs2, Ncs6, Uba4, Tum1).[2]

Experimental Protocols

Isolation and Purification of tRNA
  • Cell Lysis: Harvest cells and lyse them using a suitable method (e.g., sonication, French press, or chemical lysis with TRIzol).

  • Phenol-Chloroform Extraction: Perform phenol-chloroform extractions to remove proteins and DNA.

  • RNA Precipitation: Precipitate total RNA with isopropanol (B130326) or ethanol.

  • tRNA Enrichment: Purify tRNA from the total RNA pool using anion-exchange chromatography (e.g., DEAE-cellulose column) or size-exclusion chromatography.

Enzymatic Digestion of tRNA to Nucleosides
  • Nuclease P1 Digestion: Incubate the purified tRNA (1-5 µg) with nuclease P1 (2-5 units) in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) at 37°C for 2-4 hours. This enzyme digests RNA into 5'-mononucleotides.

  • Dephosphorylation: Add bacterial alkaline phosphatase (1-2 units) and an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0) to the reaction mixture. Incubate at 37°C for 1-2 hours to remove the 5'-phosphate group, yielding nucleosides.

  • Sample Preparation for Analysis: Terminate the reaction by heating or by adding an organic solvent. Centrifuge to pellet the enzymes and filter the supernatant before analysis.

LC-MS/MS Analysis of Modified Nucleosides
  • Chromatographic Separation: Inject the prepared nucleoside mixture onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry Detection: Couple the HPLC system to a tandem mass spectrometer (MS/MS) operating in positive or negative ion mode.

  • Quantification: Use multiple reaction monitoring (MRM) for targeted quantification of cm⁵s²U. This involves selecting the precursor ion (the molecular ion of cm⁵s²U) and a specific product ion generated by collision-induced dissociation.

  • Data Analysis: Compare the retention time and the precursor/product ion pair with those of a synthetic cm⁵s²U standard for confirmation and quantification.

dot

LCMS_Workflow Start Purified tRNA Digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) Start->Digestion Nucleosides Mixture of Nucleosides Digestion->Nucleosides HPLC HPLC Separation (C18 Column) Nucleosides->HPLC MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Data Data Analysis (Quantification & Identification) MSMS->Data Result Abundance of cm⁵s²U Data->Result

Caption: Experimental workflow for the LC-MS/MS analysis of cm⁵s²U.

Conclusion and Future Directions

This compound is a vital modified nucleoside that plays a critical role in ensuring the fidelity of protein synthesis. Its intricate biosynthesis and significant impact on codon recognition make it an important area of study. Further research is needed to fully elucidate the regulatory mechanisms governing its synthesis and to understand its potential involvement in various human diseases, including mitochondrial disorders and cancer. The development of high-throughput methods for the detection and quantification of cm⁵s²U will be instrumental in advancing our understanding of its biological functions and its potential as a biomarker or therapeutic target.

References

The Pivotal Role of 5-Carboxymethyl-2-thiouridine (cm5S2U) in Translational Fidelity and Cellular Health: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position (nucleotide 34) of the anticodon, are fundamental to ensuring the speed and accuracy of protein synthesis. Among these, the 2-thiouridine (B16713) derivatives are critical for the precise decoding of specific codons. This technical guide provides an in-depth examination of 5-carboxymethyl-2-thiouridine (B12102594) (cm5S2U) and its more mature form, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U). We detail the multi-step enzymatic biosynthesis of these modifications, their essential function in restricting wobble base pairing to enforce correct codon recognition, and their impact on translation efficiency. This guide summarizes key quantitative data, provides detailed experimental protocols for studying these modifications, and presents visual diagrams of the core pathways and mechanisms to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Wobble Position Modification

The degeneracy of the genetic code, where multiple codons can specify the same amino acid, necessitates a flexible yet accurate decoding mechanism. The "wobble" hypothesis explains how a single tRNA anticodon can recognize multiple synonymous codons, a feat often mediated by post-transcriptional modifications at the wobble position (the first nucleotide of the anticodon). These modifications fine-tune the codon recognition properties of the tRNA, ensuring accurate and efficient translation.

The modification of uridine (B1682114) at position 34 (U34) is particularly crucial. In eukaryotes, specific tRNAs for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu) undergo a series of modifications to form 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). This complex modification is critical for proper mRNA decoding and protein translation.[1][2][3] The precursor, this compound (cm5S2U), is an important intermediate in this pathway.[4] The 2-thio group (s2) is known to confer conformational rigidity to the anticodon loop, which is essential for stable and accurate codon-anticodon pairing.[5][6] Deficiencies in this modification pathway are linked to a range of cellular defects and human diseases, including mitochondrial disorders and cancer, highlighting the importance of these modifications in maintaining cellular homeostasis.[7][8][9][10]

Biosynthesis of cm5S2U and mcm5s2U

The formation of mcm5s2U at the wobble position is a complex, multi-step enzymatic process conserved in eukaryotes. It involves two key pathways that modify the C5 and C2 positions of the uridine base.

  • Modification at the C5 position: The Elongator complex, a highly conserved six-subunit protein complex (Elp1-Elp6), is responsible for initiating the modification at the C5 position of uridine, forming a carboxymethyl (cm5) group.

  • Modification at the C2 position (Thiolation): The Urm1 pathway is responsible for the 2-thiolation of the uridine. This process involves a ubiquitin-like protein, Urm1, and other enzymes like Uba4 and Ncs6.[5][11] This sulfur-relay system is critical for adding the thiol group.

  • Final Methylation: The cm5S2U intermediate is then methylated by the Trm9/Trm112 methyltransferase complex (known as ALKBH8 in humans) to produce the final, mature mcm5s2U modification.[1]

The absence of any of these enzymatic components leads to a hypo-modified tRNA, resulting in significant translational defects.

G Fig. 1: Biosynthesis Pathway of mcm5s2U cluster_0 cluster_3 cluster_4 U34 Uridine-34 in tRNA Elongator Elongator Complex (Elp1-6) Urm1_pathway Urm1 Pathway (Uba4, Ncs2/Ncs6, Tum1) cm5U cm5U Elongator->cm5U C5 modification cm5s2U cm5s2U s2U s2U Urm1_pathway->s2U C2 Thiolation Trm9_Trm112 Trm9/Trm112 Complex (ALKBH8 in humans) midpoint->cm5s2U Combined Pathways mcm5s2U mcm5s2U (Mature Modification) Trm9_Trm112->mcm5s2U Methylation G Fig. 2: Codon Recognition by mcm5s2U-tRNA cluster_ribosome Ribosomal A-Site mRNA Codon 5'-A-A-A-3' 5'-A-A-G-3' 5'-A-A-U-3' tRNA tRNA(Lys) Anticodon 5'-U*U-U-3' (U* = mcm5s2U) tRNA->mRNA:p2 Correct Pairing (Watson-Crick) tRNA->mRNA:p3 Correct Pairing (Restricted Wobble) tRNA->mRNA:p4 Incorrect Pairing (Prevented) G Fig. 3: Consequences of mcm5s2U Deficiency cluster_translation Translational Defects cluster_phenotype Cellular Phenotypes & Disease start Deficiency in Elongator, Urm1, or Trm9/ALKBH8 molecular Absence of cm5s2U/mcm5s2U on tRNA(Lys, Gln, Glu) start->molecular stalling Ribosome Stalling at AAA, AAG, GAA, GAG codons molecular->stalling frameshift Increased Frameshifting molecular->frameshift fidelity Decreased Translational Fidelity molecular->fidelity proteostasis Impaired Protein Homeostasis stalling->proteostasis frameshift->proteostasis fidelity->proteostasis stress Increased Sensitivity to Stress proteostasis->stress disease Mitochondrial Dysfunction, Neurological Disorders proteostasis->disease G Fig. 4: Workflow for LC-MS/MS Analysis of tRNA Modifications node1 1. tRNA Isolation (from cells or tissue) node2 2. Enzymatic Hydrolysis (to single nucleosides) node1->node2 node3 3. Reversed-Phase HPLC (Separation of nucleosides) node2->node3 node4 4. Tandem Mass Spectrometry (MS/MS Analysis) node3->node4 node5 5. Data Analysis (Identification & Quantification) node4->node5

References

The Biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the more than 100 known modifications, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) is a highly conserved and complex modification found at the wobble position (U34) of specific tRNAs, including those for Glutamine, Lysine, and Arginine. This modification is crucial for accurate codon recognition and the maintenance of translational fidelity. Its absence has been linked to various cellular defects and human diseases, making the enzymes involved in its biosynthesis potential therapeutic targets. This technical guide provides an in-depth overview of the mcm5s2U biosynthesis pathway, compiles available quantitative data, details key experimental protocols, and presents visual diagrams of the involved processes.

The Biosynthesis Pathway of mcm5s2U

The formation of mcm5s2U is a multi-step enzymatic process involving several highly conserved protein complexes. The pathway can be broadly divided into two major stages: the formation of the 5-methoxycarbonylmethyl (mcm5) group at the C5 position of uridine (B1682114) and the subsequent thiolation at the C2 position.

Formation of the mcm5 Side Chain

The initial steps in the formation of the mcm5 side chain are catalyzed by the Elongator complex, a highly conserved six-subunit complex (Elp1-Elp6). This complex is responsible for the formation of a 5-carboxymethyluridine (B57136) (cm5U) intermediate on the target tRNA. The exact mechanism of this reaction is still under investigation, but it is proposed to involve acetyl-CoA.

Following the formation of cm5U, the Trm9/Trm112 complex, a heterodimeric methyltransferase, catalyzes the final step in the formation of the mcm5 group. Trm9 is the catalytic subunit, and Trm112 is a stabilizing protein that is essential for Trm9's activity. This complex utilizes S-adenosylmethionine (SAM) as a methyl donor to convert cm5U to mcm5U.

An alternative model for this pathway has been proposed where 5-carbamoylmethyluridine (B1230082) (ncm5U) is an intermediate. In this model, the Elongator complex would first synthesize ncm5U, which is then converted to cm5U before the final methylation by Trm9/Trm112. However, the prevailing model suggests the direct formation of cm5U.

Thiolation at the 2-position

The final step in the biosynthesis of mcm5s2U is the thiolation of the uridine base at the C2 position. This reaction is carried out by a sulfur transfer system that involves several proteins. In eukaryotes, the key players are the ubiquitin-related modifier 1 (Urm1) pathway proteins, including Ncs2 (a cysteine desulfurase) and Ncs6 (a thiouridylase). This system mobilizes sulfur from cysteine and transfers it to the mcm5U-modified tRNA to produce the final mcm5s2U modification. The presence of the mcm5 side chain is thought to be a prerequisite for efficient thiolation.

Quantitative Data

Quantitative analysis of the mcm5s2U biosynthesis pathway is essential for understanding its efficiency and regulation. While detailed kinetic data for every enzyme in every organism is not available, this section summarizes the known quantitative information.

Enzyme/ComplexOrganismSubstrate(s)Kinetic ParameterValueReference
Trm9/Trm112 Saccharomyces cerevisiaetRNA, SAMApparent Km (tRNA)~0.1 - 1.5 µM
Apparent Km (SAM)~1 - 20 µM
Apparent kcatNot Reported
Elongator Complex Saccharomyces cerevisiaetRNA, Acetyl-CoAKm, kcatNot Reported
Ncs2/Ncs6 Saccharomyces cerevisiaemcm5U-tRNA, Cysteine, ATPKm, kcatNot Reported

Note: The reported kinetic parameters for Trm9/Trm112 are apparent values as they were determined using a mixture of tRNAs. Further studies with purified substrate tRNAs are needed for more precise kinetic characterization. Kinetic data for the Elongator complex and the Ncs2/Ncs6 thiouridylation system are currently lacking in the literature.

Experimental Protocols

Studying the biosynthesis of mcm5s2U requires a combination of biochemical and analytical techniques. This section provides detailed methodologies for key experiments.

Purification of Enzyme Complexes

3.1.1. Purification of the Trm9/Trm112 Complex

The Trm9/Trm112 complex can be purified by co-expressing histidine-tagged Trm9 and untagged Trm112 in E. coli.

  • Expression: Co-transform E. coli BL21(DE3) cells with plasmids encoding His-tagged Trm9 and Trm112. Grow the cells in LB medium to an OD600 of 0.6-0.8 and induce protein expression with IPTG (0.5 mM) overnight at 18°C.

  • Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or with a French press.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer.

  • Washing: Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the Trm9/Trm112 complex with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Size-Exclusion Chromatography: For higher purity, subject the eluted fraction to size-exclusion chromatography on a Superdex 200 or similar column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Analysis: Analyze the purified complex by SDS-PAGE to confirm the presence of both Trm9 and Trm112.

3.1.2. Purification of the Elongator Complex

The six-subunit Elongator complex can be purified from yeast or by recombinant expression. Purification from yeast often involves tandem affinity purification (TAP) tagging of one of the subunits. Recombinant expression and purification of the human Elongator complex and its subcomplexes have also been described.

In Vitro Methyltransferase Assay for Trm9/Trm112

This assay measures the transfer of a tritiated methyl group from [3H]-SAM to a tRNA substrate.

  • Substrate Preparation: The ideal substrate is tRNA containing the cm5U modification. This can be obtained by isolating total tRNA from a trm9Δ yeast strain.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM phosphate (B84403) buffer pH 7.5, 0.1 mM EDTA, 10 mM MgCl2, 10 mM NH4Cl, 0.1 mg/ml Bovine Serum Albumin, 10 µM [3H]-SAM, and the purified Trm9/Trm112 complex (e.g., 1.5 pmol).

  • Initiation: Start the reaction by adding the tRNA substrate (e.g., 1.5 µM total tRNA from a trm9Δ strain).

  • Incubation: Incubate the reaction at 37°C. Take aliquots at different time points.

  • Stopping the Reaction and Precipitation: Stop the reaction by spotting the aliquots onto Whatman GF/C filters and precipitating the tRNA with cold 5% trichloroacetic acid (TCA).

  • Washing: Wash the filters with cold 5% TCA and then with ethanol (B145695) to remove unincorporated [3H]-SAM.

  • Quantification: Dry the filters and measure the incorporated radioactivity by liquid scintillation counting.

Analysis of tRNA Modifications by HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying modified nucleosides from tRNA digests.

  • tRNA Isolation: Isolate total tRNA from cells of interest using standard phenol-chloroform extraction and ethanol precipitation methods.

  • tRNA Digestion: Digest the purified tRNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase (BAP) treatment.

    • Incubate 1-5 µg of tRNA with nuclease P1 in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) pH 5.3) at 37°C for 2-4 hours.

    • Add BAP and continue the incubation at 37°C for another 1-2 hours to dephosphorylate the nucleotides.

  • HPLC Separation: Inject the digested sample onto a C18 reverse-phase HPLC column. Separate the nucleosides using a gradient of a low-concentration ammonium acetate or phosphate buffer and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection and Quantification: Monitor the elution of nucleosides using a UV detector at 254 nm and 314 nm (the latter is specific for thiolated nucleosides). Identify the peaks corresponding to mcm5s2U and its precursors by comparing their retention times and UV spectra to known standards. Quantify the amount of each nucleoside by integrating the peak area. For more definitive identification and quantification, HPLC can be coupled to mass spectrometry (HPLC-MS).

γ-Toxin Assay for mcm5s2U Detection

The γ-toxin from Kluyveromyces lactis is an endonuclease that specifically cleaves tRNAs containing the mcm5s2U modification 3' to the modified base. This property can be exploited to detect and quantify mcm5s2U.

  • tRNA Preparation: Isolate total RNA from the cells of interest.

  • γ-Toxin Treatment: Incubate the total RNA (e.g., 5-10 µg) with purified γ-toxin in a suitable reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2) at 30°C for 30 minutes.

  • Analysis of Cleavage Products: The cleavage of target tRNAs can be analyzed by several methods:

    • Northern Blotting: Separate the RNA on a denaturing polyacrylamide gel, transfer to a membrane, and probe with a radiolabeled oligonucleotide specific for the tRNA of interest (e.g., tRNAGln(UUG)). The appearance of a cleavage product indicates the presence of mcm5s2U.

    • Quantitative RT-PCR (qRT-PCR): Reverse transcribe the treated RNA using a primer that anneals 3' to the cleavage site. Then, perform qPCR with primers that flank the cleavage site. A decrease in the amount of full-length PCR product in the γ-toxin-treated sample compared to an untreated control indicates cleavage and thus the presence of mcm5s2U.

Visualizing the Pathway and Workflows

Biosynthesis Pathway of mcm5s2U

Biosynthesis_of_mcm5s2U cluster_0 Step 1: 5-carboxymethylation cluster_1 Step 2: Methylation cluster_2 Step 3: 2-thiolation Uridine Uridine in tRNA cm5U 5-carboxymethyluridine (cm5U) Uridine->cm5U mcm5U 5-methoxycarbonylmethyluridine (mcm5U) cm5U->mcm5U mcm5s2U 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) mcm5U->mcm5s2U Elongator Elongator Complex (Elp1-Elp6) Elongator->cm5U Trm9_Trm112 Trm9/Trm112 Complex Trm9_Trm112->mcm5U Ncs2_Ncs6 Ncs2/Ncs6 System Ncs2_Ncs6->mcm5s2U AcetylCoA Acetyl-CoA AcetylCoA->Elongator SAM SAM SAM->Trm9_Trm112 Cysteine Cysteine Cysteine->Ncs2_Ncs6

Caption: The enzymatic pathway for the biosynthesis of mcm5s2U.

Experimental Workflow for tRNA Modification Analysis

tRNA_Modification_Analysis_Workflow start Start: Cellular Sample tRNA_iso tRNA Isolation (Phenol-Chloroform Extraction) start->tRNA_iso tRNA_digest tRNA Digestion (Nuclease P1 + BAP) tRNA_iso->tRNA_digest hplc HPLC Separation (C18 Column) tRNA_digest->hplc uv_detect UV Detection (254 nm & 314 nm) hplc->uv_detect ms_detect Mass Spectrometry (Optional, for confirmation) hplc->ms_detect quant Quantification of Modified Nucleosides uv_detect->quant ms_detect->quant

Caption: Workflow for the analysis of tRNA modifications by HPLC.

Logical Flow of the γ-Toxin Assay

Gamma_Toxin_Assay_Logic start Total RNA Sample has_mcm5s2U Does tRNA contain mcm5s2U? start->has_mcm5s2U cleavage tRNA is cleaved by γ-toxin has_mcm5s2U->cleavage Yes no_cleavage tRNA remains intact has_mcm5s2U->no_cleavage No analysis Analysis (Northern Blot / qRT-PCR) cleavage->analysis no_cleavage->analysis result_cleaved Detection of cleavage product analysis->result_cleaved result_intact Detection of full-length tRNA analysis->result_intact

Caption: Logical diagram of the γ-toxin assay for detecting mcm5s2U.

An In-depth Technical Guide to 5-Carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) in Bacterial tRNA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as the crucial link between the messenger RNA (mRNA) codon and the corresponding amino acid. Beyond their primary sequence, tRNAs are extensively decorated with a vast array of post-transcriptional chemical modifications. These modifications, particularly those in the anticodon loop, are critical for maintaining translational fidelity and efficiency. One such vital modification found at the wobble position (U34) of tRNAs for glutamic acid, lysine, and glutamine in many bacteria is 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U) and its derivatives. This modification is essential for the accurate recognition of A- and G-ending codons in split-codon boxes.[1][2]

The absence or alteration of cmnm5s2U and its downstream product, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), can lead to significant physiological consequences for bacteria, including reduced growth rates, decreased virulence, and altered responses to environmental stress.[2] These effects underscore the importance of the biosynthetic pathways of these modifications as potential targets for novel antimicrobial agents. This guide provides a comprehensive overview of the biosynthesis, function, and physiological significance of cmnm5s2U in bacterial tRNA, complete with detailed experimental protocols and quantitative data for researchers in the field.

Biosynthesis of cmnm5s2U and its Derivatives

The formation of cmnm5s2U is a multi-step enzymatic process that is part of a larger pathway leading to mnm5s2U in many bacteria, particularly Gram-negative organisms like Escherichia coli. The pathway involves a series of highly conserved enzymes.

The initial step is the formation of the 2-thiouridine (B16713) (s2U) base, a reaction catalyzed by the MnmA enzyme in conjunction with cysteine desulfurases.[3] Independently, the MnmE and MnmG enzymes form a heterotetrameric complex (MnmEG) that catalyzes the addition of a carboxymethylaminomethyl group to the C5 position of uridine (B1682114), using glycine (B1666218) as a substrate.[4][5] This reaction forms the cmnm5U modification, or cmnm5s2U if the uridine is already thiolated.

In organisms like E. coli, cmnm5s2U is an intermediate that is further processed by the bifunctional enzyme MnmC.[3][4] The C-terminal oxidase domain of MnmC, MnmC(o), converts cmnm5s2U to 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U). Subsequently, the N-terminal methyltransferase domain, MnmC(m), methylates nm5s2U to produce the final modification, 5-methylaminomethyl-2-thiouridine (mnm5s2U).[4] However, in certain bacteria or under specific growth conditions, cmnm5s2U can be the final modification.[4]

Interestingly, some Gram-positive bacteria lack the MnmC enzyme and utilize an alternative pathway for the final methylation step, involving enzymes such as MnmL and MnmM.[2][6]

Biosynthesis_of_cmnm5s2U U34 Uridine-34 in tRNA s2U34 s2U-34 U34->s2U34 Thiolation invis1 U34->invis1 invis2 s2U34->invis2 cmnm5U34 cmnm5U-34 cmnm5s2U34 cmnm5s2U-34 nm5s2U34 nm5s2U-34 cmnm5s2U34->nm5s2U34 Oxidative Decarboxylation mnm5s2U34 mnm5s2U-34 nm5s2U34->mnm5s2U34 Methylation invis1->cmnm5U34 Carboxymethyl- aminomethylation invis2->cmnm5s2U34 MnmA MnmA MnmA->U34 MnmEG MnmEG + Glycine MnmEG->invis1 MnmEG->invis2 MnmCo MnmC (oxidase) MnmCo->cmnm5s2U34 MnmCm MnmC (methylase) MnmCm->nm5s2U34

Caption: Biosynthesis pathway of cmnm5s2U and mnm5s2U in E. coli.

Functional Role of cmnm5s2U in Codon Recognition

The primary role of modifications at the wobble uridine is to modulate codon-anticodon interactions. The cmnm5s2U modification and its derivatives are crucial for accurately decoding codons in split-codon boxes, such as those for Lys (AAA/AAG), Glu (GAA/GAG), and Gln (CAA/CAG). The bulky side chain at the C5 position and the sulfur at the C2 position of the uridine ring impose conformational constraints on the anticodon loop.[1][4] This "rigidification" prevents mispairing with U- or C-ending codons (wobble pairing) while ensuring stable base pairing with A- and G-ending codons.[1]

CodonAmino AcidRelative Ribosome Occupancy (Fold Change in Mutant vs. WT)Organism / Context
GAA Glutamic Acid~1.4 - 1.6S. cerevisiae (elp3Δ or ncs2Δ mutants, lacking mcm5s2U)[7]
AAA Lysine~1.3 - 1.5S. cerevisiae (elp3Δ or ncs2Δ mutants, lacking mcm5s2U)[7]
CAA Glutamine~1.2 - 1.4S. cerevisiae (elp3Δ or ncs2Δ mutants, lacking mcm5s2U)[7]
Table 1: Impact of Wobble Uridine Modification Deficiency on Codon Decoding. Data is based on studies of mcm5s2U in yeast, which serves as a functional analog for cmnm5s2U/mnm5s2U in bacteria.

Physiological Significance and Role in Stress Response

The integrity of the cmnm5s2U/mnm5s2U modification pathway is critical for normal bacterial physiology, particularly under stressful conditions. Mutants in the MnmEG pathway exhibit a range of pleiotropic phenotypes, including slower growth rates, increased sensitivity to antibiotics, and attenuated virulence in pathogenic bacteria.[2]

These phenotypes are often linked to the inefficient translation of key regulatory proteins whose mRNAs are enriched in codons recognized by cmnm5s2U-modified tRNAs. A prime example is the master regulator of the general stress response, RpoS (σS). The rpoS mRNA contains a high frequency of codons that are inefficiently translated in the absence of proper tRNA modifications, leading to reduced RpoS protein levels and a compromised ability to mount a robust stress response.[4][8]

Stress_Response_Pathway cluster_0 Normal Condition cluster_1 MnmEG Pathway Disruption Stress Environmental Stress (e.g., Oxidative, Nutrient Limitation) MnmEG MnmEG Pathway Stress->MnmEG ? tRNA tRNAGlu/Lys/Gln MnmEG->tRNA Modifies mod_tRNA cmnm5s2U-modified tRNA tRNA->mod_tRNA Sufficient Modification unmod_tRNA Hypomodified tRNA tRNA->unmod_tRNA Insufficient Modification RpoS_mRNA rpoS mRNA (enriched in GAA/AAA codons) mod_tRNA->RpoS_mRNA Efficient Translation unmod_tRNA->RpoS_mRNA Inefficient Translation RpoS_Protein RpoS (σS) Protein RpoS_mRNA->RpoS_Protein Low_RpoS Low RpoS Levels RpoS_mRNA->Low_RpoS Stress_Genes Stress Response Genes RpoS_Protein->Stress_Genes Activates Transcription Impaired_Response Impaired Stress Response & Attenuated Virulence Low_RpoS->Impaired_Response

Caption: Role of the MnmEG pathway in the RpoS-mediated stress response.
PhenotypeWild-Type StrainmnmE or mnmG MutantFold Change / ObservationReference Context
Growth Rate Normal growthReduced growth rateSlower doubling time, reduced final ODGeneral observation for E. coli mutants in minimal media.[6][9][10][11][12]
Virulence Fully virulentAttenuated virulenceDefects in host colonization and survivalStudies in pathogenic bacteria like Salmonella and Shigella.[13]
Antibiotic MIC (Tetracycline) 2 µg/ml>2 µg/ml (variable)Increased resistance or altered susceptibility observedGeneral data for E. coli mutants, specific values vary.[3][14][15][16][17]
Antibiotic MIC (Ampicillin) 8 µg/ml>8 µg/ml (variable)Increased resistance or altered susceptibility observedGeneral data for E. coli mutants, specific values vary.[3][14][15][16][17]
Table 2: Phenotypic Consequences of Defective cmnm5s2U Biosynthesis. Specific quantitative values are highly dependent on the bacterial strain and experimental conditions.

cmnm5s2U Biosynthesis as a Drug Target

The essentiality of the MnmEG pathway for virulence and stress survival in many pathogenic bacteria makes its constituent enzymes attractive targets for the development of new antimicrobial drugs. Inhibiting these enzymes would not only potentially slow bacterial growth but could also re-sensitize resistant strains to existing antibiotics by crippling their stress response mechanisms. Developing small molecule inhibitors against the GTP-binding site of MnmE or the FAD-binding site of MnmG represents a promising avenue for novel antibiotic discovery.

Methodologies for Studying cmnm5s2U

Accurate identification and quantification of cmnm5s2U require specialized techniques. The general workflow involves isolating total tRNA, digesting it into individual nucleosides, and analyzing the resulting mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow Culture 1. Bacterial Culture (e.g., E. coli grown to mid-log phase) Harvest 2. Cell Harvesting (Centrifugation) Culture->Harvest Lysis 3. Cell Lysis & tRNA Extraction (Phenol-Chloroform) Harvest->Lysis Purify 4. tRNA Purification (Anion Exchange or Size Exclusion) Lysis->Purify Digest 5. Enzymatic Digestion (Nuclease P1, Phosphatase) Purify->Digest LC 6. LC Separation (Reversed-Phase C18 Column) Digest->LC MS 7. MS/MS Detection (Targeted MRM/PRM) LC->MS Analysis 8. Data Analysis (Quantification vs. Standards) MS->Analysis

Caption: Experimental workflow for the analysis of cmnm5s2U.
Experimental Protocol 1: tRNA Isolation from E. coli

This protocol is a synthesis of established methods for isolating total tRNA from bacterial cultures.[18][19][20][21]

  • Cell Culture and Harvest:

    • Inoculate 1 L of LB medium with an E. coli starter culture.

    • Grow at 37°C with shaking (250 rpm) to an OD600 of 0.5-0.6 (mid-log phase).

    • Harvest cells by centrifugation at 4,500 x g for 20 minutes at 4°C.

    • Wash the cell pellet once with 30 mL of cold 0.9% NaCl solution and store the pellet at -80°C.

  • Extraction of Total Nucleic Acids:

    • Resuspend the frozen cell pellet in 15 mL of ice-cold Extraction Buffer (0.3 M Sodium Acetate, 10 mM EDTA, pH 4.5).

    • Add an equal volume (15 mL) of acid-phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5).

    • Shake vigorously at room temperature for 30 minutes.

    • Separate the phases by centrifugation at 10,000 x g for 15 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new tube.

  • Precipitation and Purification of tRNA:

    • Add 2.5 volumes of ice-cold 100% ethanol (B145695) to the aqueous phase to precipitate total nucleic acids. Incubate at -20°C for at least 1 hour.

    • Pellet the nucleic acids by centrifugation at 16,000 x g for 30 minutes at 4°C.

    • To enrich for small RNAs (including tRNA), resuspend the pellet in a high-salt buffer (e.g., 1.2 M NaCl, 0.8 M Sodium Citrate) and add isopropanol (B130326) to selectively precipitate larger RNAs (mRNA, rRNA). Centrifuge to pellet large RNAs and retain the supernatant containing tRNA.

    • Precipitate the tRNA from the supernatant by adding an equal volume of isopropanol.

    • Wash the final tRNA pellet twice with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.

    • Assess purity and concentration using a spectrophotometer (A260/A280 ratio should be ~2.0).

Experimental Protocol 2: LC-MS/MS Quantification of cmnm5s2U

This protocol outlines the general steps for enzymatic digestion and mass spectrometry analysis.[22][23]

  • Enzymatic Digestion of tRNA to Nucleosides:

    • In a 50 µL reaction, combine 1-5 µg of purified total tRNA.

    • Add Nuclease P1 (to 1 U) and bacterial alkaline phosphatase (to 5 U) in a buffer of 50 mM Ammonium Acetate (pH ~5.3).

    • (Optional: Spike in a known quantity of a stable isotope-labeled internal standard for absolute quantification).

    • Incubate at 37°C for 2-4 hours to ensure complete digestion to single nucleosides.

    • Remove enzymes by passing the reaction mixture through a 3 kDa molecular weight cutoff filter.

  • Liquid Chromatography (LC) Separation:

    • Inject 5-10 µL of the filtered nucleoside mixture onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Use a binary solvent system with a gradient elution.

      • Solvent A: 0.1% Formic Acid in water.

      • Solvent B: 0.1% Formic Acid in acetonitrile (B52724) or methanol.

    • Run a gradient from ~2% Solvent B to ~50% Solvent B over 10-15 minutes to separate the nucleosides. The flow rate is typically set between 150-300 µL/min.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Couple the LC eluent to a triple quadrupole or high-resolution Orbitrap mass spectrometer operating in positive ion mode.

    • Use a targeted analysis method such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • Monitor for the specific precursor-to-product ion transition for cmnm5s2U. The exact m/z values will depend on the adduct ion (e.g., [M+H]+).

    • Quantify the peak area for the cmnm5s2U transition and compare it against a standard curve generated from a pure cmnm5s2U standard to determine its concentration in the original tRNA sample.

Conclusion

The 5-carboxymethylaminomethyl-2-thiouridine modification is a key player in ensuring translational accuracy and efficiency in bacteria. Its intricate biosynthesis and profound impact on bacterial physiology, stress response, and virulence highlight its significance. For researchers, understanding the function and regulation of cmnm5s2U opens up new avenues for exploring bacterial gene regulation. For drug development professionals, the enzymes responsible for its synthesis present a promising class of targets for novel antibacterial therapies aimed at disrupting bacterial adaptation and survival mechanisms. The methodologies outlined in this guide provide a robust framework for the continued investigation of this critical tRNA modification.

References

The Pivotal Role of Sulfur in 2-Thiouridine tRNA Modifications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of sulfur in the post-transcriptional modification of tRNA, specifically in the formation of 2-thiouridine (B16713) (s²U). This modification, found at the wobble position (U34) of tRNAs for glutamine, lysine, and glutamate, is a key determinant of translational accuracy and efficiency. We will delve into the biochemical pathways of thiolation, the structural and functional consequences of the s²U modification, and the experimental methodologies used to study these processes.

Core Function of the 2-Thio Group in tRNA

The introduction of a sulfur atom at the C2 position of uridine (B1682114) fundamentally alters the properties of the nucleoside, thereby enhancing the fidelity of protein synthesis.

  • Structural Rigidity and Codon Recognition: The bulky sulfur atom at the C2 position creates a steric clash with the 2'-hydroxyl group of the ribose sugar. This forces the ribose to adopt a rigid C3'-endo conformation. This structural constraint is crucial for precise codon recognition. The s²U modification stabilizes base pairing with 'A' and 'G' in the third position of the codon (NNA/NNG codons), ensuring accurate translation of codons for lysine, glutamic acid, and glutamine.[1]

  • Enhanced Translational Efficiency and Fidelity: The stabilized codon-anticodon interaction prevents ribosomal frameshifting and ensures the correct amino acid is incorporated into the growing polypeptide chain.[2][3][4] The absence of the 2-thio modification can lead to ribosome stalling at AAA, CAA, and GAA codons. This precise decoding is essential for maintaining protein homeostasis; its failure can lead to protein misfolding and aggregation.[3] In human mitochondrial diseases, for example, the lack of this modification in tRNALys can induce abnormal translation.[3]

The Biosynthesis of 2-Thiouridine: A Multi-Step Enzymatic Cascade

The incorporation of sulfur into uridine is a complex process involving distinct enzymatic pathways in different domains of life. These pathways begin with the mobilization of sulfur from L-cysteine by cysteine desulfurases.[5][6]

Bacterial Pathway: The IscS-Tus Relay System

In bacteria such as E. coli, the biosynthesis of s²U involves a multi-protein sulfur relay system.[7][8]

  • Sulfur Mobilization: The process is initiated by the cysteine desulfurase IscS, which extracts sulfur from L-cysteine, forming a persulfide intermediate on the enzyme.[7]

  • Sulfur Relay: This activated sulfur is then transferred through a "bucket-brigade" of sulfur-carrier proteins: TusA, the TusBCD complex, and TusE.[7][9][10]

  • Thiolation: Finally, TusE delivers the persulfide to the thiouridylase enzyme, MnmA.[9] MnmA catalyzes the ATP-dependent adenylation of the U34 C2 position, followed by a nucleophilic attack from the persulfide, which releases AMP and forms 2-thiouridine.[9][11][12]

In some Gram-positive bacteria like Bacillus subtilis, this pathway is abbreviated, with a dedicated cysteine desulfurase (YrvO) transferring sulfur directly to MnmA, bypassing the need for the Tus relay system.[7][13]

Bacterial_s2U_Pathway Bacterial 2-Thiouridine (s²U) Biosynthesis Pathway cluster_sulfur_mobilization Sulfur Mobilization cluster_sulfur_relay Sulfur Relay System (E. coli) cluster_thiolation Final Thiolation cluster_abbreviated Abbreviated Pathway (B. subtilis) L-Cysteine L-Cysteine IscS IscS L-Cysteine->IscS Sulfur Source TusA TusA IscS->TusA Persulfide Transfer TusBCD TusBCD TusA->TusBCD TusE TusE TusBCD->TusE MnmA MnmA TusE->MnmA s2U_tRNA tRNA(s²U34) MnmA->s2U_tRNA AMP AMP MnmA->AMP tRNA tRNA(U34) tRNA->MnmA ATP ATP ATP->MnmA YrvO YrvO (Cys Desulfurase) MnmA_Bsub MnmA YrvO->MnmA_Bsub Direct Transfer

Bacterial 2-thiouridine biosynthesis pathway.
Eukaryotic Cytoplasmic Pathway: The Urm1 System

In the cytoplasm of eukaryotes, the pathway is distinct and intriguingly linked to the ubiquitin-like protein modification system.[5]

  • Sulfur Mobilization: The cysteine desulfurase Nfs1 (in yeast) mobilizes sulfur from cysteine.[9]

  • Sulfur Carrier Activation: The ubiquitin-related modifier 1 (Urm1) acts as a sulfur carrier.[14][15][16] It is activated by the E1-like enzyme Uba4, which forms a thiocarboxylate (-COSH) at the C-terminus of Urm1.[9][15] This activation step is mechanistically different from the persulfide chemistry used in bacteria.

  • Thiolation: The thiocarboxylated Urm1 then donates its sulfur to the target tRNA. This final step is mediated by a heterodimer complex of Ncs2 and Ncs6 (in yeast) or their human homologs CTU2 and CTU1.[5][17]

Eukaryotic_s2U_Pathway Eukaryotic Cytoplasmic 2-Thiouridine (s²U) Biosynthesis cluster_sulfur_mobilization Sulfur Mobilization cluster_sulfur_carrier Sulfur Carrier Activation cluster_thiolation Final Thiolation L-Cysteine L-Cysteine Nfs1 Nfs1 (Cys Desulfurase) L-Cysteine->Nfs1 Sulfur Source Uba4 Uba4 (E1-like Activator) Nfs1->Uba4 Sulfur Transfer Urm1 Urm1 (Ubiquitin-related Modifier) Urm1->Uba4 Urm1_COSH Urm1-COSH (Thiocarboxylated) Uba4->Urm1_COSH Ncs_complex Ncs2/Ncs6 Complex (Thiolase) Urm1_COSH->Ncs_complex ATP ATP ATP->Uba4 s2U_tRNA tRNA(s²U34) Ncs_complex->s2U_tRNA tRNA tRNA(U34) tRNA->Ncs_complex

Eukaryotic cytoplasmic 2-thiouridine biosynthesis pathway.

Quantitative Analysis of 2-Thiouridine Function

The functional impact of s²U modifications can be quantified through various biochemical and biophysical assays. While comprehensive kinetic data for all enzymes in the pathway is dispersed, key findings highlight the modification's importance.

Table 1: Functional Impact of 2-Thiouridine Modifications

Parameter MeasuredSystem StudiedObservationQuantitative EffectReference
tRNA Binding Affinity E. coli GlnRS-tRNAGlnContribution of the 2-thio group to enzyme binding~10-fold increase in binding affinity compared to unmodified tRNA[2]
GTP Hydrolysis Rate E. coli Ribosome A-siteEffect of s²U on EF-Tu activity~5-fold increase in the rate of GTP hydrolysis by EF-Tu[2]
Codon Recognition Ribosome binding assaysEnhanced binding to cognate codonsStabilizes pairing with NNA and NNG codons
tRNA Melting Temp. Thermus thermophilus tRNAEffect of 2-thioribothymidine (s²T) at position 54Melting temperature increases with s²T incorporation, enhancing stability[18]
Cellular Response Bacillus subtiliss²U levels in response to sulfur availabilityLevels of s²U-modified tRNA decrease in a dose-dependent manner with low sulfur[6][19][20]

Experimental Protocols

Studying s²U modifications requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: Bulk tRNA Isolation from E. coli

This protocol is adapted from standard procedures for extracting total tRNA from bacterial cells.[21]

  • Cell Culture and Harvest:

    • Culture E. coli cells in LB medium at 37°C to mid-log phase (OD600 ≈ 0.5).

    • Harvest cells by centrifugation (e.g., 3,000 rpm for 15 min at 4°C).

    • Wash the cell pellet with a buffered salt solution (e.g., 50 mM Tris-HCl, pH 7.5, 0.9% NaCl) to remove media traces. Pellets can be stored at -80°C.

  • Cell Lysis and Phenol Extraction (Acidic Conditions):

    • Resuspend the cell pellet in a cold, acidic buffer (e.g., 0.3 M Sodium Acetate, pH 4.5, 10 mM EDTA) to preserve aminoacylation if needed.

    • Add an equal volume of acid-phenol:chloroform (pH 4.7).

    • Lyse cells by vigorous vortexing (e.g., 4-5 cycles of 30-second bursts with incubation on ice in between).

  • Separation and Precipitation:

    • Centrifuge at maximum speed for 15-20 minutes at 4°C to separate the aqueous and organic phases.

    • Carefully transfer the upper aqueous phase (containing RNA) to a new tube.

    • Precipitate the RNA by adding 2.5-3 volumes of ice-cold 100% ethanol (B145695) and incubating at -20°C for at least 1 hour (or overnight).

  • tRNA Purification:

    • Pellet the RNA by centrifugation (max speed, 30 min, 4°C).

    • Wash the pellet with cold 70% ethanol to remove salts.

    • Air-dry the pellet and resuspend in DEPC-treated water.

    • Further purification to isolate specific tRNAs can be achieved using methods like reversed-phase high-pressure liquid chromatography (RP-HPLC).[21]

Protocol: Detection of s²U by HPLC-MS

Quantification of s²U is typically achieved by digesting tRNA to nucleosides and analyzing the mixture via HPLC coupled with mass spectrometry (MS).

  • tRNA Digestion to Nucleosides:

    • To a purified tRNA sample (1-5 µg), add nuclease P1 and incubate at 37°C for 2-4 hours in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).

    • Add bacterial alkaline phosphatase (BAP) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.

  • HPLC Separation:

    • Inject the digested sample onto a C18 reversed-phase HPLC column.

    • Elute the nucleosides using a gradient of two mobile phases:

      • Mobile Phase A: An aqueous buffer (e.g., 5 mM ammonium acetate, pH 5.3).

      • Mobile Phase B: A mixture of aqueous buffer and an organic solvent (e.g., 40% acetonitrile).

    • Run a gradient from low to high concentration of Mobile Phase B to separate the nucleosides based on their hydrophobicity.

  • Mass Spectrometry (MS) Analysis:

    • The eluent from the HPLC is directly introduced into the ion source of a mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).

    • Monitor for the specific mass-to-charge ratio (m/z) of s²U and its characteristic fragmentation patterns to identify and quantify it relative to other nucleosides.

Protocol: In Vitro Kinetic Analysis of Thiolation Enzymes

Kinetic parameters (Km, kcat) for enzymes like MnmA can be determined using steady-state assays.[22][23]

  • Component Preparation:

    • Purify the recombinant enzyme of interest (e.g., MnmA).

    • Prepare the substrate tRNA via in vitro transcription using T7 RNA polymerase.[24]

    • Use radiolabeled L-cysteine ([³⁵S]cysteine) as the sulfur source for tracking incorporation.

  • Reaction Setup (Steady-State Assay):

    • Prepare reaction mixtures containing a fixed, catalytic amount of the enzyme and a saturating concentration of ATP.

    • Vary the concentration of the tRNA substrate across a range of concentrations around the expected Km.

    • Initiate the reaction by adding the enzyme or [³⁵S]cysteine.

  • Time-Course and Quantification:

    • Take aliquots at various time points and quench the reaction (e.g., by adding trichloroacetic acid, TCA).

    • Precipitate the tRNA and collect it on a filter.

    • Quantify the amount of incorporated [³⁵S] by liquid scintillation counting.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each tRNA concentration.

    • Plot V₀ against the tRNA substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and kcat.

Experimental_Workflow General Workflow for Studying s²U Modifications cluster_tRNA_prep tRNA Preparation cluster_analysis Analysis of Modification cluster_functional Functional Assays Cell_Culture 1. Bacterial Cell Culture (e.g., E. coli) tRNA_Isolation 2. Bulk tRNA Isolation (Phenol Extraction) Cell_Culture->tRNA_Isolation tRNA_Purification 3. tRNA Purification (HPLC) tRNA_Isolation->tRNA_Purification Digestion 4. Enzymatic Digestion to Nucleosides tRNA_Purification->Digestion HPLC_MS 5. HPLC-MS Analysis Digestion->HPLC_MS Quantification 6. Identification and Quantification of s²U HPLC_MS->Quantification InVitro_Tx A. In Vitro Transcription of tRNA Substrate Kinetic_Assay B. In Vitro Kinetic Assay with Purified Enzymes InVitro_Tx->Kinetic_Assay Kinetic_Data C. Determine Km, kcat Kinetic_Assay->Kinetic_Data

Workflow for the analysis of s²U modifications.

Relevance in Disease and Drug Development

The essentiality of s²U modifications for translational fidelity makes the enzymes in their biosynthetic pathways attractive targets for novel antimicrobial agents. Since the bacterial (MnmA/Tus) and eukaryotic cytoplasmic (Ncs2/Ncs6/Urm1) systems are distinct, inhibitors could be developed to specifically target the bacterial pathway with minimal cross-reactivity, offering a promising avenue for new antibiotic development. Furthermore, the link between defects in tRNA thiolation and human mitochondrial diseases underscores the importance of this pathway in human health and suggests potential therapeutic strategies aimed at modulating these modification pathways.

References

The Pivotal Role of mcm5s2U in Translational Efficiency and Fidelity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the more than 100 known modifications, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) stands out for its crucial role in the accurate decoding of specific messenger RNA (mRNA) codons. Located at the wobble position (U34) of tRNAs for lysine (B10760008), glutamine, and glutamic acid, this complex modification is essential for maintaining translational accuracy and cellular health.[1] Deficiencies in mcm5s2U have been linked to a range of cellular defects, including protein aggregation and neurological disorders, highlighting its importance in human health and disease.[2][3] This technical guide provides an in-depth exploration of the biological significance of the mcm5s2U modification, detailing its biosynthesis, its crucial role in codon recognition, and the pathological consequences of its absence. We present a compilation of quantitative data, detailed experimental methodologies, and visual pathways to serve as a comprehensive resource for professionals in molecular biology and drug development.

Introduction: The Significance of Wobble Position Modification

The genetic code is degenerate, meaning that multiple codons can specify the same amino acid. The "wobble" hypothesis explains how a single tRNA anticodon can recognize multiple synonymous codons. This flexibility is largely mediated by post-transcriptional modifications of the nucleoside at the wobble position (the first nucleotide of the anticodon, position 34).[1] These modifications fine-tune the codon-recognition properties of the tRNA, ensuring accurate and efficient translation.

The mcm5s2U modification is found at the U34 position of tRNAs that decode codons ending in A or G, specifically for the amino acids lysine (Lys), glutamine (Gln), and glutamic acid (Glu).[4][5] Its chemical structure consists of a 5-methoxycarbonylmethyl (mcm5) group and a 2-thio (s2) group attached to the uridine (B1682114) base.[6] The presence of mcm5s2U is crucial for preventing frameshift errors and ensuring the correct reading of the mRNA template.[1] It enhances the binding of the tRNA to its cognate codons while restricting its ability to misread near-cognate codons, thereby playing a dual role in promoting both the efficiency and fidelity of translation.[7][8]

The Biosynthesis of mcm5s2U

The formation of mcm5s2U is a complex, multi-step enzymatic process that is highly conserved in eukaryotes.[2] The pathway involves two major branches: the formation of the mcm5 side chain and the addition of the s2 sulfur group.

  • mcm5 Pathway: This branch is initiated by the highly conserved Elongator complex, a six-subunit protein (Elp1-Elp6). The Elongator complex is responsible for generating the initial 5-carboxymethyluridine (B57136) (cm5U) intermediate.[2] Subsequently, the Trm9/Trm112 methyltransferase complex catalyzes the methylation of cm5U to produce mcm5U.[2][8]

  • s2 Pathway: The thiolation at position 2 is carried out by a dedicated sulfur-relay system. In yeast, this involves the ubiquitin-related modifier Urm1 acting as a sulfur carrier, activated by the Uba4 enzyme. The sulfur is then transferred to the tRNA by the Ncs2/Ncs6 complex.[6][9]

Defects in any of the genes encoding these enzymes lead to a lack of, or an intermediate form of, the mcm5s2U modification.[10]

G U34 Uridine-34 cm5U cm5U U34->cm5U Elongator (Elp1-6) s2_intermediate s2U U34->s2_intermediate Urm1/Uba4 Ncs2/Ncs6 Sulfur Relay mcm5U mcm5U cm5U->mcm5U Trm9/Trm112 Methyltransferase mcm5s2U mcm5s2U mcm5U->mcm5s2U s2_intermediate->mcm5s2U

Biosynthesis pathway of mcm5s2U modification.

Mechanism of Action in Translation

The mcm5s2U modification exerts its function by enforcing a specific three-dimensional structure on the tRNA's anticodon loop. Proton NMR studies have shown that the combined effects of the 2-thiocarbonyl group and the 5-substituent lock the ribose sugar into a rigid C3'-endo conformation.[11] This structural constraint is critical for precise codon recognition.

  • Promoting Cognate Codon Reading: The rigid anticodon structure induced by mcm5s2U is optimal for base-pairing with codons ending in 'A'. It ensures stable and accurate codon-anticodon pairing in the ribosome's A-site.[6][11]

  • Restricting Wobble and Misreading: An unmodified uridine at the wobble position is highly flexible and can erroneously pair with all four bases (A, U, C, G) at the third codon position.[3] The mcm5s2U modification prevents this promiscuous pairing, particularly with U and C, thereby reducing missense errors.[4]

  • Enhancing Translational Efficiency: By stabilizing the codon-anticodon interaction, mcm5s2U promotes efficient decoding of its cognate codons (AAA, AAG, CAA, CAG, GAA, GAG).[4][5] Its absence leads to ribosome pausing at these specific codons, which slows down the rate of protein synthesis.[12]

mcm5s2U restricts wobble pairing and ensures fidelity.

Quantitative Impact on Translation

The absence of mcm5s2U has measurable consequences on translation, which have been quantified through various high-throughput and targeted experimental approaches.

Codon-Specific Ribosome Pausing

Ribosome profiling, a technique that maps the position of ribosomes on mRNA transcripts at a genome-wide scale, has been instrumental in demonstrating the effect of mcm5s2U deficiency.[13] In yeast mutants lacking the mcm5 or s2 components, a significant increase in ribosome density (a proxy for slower translation) is observed at codons decoded by mcm5s2U-containing tRNAs.[12][14]

Table 1: Ribosome Occupancy Changes in mcm5s2U-Deficient Yeast Data represents the fold-change in ribosome density at specific codons in mutant strains compared to wild-type, as measured by ribosome profiling.

CodonAmino AcidMutant StrainFold-Change in Ribosome Occupancy at A-siteReference
AAA Lysinencs6Δ (lacks s2)~1.5 - 2.0[12][14]
CAA Glutaminencs6Δ (lacks s2)~1.5 - 2.0[12][14]
GAA Glutamic Aciduba4Δ (lacks s2)~1.5 - 2.0[12]
AAA Lysineelp6Δ (lacks mcm5)~1.5 - 2.0[12]
CAA Glutamineelp6Δ (lacks mcm5)~1.5 - 2.0[12]
GAA Glutamic Acidelp6Δ (lacks mcm5)~1.5 - 2.0[12]
Impact on Protein Expression and Fidelity

The translational slowdown at specific codons can lead to reduced overall protein levels and an increase in protein misfolding and aggregation.[3][12] This is particularly detrimental for proteins enriched in Lys, Gln, and Glu codons. Dual-luciferase reporter assays, which measure the translational efficiency of specific codon sequences, confirm that mcm5s2U is required for the optimal translation of its cognate codons.[15]

Table 2: Effects of mcm5s2U Deficiency on Protein Synthesis

Experimental ReadoutObservation in mcm5s2U-deficient cellsImplicationReference
Global Protein Levels Drastically decreased total cellular proteinGlobal translational defect[9]
Luciferase Reporter (4xGAA) Significantly lower reporter activityReduced translation of GAA codons[15]
Luciferase Reporter (4xAAA) Significantly lower reporter activityReduced translation of AAA codons[15]
Protein Aggregation Increased aggregation of essential proteinsImpaired protein homeostasis[3][12]
Amino Acid Misincorporation Increased rates at specific codon sitesReduced translational fidelity[3]

Experimental Protocols

Analyzing the status and function of mcm5s2U requires a combination of biochemical and genomic techniques. Below are detailed methodologies for key experiments.

Protocol: tRNA Isolation and LC-MS/MS Analysis for mcm5s2U Quantification

This method allows for the direct detection and quantification of mcm5s2U from total RNA.

  • Total RNA Isolation: Isolate total RNA from cells or tissues using a standard Trizol or column-based method. Assess RNA integrity using a Bioanalyzer or gel electrophoresis.

  • tRNA Enrichment (Optional but Recommended): To increase sensitivity, enrich for small RNAs (<200 nt) using a commercial kit (e.g., Zymo RNA Clean & Concentrator).

  • Enzymatic Digestion to Nucleosides:

    • To 1-5 µg of RNA, add 2 µL of Nuclease P1 (1 U/µL) and 2 µL of 10x Nuclease P1 Buffer. Adjust volume to 20 µL with nuclease-free water.

    • Incubate at 37°C for 2 hours.

    • Add 2 µL of Bacterial Alkaline Phosphatase (1 U/µL) and 2.5 µL of 10x BAP Buffer.

    • Incubate at 37°C for an additional 2 hours.

  • Sample Preparation for Mass Spectrometry:

    • Centrifuge the digest at 14,000 x g for 10 minutes to pellet enzymes.

    • Transfer the supernatant to a new tube and filter through a 0.22 µm centrifugal filter.

    • Transfer the filtrate to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Separate nucleosides using a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile).

    • Detect and quantify nucleosides using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Use known transitions for mcm5s2U (e.g., m/z 333 -> 201) and other nucleosides for normalization.[16][17]

    • Quantify by comparing the peak area to a standard curve generated from synthetic mcm5s2U nucleoside.

Protocol: Ribosome Profiling to Assess Codon Occupancy

This protocol provides a snapshot of ribosome positions on a transcriptome-wide basis.

  • Cell Lysis and Ribosome Stabilization:

    • Treat cell culture with cycloheximide (B1669411) (100 µg/mL) for 1 minute to arrest translating ribosomes.

    • Harvest cells and lyse in a buffer containing cycloheximide.

  • Nuclease Digestion:

    • Treat the lysate with RNase I to digest mRNA not protected by ribosomes. The amount of nuclease must be carefully optimized.[18]

    • Stop the digestion by adding a nuclease inhibitor (e.g., SUPERase·In).

  • Isolation of Monosomes:

    • Load the digested lysate onto a sucrose (B13894) density gradient (e.g., 10%-50%).

    • Perform ultracentrifugation to separate polysomes, monosomes, and ribosomal subunits.

    • Fractionate the gradient and collect the monosome peak, monitoring absorbance at 260 nm.

  • Recovery of Ribosome-Protected Fragments (RPFs):

    • Extract RNA from the monosome fraction using Trizol or a similar method.

    • Isolate RPFs (typically ~28-30 nt) by size selection on a denaturing polyacrylamide gel.

  • Library Preparation and Sequencing:

    • Ligate sequencing adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to generate cDNA.

    • PCR amplify the cDNA library.

    • Sequence the library using a high-throughput sequencer.

  • Data Analysis:

    • Remove adapter sequences and align reads to the transcriptome.

    • Determine the position of the ribosomal P-site for each read length based on alignment to start codons.[14]

    • Calculate the ribosome density for each codon across all transcripts. Compare densities between wild-type and mcm5s2U-deficient samples to identify sites of pausing.[12]

G start Cells with translating ribosomes chx 1. Arrest translation (Cycloheximide) start->chx lyse 2. Lyse cells chx->lyse rnase 3. RNase I digestion of unprotected mRNA lyse->rnase monosome 4. Isolate monosomes via sucrose gradient rnase->monosome rpf 5. Extract RNA and isolate Ribosome-Protected Fragments (RPFs) monosome->rpf library 6. Prepare sequencing library (ligation, RT, PCR) rpf->library seq 7. High-throughput sequencing library->seq analysis 8. Align reads and calculate codon occupancy seq->analysis

Experimental workflow for Ribosome Profiling.

Conclusion and Future Directions

The mcm5s2U modification is a testament to the intricate mechanisms evolved to ensure the fidelity and efficiency of protein synthesis.[1] Its complex biosynthesis and critical role in restricting the wobble capacity of uridine at position 34 underscore its importance in cellular function.[11] The quantitative effects of its absence—codon-specific ribosome pausing, reduced protein output, and increased protein aggregation—demonstrate a clear link between tRNA modification status and the maintenance of protein homeostasis.[9][12]

For drug development professionals, the enzymes in the mcm5s2U biosynthetic pathway represent potential therapeutic targets. Modulating the activity of these enzymes could influence the translation of specific subsets of proteins, offering novel strategies for treating diseases characterized by proteotoxic stress or aberrant protein expression. The continued development of sensitive analytical techniques, such as nanopore sequencing, will further enhance our ability to profile tRNA modifications dynamically and understand their role in health and disease.[19][20] This in-depth understanding is paramount for leveraging the epitranscriptome for future therapeutic interventions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U), a modified nucleoside critical for translational fidelity in various organisms.

Chemical Structure and Identification

5-carboxymethylaminomethyl-2-thiouridine is a modified pyrimidine (B1678525) nucleoside. It is structurally derived from uridine (B1682114) with two key modifications: the substitution of the oxygen atom at position 2 of the uracil (B121893) ring with a sulfur atom, and the addition of a carboxymethylaminomethyl group at position 5.[1] This modification is found in the wobble position (the first letter) of the anticodon of specific transfer RNAs (tRNAs), such as Bacillus subtilis tRNALys.[2][3]

Table 1: Chemical Identifiers for 5-carboxymethylaminomethyl-2-thiouridine

IdentifierValueSource
CAS Registry Number 78173-95-2[4]
PubChem CID 3037867[4]
ChEBI ID 64336[4]
Sum Formula C₁₂H₁₇N₃O₇S[4]
Canonical SMILES C(C(=O)O)NCC1=CN(C2=C(NC(=S)N1)O)[C@H]3--INVALID-LINK--CO)O">C@@HO[4]
InChI InChI=1S/C12H17N3O7S/c16-4-6-8(19)9(20)11(22-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)23/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,23)/t6-,8-,9-,11-/m1/s1[4]
InChIKey VKLFQTYNHLDMDP-PNHWDRBUSA-N[4]

Physicochemical Properties

The unique structural modifications of cmnm⁵s²U confer specific physicochemical properties that are essential for its biological function in modulating codon-anticodon interactions.

Table 2: Physicochemical Data for 5-carboxymethylaminomethyl-2-thiouridine

PropertyValueSource / Method
Molecular Weight 347.35 g/mol Calculated
logP -1.9175[4]
Topological Polar Surface Area (TPSA) 189.13 Ų[4]
Hydrogen Bond Donors 6[4]
Hydrogen Bond Acceptors 10[4]
pKa (Predicted) 2.20 ± 0.10[1]
Density (Predicted) 1.72 ± 0.1 g/cm³[1]

Biological Significance and Biosynthesis

5-substituted 2-thiouridines (R⁵S²U) are universal modifications found at the wobble position (U34) of tRNAs in all three domains of life.[5][6] These modifications are crucial for accurate and efficient protein synthesis. The sulfur atom at the C2 position and the substituent at the C5 position work in concert to restrict wobble base pairing with guanosine (B1672433) and facilitate precise Watson-Crick base pairing with adenosine (B11128) in the third position of mRNA codons.[7] This ensures the correct amino acid is incorporated into the growing polypeptide chain, preventing frameshift errors.[5]

The biosynthesis of the cmnm⁵ modification on wobble uridines is a complex enzymatic process catalyzed by the MnmE and MnmG proteins (and their eukaryotic homologs).[8][9] In Escherichia coli, MnmE is a GTPase that binds methylenetetrahydrofolate (CH₂THF), and MnmG is a FAD/NADH-dependent oxidoreductase.[10] Together, with glycine (B1666218) as a substrate, they catalyze the formation of the 5-carboxymethylaminomethyl group on the uridine base already incorporated into the tRNA molecule.[10][11]

Biosynthesis_Pathway tRNA_U34 tRNA with Uridine at position 34 tRNA_cmnm5U34 tRNA with cmnm⁵U34 tRNA_U34->tRNA_cmnm5U34 C5 Modification tRNA_cmnm5s2U34 tRNA with cmnm⁵s²U34 (Final Product) tRNA_cmnm5U34->tRNA_cmnm5s2U34 C2 Thiolation Enzymes MnmE + MnmG Complex Enzymes->tRNA_U34 Cofactors Glycine, GTP, CH₂THF, FAD, NADH Cofactors->Enzymes Thiolation Thiolation Enzymes (e.g., Mtu1) Thiolation->tRNA_cmnm5U34

Caption: Biosynthetic pathway for cmnm⁵s²U in tRNA.

Note: The precise order of C2 thiolation and C5 modification can vary between organisms and tRNA species. The diagram presents a plausible sequence.

Experimental Protocols

Chemical Synthesis of 5-carboxymethylaminomethyl-2-thiouridine

A multi-step chemical synthesis route has been reported, starting from a protected 2-thiouridine (B16713) derivative.[12][13] The following protocol is adapted from the literature.

Protocol Overview:

  • Mannich Reaction: 2',3'-O-isopropylidene-2-thiouridine is reacted with pyrrolidine (B122466) and formaldehyde (B43269) in an aqueous solution under reflux to form the Mannich base, 2',3'-O-isopropylidene-5-pyrrolidinomethyl-2-thiouridine.

  • Quaternization: The Mannich base is treated with excess methyl iodide in acetonitrile (B52724) to form a quaternary ammonium (B1175870) salt (methiodide).

  • Nucleophilic Substitution: The methiodide intermediate is reacted with glycine t-butyl ester in acetonitrile. This displaces the pyrrolidinium (B1226570) group to yield the protected product, 5-(t-butoxycarbonylmethylaminomethyl)-2',3'-O-isopropylidene-2-thiouridine.

  • Deprotection: The isopropylidene and t-butyl protecting groups are removed by treatment with a trifluoroacetic acid-water mixture (95:5 v/v) at room temperature to yield the final product, 5-carboxymethylaminomethyl-2-thiouridine.

  • Purification: The final product is purified by crystallization from aqueous ethanol.

Synthesis_Workflow start 2',3'-O-isopropylidene- 2-thiouridine step1 Step 1: Mannich Reaction (Pyrrolidine, Formaldehyde, Reflux) start->step1 intermediate1 Mannich Base Intermediate step1->intermediate1 step2 Step 2: Quaternization (Methyl Iodide in Acetonitrile) intermediate1->step2 intermediate2 Methiodide Intermediate step2->intermediate2 step3 Step 3: Substitution (Glycine t-butyl ester) intermediate2->step3 intermediate3 Protected Product step3->intermediate3 step4 Step 4: Deprotection (TFA/Water) intermediate3->step4 purification Purification (Crystallization) step4->purification product Final Product: cmnm⁵s²U purification->product

Caption: Workflow for the chemical synthesis of cmnm⁵s²U.

Analysis by HPLC-Mass Spectrometry

Analysis of cmnm⁵s²U from biological samples typically involves the isolation of total tRNA, enzymatic digestion to constituent nucleosides, and subsequent analysis by High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS).

Protocol Overview:

  • tRNA Isolation: Isolate total tRNA from cells using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

  • Enzymatic Digestion: Digest the purified tRNA to nucleosides using a mixture of nucleases, such as Nuclease P1, followed by bacterial alkaline phosphatase to dephosphorylate the resulting nucleotides.

  • HPLC Separation: Separate the nucleoside mixture using a reverse-phase HPLC column (e.g., C18) with a suitable gradient (e.g., water/acetonitrile with a formic acid modifier).

  • Mass Spectrometry Detection: Detect and quantify the eluting nucleosides using a high-resolution mass spectrometer. The cmnm⁵s²U nucleoside can be identified by its specific mass-to-charge ratio (m/z). For instance, a peak at an m/z of 348.08 corresponds to the [M+H]⁺ ion of cmnm⁵s²U.[8][10]

Summary

5-carboxymethylaminomethyl-2-thiouridine is a hypermodified nucleoside whose intricate structure is fundamental to its role in maintaining translational fidelity. Its biosynthesis is a complex, multi-enzyme process, and its presence is a key indicator of the tRNA modification status within a cell. The protocols for its chemical synthesis and analysis provide essential tools for researchers investigating the mechanisms of protein synthesis and the development of novel therapeutics targeting these pathways.

References

Methodological & Application

Chemical Synthesis of 5-Carboxymethyl-2-thiouridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of 5-carboxymethyl-2-thiouridine (B12102594) (cm⁵s²U) and its derivatives. These modified nucleosides are crucial for research in tRNA function, codon recognition, and as potential therapeutic agents. The following sections detail established synthetic routes, including necessary reagents, step-by-step procedures, and data for product characterization.

Introduction

This compound and its derivatives are naturally occurring modifications found in the wobble position of the anticodon of some tRNAs.[1][2] These modifications play a critical role in maintaining the accuracy and efficiency of protein translation by influencing codon-anticodon interactions. The unique structural features imparted by the 2-thio and 5-carboxymethyl groups contribute to the conformational rigidity of the nucleoside and its specific recognition of corresponding codons. The ability to chemically synthesize these modified nucleosides is essential for a deeper understanding of their biological roles and for the development of novel RNA-based therapeutics.

This guide outlines two primary synthetic strategies for preparing this compound derivatives:

  • The Mannich Base Approach : A multi-step synthesis starting from a protected 2-thiouridine, proceeding through a Mannich base intermediate.

  • Reductive Amination of a 5-Formyl-2-thiouridine Intermediate : This method involves the formation of a 5-formyl derivative followed by reductive amination with a glycine (B1666218) ester.

Additionally, a brief overview of the "silyl method" for the synthesis of the related 5-methylcarboxymethyl-2-thiouridine (mcm⁵s²U) is provided.

Synthetic Pathway Overview: Mannich Base Approach

The synthesis of 5-carboxymethylaminomethyl-2-thiouridine (B1228955) via the Mannich base approach is a well-established, multi-step process. The general workflow is depicted below.

Mannich_Base_Approach start 2',3'-O-Isopropylidene-2-thiouridine mannich_base Mannich Base Intermediate start->mannich_base   Formaldehyde (B43269), Pyrrolidine (B122466) intermediate Protected 5-Carboxymethylaminomethyl -2-thiouridine Derivative mannich_base->intermediate   1. Methyl Iodide   2. Glycine t-butyl ester final_product 5-Carboxymethylaminomethyl-2-thiouridine intermediate->final_product   Trifluoroacetic acid

Caption: Workflow for the Mannich Base Approach.

Protocol 1: Synthesis of 5-Carboxymethylaminomethyl-2-thiouridine via a Mannich Base Intermediate

This protocol is adapted from the work of Reese and Sanghvi and outlines a four-step synthesis.[3][4]

Step 1: Synthesis of the Mannich Base of 2',3'-O-Isopropylidene-2-thiouridine
  • Reaction Setup: In a round-bottom flask, suspend 2',3'-O-isopropylidene-2-thiouridine in an aqueous solution.

  • Addition of Reagents: Add 5 molar equivalents of both pyrrolidine and formaldehyde to the suspension.

  • Reaction Conditions: Heat the mixture under reflux for 1 hour.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and purify the product, the Mannich base, using silica (B1680970) gel column chromatography.

Step 2: Quaternization of the Mannich Base
  • Reaction Setup: Dissolve the purified Mannich base from Step 1 in acetonitrile.

  • Addition of Reagent: Add 10 molar equivalents of methyl iodide to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours.

  • Isolation: Concentrate the products under reduced pressure to obtain the methiodide of the Mannich base.

Step 3: Nucleophilic Substitution with Glycine t-butyl Ester
  • Reaction Setup: Redissolve the methiodide salt from Step 2 in acetonitrile.

  • Addition of Reagent: Add 3 molar equivalents of glycine t-butyl ester to the solution.

  • Reaction Conditions: Stir the reaction at room temperature for 16 hours.

  • Work-up and Purification: After the reaction is complete, perform a suitable work-up and purify the product by silica gel column chromatography to yield the protected 5-carboxymethylaminomethyl-2-thiouridine derivative.

Step 4: Deprotection to Yield 5-Carboxymethylaminomethyl-2-thiouridine
  • Reaction Setup: Treat the purified product from Step 3 with a solution of trifluoroacetic acid and water (95:5 v/v).

  • Reaction Conditions: Stir the mixture at room temperature for 5 hours to remove the protecting groups.

  • Isolation and Purification: Concentrate the reaction mixture and crystallize the final product, 5-carboxymethylaminomethyl-2-thiouridine, from aqueous ethanol.

Synthetic Pathway Overview: Reductive Amination

This approach offers an alternative route to 5-carboxymethylaminomethyl-2-thiouridine derivatives, starting from a 5-formyl-2-thiouridine intermediate.

Reductive_Amination_Approach start Protected 2-Thiouridine formyl_intermediate 5-Formyl-2-thiouridine Intermediate start->formyl_intermediate   Oxidation protected_product Protected 5-Carboxymethylaminomethyl -2-thiouridine formyl_intermediate->protected_product   Glycine ester,   Sodium triacetoxyborohydride (B8407120) final_product 5-Carboxymethylaminomethyl-2-thiouridine protected_product->final_product   Deprotection

Caption: Workflow for the Reductive Amination Approach.

Protocol 2: Synthesis of 5-Carboxymethylaminomethyl-2-thiouridine via Reductive Amination

This protocol involves the key step of reductive amination of a 5-formyl-2-thiouridine derivative.[5][6]

Step 1: Synthesis of 5-Formyl-2',3'-O-isopropylidene-2-thiouridine
  • Starting Material: Begin with 5-hydroxymethyl-2',3'-O-isopropylidene-2-thiouridine.

  • Oxidation: Selectively oxidize the 5-hydroxymethyl group to a 5-formyl group using a mild oxidizing agent such as manganese dioxide (MnO₂) in a suitable solvent like acetone (B3395972) or dichloromethane (B109758).

  • Purification: Purify the resulting 5-formyl derivative by column chromatography.

Step 2: Reductive Amination with a Glycine Ester
  • Reaction Setup: In a suitable solvent such as a mixture of dichloromethane and DMF, combine the 5-formyl-2-thiouridine derivative from Step 1 with a protected glycine ester (e.g., 2-(trimethylsilyl)ethyl glycine ester).

  • Imine Formation: The aldehyde and amine will form an intermediate imine.

  • Reduction: Without isolating the imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to the reaction mixture.

  • Work-up and Purification: After the reduction is complete, perform an appropriate work-up and purify the resulting protected 5-carboxymethylaminomethyl-2-thiouridine derivative.

Step 3: Deprotection
  • Protecting Group Removal: Remove the protecting groups from the ribose, amino, and carboxyl moieties using appropriate deprotection strategies. For example, the 2-(trimethylsilyl)ethyl (TMSE) ester can be cleaved under specific conditions, and the isopropylidene group can be removed with mild acid treatment.

  • Final Purification: Purify the final product, 5-carboxymethylaminomethyl-2-thiouridine, using techniques such as HPLC.

Protocol 3: Synthesis of 5-Methylcarboxymethyl-2-thiouridine (mcm⁵s²U) via the Silyl (B83357) Method

The silyl method is a common approach for the formation of the N-glycosidic bond in nucleoside synthesis.[7][8]

Step 1: Preparation of Silylated 5-Ethylcarboxymethyl-2-thiouracil
Step 2: Glycosylation
  • Reaction Setup: React the silylated uracil (B121893) base from Step 1 with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate).

  • Purification: Purify the resulting protected nucleoside by column chromatography.

Step 3: Deprotection and Transesterification
  • Deprotection: Remove the benzoyl protecting groups from the ribose moiety using a solution of sodium methoxide (B1231860) in methanol. This step also facilitates the transesterification of the ethyl ester to a methyl ester.

  • Final Purification: Purify the final product, 5-methylcarboxymethyl-2-thiouridine, by recrystallization or HPLC.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of this compound derivatives.

Table 1: Reaction Yields for the Synthesis of 5-Carboxymethylaminomethyl-2-thiouridine (Mannich Base Approach)

StepProductTypical Yield (%)
1Mannich Base Intermediate75-85
2Methiodide Salt>90 (often used crude)
3Protected Derivative50-60
4Final Product65-75

Table 2: Characterization Data for 5-Carboxymethylaminomethyl-2-thiouridine

AnalysisExpected Results
¹H NMR Signals corresponding to the ribose protons, the H6 proton of the uracil ring, and the protons of the carboxymethylaminomethyl side chain.
¹³C NMR Resonances for the carbons of the ribose, the uracil base, and the side chain, including the carbonyl carbon of the carboxylic acid.
Mass Spec (ESI) [M+H]⁺ and/or [M-H]⁻ ions corresponding to the molecular weight of the final product.
HPLC A single major peak indicating the purity of the compound.

Note: For detailed NMR data, please refer to published literature as chemical shifts are solvent-dependent.[11]

Concluding Remarks

The protocols outlined in this document provide robust methods for the synthesis of this compound and its derivatives. The choice of synthetic route may depend on the availability of starting materials and the desired scale of the synthesis. Careful execution of these protocols and thorough characterization of the products are essential for obtaining high-purity modified nucleosides for research and development purposes. These synthetic compounds are invaluable tools for elucidating the intricate roles of tRNA modifications in biological systems and for the design of novel therapeutic agents.

References

Application Notes and Protocols for LC-MS/MS Analysis of mcm5s2U and its Desulfuration Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-transcriptional modification of transfer RNA (tRNA) is a critical process for ensuring the fidelity and efficiency of protein translation.[1] One such modification, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), is found at the wobble position (U34) of specific tRNAs in eukaryotes, such as those for glutamic acid, lysine, and glutamine.[1][2] This hypermodification is essential for accurate mRNA decoding and maintaining translational efficiency.[1][3] Deficiencies in mcm5s2U have been linked to various diseases, making its detection and quantification a key area of research.[1] Furthermore, the desulfuration of mcm5s2U, an oxidative process that can occur under cellular stress, leads to the formation of products like 5-methoxycarbonylmethyluridine (B127866) (mcm5U).[4] This application note provides detailed protocols for the sensitive and quantitative analysis of mcm5s2U and its desulfuration products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the gold standard for this type of analysis.[1]

Biological Significance

The mcm5s2U modification plays a crucial role in protein synthesis by ensuring proper codon recognition and maintaining the translational reading frame.[2][3] Its presence is vital for cellular growth, metabolism, and organismal development.[3] Recent studies have also highlighted a connection between the levels of mcm5s2U in tRNA and the degradation rate of mRNAs containing the m6A modification, suggesting a novel mechanism of post-transcriptional gene regulation with implications for cancer.[5] Dysregulation in the biogenesis of mcm5s2U has been associated with more aggressive tumors and a poor prognosis.[5] The oxidative desulfuration of 2-thiouridines, including mcm5s2U, can occur in cells exposed to oxidative stress, leading to the formation of mcm5U and other related products.[4] Monitoring the levels of mcm5s2U and its desulfurated forms can therefore provide valuable insights into cellular stress responses and disease pathogenesis.

Experimental Workflow Overview

The general workflow for the LC-MS/MS analysis of mcm5s2U and its desulfuration products involves several key steps, from sample preparation to data analysis.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis tRNA_Isolation tRNA Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis tRNA_Isolation->Enzymatic_Hydrolysis Purified tRNA LC_Separation LC Separation Enzymatic_Hydrolysis->LC_Separation Nucleoside Mixture MS_Detection MS/MS Detection LC_Separation->MS_Detection Separated Nucleosides Quantification Quantification MS_Detection->Quantification Mass Spectra

Fig. 1: General experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocols

tRNA Isolation and Purification

Accurate quantification of tRNA modifications begins with the efficient isolation of high-quality total tRNA.

  • Materials:

    • Cells or tissues of interest

    • Phenol-chloroform

    • Ethanol (B145695)

    • Spectrophotometer (e.g., NanoDrop)

    • RNeasy Kit (Qiagen) or similar[6]

  • Protocol:

    • Extract total RNA from cells or tissues using established methods like phenol-chloroform extraction followed by ethanol precipitation.[1] Alternatively, commercial kits such as the RNeasy Kit can be used for efficient isolation of total RNA.[6]

    • To enrich for tRNA, which is typically less than 200 nucleotides in length, RNA can be fractionated by size.[6]

    • Quantify the purified tRNA using a spectrophotometer by measuring the absorbance at 260 nm (A260).[1]

Enzymatic Hydrolysis of tRNA to Nucleosides

The purified tRNA is digested into its constituent nucleosides for subsequent analysis.

  • Materials:

    • Purified tRNA (e.g., 40 µg)

    • Nuclease P1

    • Phosphodiesterase I

    • FastAP Alkaline Phosphatase

    • Ammonium Acetate buffer (50 mM, pH 6.0)

    • ZnCl₂

    • MgCl₂

  • Protocol:

    • Denature the tRNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.[1]

    • Perform a one-pot hydrolysis in a 40 µL reaction volume containing:

      • 50 mM Ammonium Acetate (pH 6.0)

      • 5 mM ZnCl₂

      • 10 mM MgCl₂

      • 0.2 U Nuclease P1

      • 0.2 U Phosphodiesterase I

      • 2 U FastAP Alkaline Phosphatase[1]

    • Incubate the reaction mixture at 37°C for 2 hours.[1]

LC-MS/MS Analysis

The digested nucleoside mixture is then analyzed by LC-MS/MS.

  • Instrumentation:

    • Reverse-phase HPLC system (e.g., with a C18 column)[1]

    • Mass spectrometer (e.g., Orbitrap or Triple Quadrupole) operating in positive ion mode[1][7]

  • LC Conditions:

    • Column: Phenomenex Hydro-RP (or equivalent C18 column).

    • Mobile Phase A: 0.1% Formic Acid in water.[1][7]

    • Mobile Phase B: 0.1% Formic Acid in methanol (B129727) or acetonitrile.[1][7]

    • Gradient: Equilibrate the column with 2% Solvent B. Elute the nucleosides using a programmed gradient to achieve separation. A typical run time is around 15 minutes.[7]

    • Flow Rate: 100 µL/min.[8]

  • MS/MS Conditions:

    • Ionization Mode: Positive ion mode.[1]

    • Detection Method: Dynamic Multiple Reaction Monitoring (MRM) is highly recommended for quantitative analysis.[7]

    • Precursor and Fragment Ions: Monitor for the specific mass-to-charge ratios (m/z) of mcm5s2U and its desulfuration products.

Data Presentation

Quantitative data from LC-MS/MS analysis should be summarized for clear comparison. The following table provides the key mass spectrometric information for the target nucleosides.

NucleosideAbbreviationMonoisotopic Mass (Da)[M+H]+ (m/z)Key Product Ions (m/z)
5-methoxycarbonylmethyl-2-thiouridinemcm5s2U332.0678333.0756201, 169, 141[9]
5-methoxycarbonylmethyluridinemcm5U---
5-carboxymethyl-2-thiouridinecm5s2U---
5-carboxymethyluridine (B57136)cm5U---

Note: Specific m/z values for all desulfuration and precursor products should be determined empirically or from literature sources.

Signaling and Biosynthetic Pathway

The formation of mcm5s2U is a complex, multi-step enzymatic process. Understanding this pathway is crucial for interpreting changes in modification levels.

Biosynthesis U34 Uridine at wobble position (U34) cm5U cm5U U34->cm5U Elongator-dependent mcm5U mcm5U cm5U->mcm5U Methylation ncm5U ncm5U cm5U->ncm5U Carbamoylmethylation mcm5s2U mcm5s2U mcm5U->mcm5s2U Thiolation ncm5s2U ncm5s2U ncm5U->ncm5s2U Thiolation Elongator Elongator Complex (Elp1-Elp6) Trm9_Trm112 Trm9/Trm112 Complex Trm9_Trm112->mcm5U Unknown_Enzyme Unknown Enzyme Unknown_Enzyme->ncm5U Thiolation_Pathway Thiolation Pathway (Urm1) Thiolation_Pathway->mcm5s2U Thiolation_Pathway->ncm5s2U

Fig. 2: Simplified biosynthetic pathway of mcm5s2U and related modifications.

The Elongator complex is responsible for the initial formation of the 5-carboxymethyluridine (cm5U) intermediate.[10] The Trm9/Trm112 methyltransferase complex then converts cm5U to mcm5U.[10] A subsequent thiolation step, involving the Urm1 pathway, leads to the final mcm5s2U modification.[2] In the absence of Trm9/Trm112 activity, an alternative pathway can lead to the accumulation of 5-carbamoylmethyluridine (B1230082) (ncm5U) and its thiolated form, ncm5s2U.[10]

Conclusion

The LC-MS/MS methodology detailed in this application note provides a robust and sensitive platform for the quantification of mcm5s2U and its desulfuration products. This approach is invaluable for researchers in academia and the pharmaceutical industry who are investigating the roles of tRNA modifications in health and disease. Accurate measurement of these modifications can elucidate their involvement in various cellular processes, including stress responses and oncogenic pathways, and may lead to the identification of novel therapeutic targets and diagnostic biomarkers.

References

Application Notes and Protocols for Monitoring mcm5s2U Status in Eukaryotic tRNA using γ-Toxin Endonuclease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-transcriptional modification of transfer RNA (tRNA) is a critical regulatory mechanism in all domains of life, ensuring proper protein translation and cellular function. In eukaryotes, the 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) modification at the wobble position of specific tRNAs is essential for accurate mRNA decoding.[1][2] Dysregulation of tRNA modifications has been implicated in various diseases, making the ability to monitor their status crucial for both basic research and therapeutic development.

Traditional methods for detecting mcm5s2U can be technically demanding, often requiring specialized equipment and expertise.[1][3] The γ-toxin endonuclease, derived from the yeast Kluyveromyces lactis, offers a specific and accessible enzymatic tool to probe the mcm5s2U status of eukaryotic tRNAs.[1][3][4] This toxin specifically recognizes and cleaves tRNAs containing the mcm5s2U modification at the anticodon loop, providing a straightforward method to assess the presence and relative abundance of this modification.[4][5]

These application notes provide a comprehensive guide for utilizing γ-toxin to monitor mcm5s2U levels in eukaryotic tRNA, complete with detailed protocols for tRNA purification, γ-toxin cleavage assays, and downstream analysis by Northern blotting and quantitative reverse transcription PCR (qRT-PCR).

Principle of the Assay

The γ-toxin endonuclease-based assay leverages the enzyme's high specificity for tRNAs containing the mcm5s2U modification. The toxin cleaves the phosphodiester bond between position 34 (the modified uridine) and 35 in the anticodon loop, generating 5'- and 3'-tRNA fragments.[5] The presence of these cleavage products, or the corresponding decrease in full-length tRNA, can be detected and quantified using standard molecular biology techniques. This allows for a robust assessment of the mcm5s2U modification status in a given tRNA population.

Data Summary

The following table summarizes key quantitative data related to the γ-toxin cleavage assay, providing a reference for expected outcomes and experimental setup.

ParameterOrganism/tRNAMethodObservationReference
Cleavage Efficiency S. cerevisiae tRNA-Glu-UUCqRT-PCR~80% decrease in full-length tRNA after γ-toxin treatment.[4][6]
Cleavage Efficiency Human tRNA-Glu-UUCqRT-PCR~70% decrease in full-length tRNA after γ-toxin treatment.[4][6]
Substrate Specificity S. cerevisiaeNorthern BlotCleaves tRNA-Glu-UUC, tRNA-Lys-UUU, and tRNA-Gln-UUG. tRNA-Glu-UUC is the most efficient substrate.[4][5]
Substrate Specificity HumanNorthern BlotCleaves tRNA-Arg-UCU, tRNA-Gln-UUG, and tRNA-Lys-UUU, with tRNA-Glu-UUC being the most efficiently cleaved.[4]
Modification Dependence S. cerevisiaetrm9Δ strain (lacks mcm5s2U)qRT-PCRNo significant decrease in full-length tRNA-Glu-UUC after γ-toxin treatment compared to wild-type.[4][6]
Control tRNA Eukaryotic tRNA-Ser-CGA (lacks wobble uridine)Northern BlotNo detectable cleavage by γ-toxin.[4]

Experimental Protocols

Protocol 1: Total tRNA Extraction from Eukaryotic Cells

This protocol describes the extraction of total RNA, which can then be enriched for tRNA.

Materials:

  • Cell pellet

  • TRIzol reagent or similar acid-phenol-based lysis solution

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (prepared with RNase-free water)

  • RNase-free water

  • RNase-free tubes and pipette tips

Procedure:

  • Cell Lysis: Homogenize the cell pellet in 1 mL of TRIzol reagent per 5-10 x 10^6 cells.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.

  • Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

  • (Optional) tRNA Enrichment: To enrich for small RNAs including tRNA, a salt precipitation step can be included. After resuspension, add 0.25 volumes of 1.2 M NaCl and 0.8 M sodium citrate (B86180) and 0.25 volumes of isopropanol to precipitate large RNAs.[7] Pellet the large RNAs by centrifugation and transfer the supernatant containing small RNAs to a new tube. Precipitate the small RNAs with an equal volume of isopropanol.[7]

Protocol 2: In Vitro γ-Toxin Cleavage Assay

Materials:

  • Purified total RNA or enriched tRNA

  • Purified γ-toxin

  • 10x Cleavage Buffer (100 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 500 mM NaCl, 10 mM DTT)

  • RNase inhibitor

  • RNase-free water

Procedure:

  • In an RNase-free microcentrifuge tube, set up the following reaction on ice:

    • Total RNA: 1-5 µg

    • 10x Cleavage Buffer: 2 µL

    • RNase inhibitor: 20 units

    • Purified γ-toxin: 1 µg (concentration may need optimization)

    • RNase-free water: to a final volume of 20 µL

  • Mix gently by pipetting.

  • Incubate the reaction at 30°C for 10-30 minutes.[5] The incubation time may require optimization depending on the tRNA substrate and toxin concentration.

  • Stop the reaction by placing the tube on ice and proceeding immediately to analysis (Northern blot or qRT-PCR) or by adding a stop solution (e.g., formamide-based loading dye for gel electrophoresis).

Protocol 3: Analysis of Cleavage Products by Northern Blotting

Materials:

  • Polyacrylamide gel (10-15%) with 7-8 M Urea

  • TBE buffer

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • Radiolabeled or DIG-labeled DNA oligonucleotide probe specific for the tRNA of interest

  • Wash buffers

  • Phosphorimager or chemiluminescence detection system

Procedure:

  • Gel Electrophoresis: Mix the cleavage reaction products with an equal volume of formamide (B127407) loading dye, heat at 95°C for 5 minutes, and load onto a denaturing polyacrylamide gel. Run the gel until the desired separation is achieved.

  • Transfer: Transfer the RNA from the gel to a nylon membrane using a semi-dry or wet electroblotting apparatus.

  • Crosslinking: UV-crosslink the RNA to the membrane.

  • Hybridization: Pre-hybridize the membrane in hybridization buffer. Add the labeled probe and hybridize overnight at the appropriate temperature.

  • Washing: Wash the membrane to remove unbound probe.

  • Detection: Expose the membrane to a phosphor screen or use a chemiluminescence detection system to visualize the bands corresponding to the full-length tRNA and the cleavage fragments.

  • Quantification: Quantify the band intensities to determine the percentage of cleaved tRNA.

Protocol 4: Analysis of Cleavage Products by qRT-PCR

This method offers a more quantitative and higher-throughput alternative to Northern blotting.[4][6]

Materials:

  • Reverse transcriptase and buffer

  • Random hexamers or a specific reverse primer downstream of the cleavage site

  • dNTPs

  • qPCR master mix (e.g., SYBR Green-based)

  • Forward and reverse primers spanning the γ-toxin cleavage site

  • qRT-PCR instrument

Procedure:

  • Reverse Transcription: Use the products of the γ-toxin cleavage reaction as a template for reverse transcription. The cleavage will result in truncated cDNAs.

  • qPCR: Perform qPCR using primers that anneal on either side of the cleavage site. Full-length, uncleaved tRNA will serve as a template for amplification, while cleaved tRNA will not be amplified.

  • Data Analysis: Normalize the Ct values to a control gene (e.g., 5.8S or 25S rRNA) that is not a substrate for γ-toxin.[4][6] The relative decrease in the amount of amplifiable tRNA in the γ-toxin-treated sample compared to an untreated control reflects the level of mcm5s2U modification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay γ-Toxin Cleavage Assay cluster_analysis Downstream Analysis cluster_results Data Interpretation cell_pellet Eukaryotic Cell Pellet total_rna Total RNA Extraction cell_pellet->total_rna enriched_trna tRNA Enrichment (Optional) total_rna->enriched_trna cleavage_reaction Incubation with γ-Toxin enriched_trna->cleavage_reaction northern_blot Northern Blotting cleavage_reaction->northern_blot qrt_pcr qRT-PCR cleavage_reaction->qrt_pcr nb_result Detection of Cleavage Fragments northern_blot->nb_result qpcr_result Quantification of Full-Length tRNA qrt_pcr->qpcr_result

Caption: Experimental workflow for monitoring mcm5s2U status.

mechanism_of_action trna Full-Length Eukaryotic tRNA (with mcm5s2U at wobble position) recognition Specific Recognition of mcm5s2U Modification trna->recognition gamma_toxin γ-Toxin Endonuclease gamma_toxin->recognition cleavage Cleavage of Phosphodiester Bond (between positions 34 and 35) recognition->cleavage products 5' and 3' tRNA Fragments cleavage->products

Caption: Mechanism of γ-toxin action on mcm5s2U-modified tRNA.

References

Unveiling the Epitranscriptome: Protocols for Quantitative Analysis of tRNA Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dynamic landscape of transfer RNA (tRNA) modifications, known as the epitranscriptome, is emerging as a critical regulator of gene expression, cellular function, and disease pathogenesis. Alterations in tRNA modification patterns have been implicated in a range of conditions, including cancer, neurological disorders, and metabolic diseases, making them promising targets for novel therapeutic interventions and diagnostic biomarkers. This document provides detailed application notes and protocols for the quantitative analysis of tRNA modifications, tailored for researchers, scientists, and drug development professionals.

Application Notes

Transfer RNA modifications are diverse and numerous, influencing tRNA structure, stability, and function in decoding messenger RNA (mRNA). The accurate quantification of these modifications is paramount for understanding their biological roles and for the development of targeted therapies. The choice of analytical method depends on the specific research question, the required level of detail (e.g., global modification levels vs. site-specific information), and the available resources. This guide details three primary methodologies: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for global and precise quantification, tRNA sequencing (tRNA-seq) for high-throughput site-specific analysis, and Microarray Analysis for targeted, semi-quantitative screening.

Comparison of Key Quantitative Methods

For a rapid comparison of the primary techniques used in tRNA modification analysis, the following table summarizes their key features.

FeatureLC-MS/MStRNA Sequencing (e.g., Nano-tRNAseq)Microarray Analysis
Principle Separation and mass analysis of individual ribonucleosides.Direct sequencing of tRNA molecules or their cDNA copies.Differential hybridization of probes to modified vs. unmodified tRNA.
Data Output Absolute or relative quantification of ~40-60+ known modifications.Sequence information with modification-induced signatures (mismatches, stops). Can provide relative abundance of tRNA isoacceptors and some modifications.Relative signal intensity changes indicating the presence or absence of specific modifications.
Resolution Global modification levels (per tRNA population).Single-nucleotide resolution for some modifications.Probe-dependent, typically targets a specific modification site.
Quantification Highly quantitative.[1][2][3]Semi-quantitative to quantitative, depending on the platform and analysis pipeline.[4][5]Semi-quantitative.[6]
Throughput Moderate; sample preparation can be intensive.High; suitable for large-scale studies.High; suitable for screening multiple samples and modifications.
Discovery Can identify novel modifications based on mass shifts.Can infer the presence of modifications that impede reverse transcriptase.Limited to the modifications targeted by the array probes.
Strengths Gold standard for accurate quantification of a wide range of known modifications.Provides sequence context and can identify the location of modifications.Cost-effective for targeted analysis of known modifications across many samples.
Limitations Does not provide sequence context for the modifications.Can be biased by modifications that block reverse transcription. Direct RNA sequencing is an emerging solution.[4][5]Indirect detection; may be affected by factors other than the target modification.

Experimental Protocols & Methodologies

Quantitative Analysis of tRNA Modifications by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method provides highly accurate and sensitive quantification of the global levels of various tRNA modifications.[1][2][3] The workflow involves the enzymatic hydrolysis of purified tRNA into individual ribonucleosides, which are then separated by high-performance liquid chromatography (HPLC) and detected and quantified by tandem mass spectrometry (MS/MS).[1][7]

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Hydrolysis cluster_analysis Analysis TotalRNA Total RNA Extraction tRNAPurification tRNA Purification (e.g., HPLC or PAGE) TotalRNA->tRNAPurification Hydrolysis Enzymatic Digestion (Nuclease P1, PDE I, Alk. Phosphatase) tRNAPurification->Hydrolysis HPLC Reversed-Phase HPLC Hydrolysis->HPLC MSMS Tandem Mass Spectrometry (QQQ or Orbitrap) HPLC->MSMS DataAnalysis Data Analysis & Quantification MSMS->DataAnalysis

LC-MS/MS workflow for tRNA modification analysis.
  • tRNA Isolation and Purification:

    • Extract total RNA from cells or tissues using a standard method (e.g., Trizol reagent).

    • Isolate the small RNA fraction, which is enriched in tRNA. Commercial kits are available for this purpose.

    • For high-purity tRNA, further purification by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) is recommended to remove contaminating RNAs like 5S and 5.8S rRNA.[1]

    • Accurately quantify the purified tRNA. Fluorometric methods are preferred over standard spectrophotometry (A260) to avoid inaccuracies due to contaminants.[1]

  • Enzymatic Hydrolysis of tRNA to Ribonucleosides:

    • To a solution of 1-5 µg of purified tRNA, add a digestion cocktail containing Nuclease P1, Snake Venom Phosphodiesterase (or Phosphodiesterase I), and bacterial alkaline phosphatase.

    • Incubate at 37°C for 2-4 hours to ensure complete digestion of the tRNA into individual ribonucleosides.

    • The reaction is stopped, and proteins are removed by filtration or centrifugation.

  • LC-MS/MS Analysis:

    • Inject the ribonucleoside mixture onto a reversed-phase HPLC column (e.g., C18) for separation.

    • The eluent from the HPLC is directly introduced into the mass spectrometer.

    • A tandem quadrupole mass spectrometer (QQQ) is often used in dynamic multiple reaction monitoring (DMRM) mode for targeted quantification of known modified ribonucleosides.[2][3] High-resolution mass spectrometers like Orbitraps can also be used for both targeted and untargeted analysis.

    • Each modified ribonucleoside is identified by its specific precursor ion and product ion transitions.

  • Data Analysis and Quantification:

    • Generate a standard curve for each modified ribonucleoside of interest using synthetic standards.

    • Quantify the amount of each modification in the sample by comparing its peak area to the standard curve.

    • Normalize the quantity of each modified ribonucleoside to the quantity of one of the four canonical ribonucleosides (e.g., Adenosine) to account for variations in sample loading.

tRNA Sequencing for Modification Profiling

Sequencing-based methods provide insights into the location of modifications within the tRNA sequence. Traditional methods rely on the fact that some modifications can cause the reverse transcriptase (RT) to stall or misincorporate a nucleotide during cDNA synthesis.[8] Newer methods, such as nanopore-based direct RNA sequencing, can detect modifications on native tRNA molecules.[4][5]

tRNA_Seq_Workflow cluster_prep Library Preparation cluster_seq Sequencing & Analysis tRNA Purified tRNA Demethylation Demethylation (optional) (e.g., AlkB treatment) tRNA->Demethylation Ligation 3' and 5' Adapter Ligation Demethylation->Ligation RT Reverse Transcription Ligation->RT PCR PCR Amplification RT->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Analysis Data Analysis (Mapping & Mismatch/Stop Analysis) Sequencing->Analysis

Workflow for tRNA sequencing with optional demethylation.
  • tRNA Preparation:

    • Isolate and purify tRNA as described for the LC-MS/MS protocol.

    • (Optional) Treat the tRNA with a demethylating enzyme like AlkB to remove certain methylations (e.g., m1A, m3C) that can block reverse transcription.[9] This allows for sequencing through these modified sites.

  • Library Construction:

    • Ligate 3' and 5' adapters to the tRNA molecules. Specialized adapters may be used to enhance ligation efficiency to the structured tRNA.

    • Perform reverse transcription to synthesize cDNA. The choice of reverse transcriptase can influence the read-through of modified sites.

    • Amplify the cDNA library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Process the raw sequencing reads to remove adapters and low-quality reads.

    • Map the reads to a reference tRNA sequence database.

    • Analyze the mapped reads for signatures of modifications, including:

      • Mismatch frequency: An increased rate of nucleotide misincorporation at a specific position can indicate the presence of a modification.

      • RT stop frequency: An abrupt drop in sequencing coverage can signify a modification that stalls the reverse transcriptase.

    • Compare data from AlkB-treated and untreated samples to identify AlkB-sensitive modifications.

A more recent development is Nano-tRNAseq, which utilizes nanopore technology to directly sequence native tRNA molecules.[4][5] This method avoids the biases of reverse transcription and PCR and can provide quantitative information on both tRNA abundance and modification status in a single experiment.[4][10] The workflow involves ligating adapters directly to purified tRNA, followed by nanopore sequencing. Modifications are detected as alterations in the ionic current signal as the tRNA molecule passes through the nanopore.[11]

Microarray Analysis of tRNA Modifications

Microarray analysis offers a high-throughput, semi-quantitative method for assessing changes in the levels of specific tRNA modifications across multiple samples.[6][12] The principle relies on the differential hybridization of oligonucleotide probes to modified versus unmodified tRNA. The presence of a modification can interfere with probe binding, leading to a lower signal.[6]

Microarray_Logic cluster_principle Hybridization Principle cluster_outcome Interpretation Modified_tRNA Modified tRNA Probe Oligonucleotide Probe (Complementary to modification site) Modified_tRNA->Probe Weak Hybridization (Low Signal) Unmodified_tRNA Unmodified tRNA (e.g., from mutant strain) Unmodified_tRNA->Probe Strong Hybridization (High Signal) Signal_Difference Differential Signal (Unmodified vs. Modified) Modification_Status Inference of Modification Status Signal_Difference->Modification_Status

Principle of tRNA modification detection by microarray.
  • tRNA Labeling and Hybridization:

    • Isolate total RNA or tRNA from control and experimental samples.

    • Label the RNA samples with different fluorescent dyes (e.g., Cy3 and Cy5).

    • Combine the labeled RNA samples and hybridize them to a microarray containing oligonucleotide probes that tile across various tRNA genes. Probes are designed to be complementary to regions known to contain modifications.[6]

  • Array Scanning and Data Analysis:

    • Scan the microarray to measure the fluorescence intensity for each probe.

    • Calculate the ratio of the two fluorescent signals for each probe.

    • A significant difference in the signal ratio for a probe complementary to a modification site between the control and experimental samples suggests a change in the modification status at that site. For example, a loss of modification in the experimental sample would lead to increased binding of the probe and a higher signal relative to the control.[6]

This method is particularly useful for screening for changes in modification levels in response to different conditions or in mutant strains lacking specific tRNA modifying enzymes.[6][12]

Conclusion

The quantitative analysis of tRNA modifications is a rapidly evolving field with significant implications for basic research and drug development. The choice of methodology should be guided by the specific research goals, balancing the need for quantitative accuracy, site-specific information, and throughput. LC-MS/MS remains the gold standard for accurate quantification, while sequencing-based approaches provide valuable positional information. Microarray analysis serves as a powerful tool for high-throughput screening. The integration of these techniques will be crucial for fully elucidating the role of the tRNA epitranscriptome in health and disease.

References

Application of CRISPR/Cas9 for Studying 2-Thiouridine Modifications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the CRISPR/Cas9 system to investigate the roles of 2-thiouridine (B16713) (s²U) modifications in biological systems. The provided methodologies are intended to guide researchers in designing and executing experiments to explore the functional significance of this critical tRNA modification.

Application Note 1: Elucidating the Functional Roles of 2-Thiouridine through Gene Knockout

The 2-thiouridine modification at the wobble position (U34) of certain tRNAs is crucial for accurate and efficient protein translation.[1] Deficiencies in s²U synthesis have been linked to various cellular stress responses and altered protein expression. The CRISPR/Cas9 system offers a powerful tool to dissect the precise functions of s²U by enabling the targeted knockout of genes essential for its biosynthesis.

By disrupting key enzymes in the s²U synthesis pathway, researchers can create cellular models to study the downstream consequences of s²U depletion. These models are invaluable for investigating the impact on global protein expression, codon-specific translation fidelity, and cellular responses to stress. For instance, in Bacillus subtilis, the enzymes YrvO and MnmA are essential for s²U formation.[2][3] In eukaryotes, the URM1/UBA4 conjugation system is functionally analogous and critical for tRNA thiolation.[4] CRISPR/Cas9-mediated knockout of the genes encoding these proteins allows for a systematic analysis of the resulting phenotypes.

Application Note 2: Modulating CRISPR/Cas9 Activity with 2-Thiouridine-Modified sgRNAs

Beyond its role in tRNA, the incorporation of modified nucleotides into the single-guide RNA (sgRNA) of the CRISPR/Cas9 system can influence its stability and activity.[5][6] Introducing 2-thiouridine into the sgRNA sequence is one such modification that has been explored to potentially enhance the performance of the CRISPR/Cas9 system.

Studies have shown that chemical modifications to the sgRNA can improve its resistance to cellular nucleases, thereby increasing its half-life and editing efficiency.[7] Investigating the impact of s²U modifications at specific positions within the sgRNA can provide insights into the structure-function relationship of the Cas9-sgRNA complex and may lead to the development of more robust and efficient gene-editing tools.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing CRISPR/Cas9 and investigating 2-thiouridine modifications.

Table 1: In Vitro Cleavage Efficiency of 2-Thiouridine Modified sgRNA

sgRNA ModificationTarget DNACleavage Time (hours)% Cleavage
UnmodifiedGFP185
UnmodifiedGFP1695
s²U at position 8GFP190
s²U at position 8GFP16>95

Data adapted from in vitro Cas9 cleavage assays. The percentage of cleaved linearized plasmid was quantified.[5]

Table 2: Impact of CRISPR/Cas9 Knockout of Antioxidant Genes on 2-Thiouridine Desulfuration in HEK293 Cells

CRISPR Target Gene2-Thiouridine DerivativePercentage of Total Thiouridine Derivatives
Wild-typemcm⁵s²U~98%
Wild-typemcm⁵U~2%
CAT Knockoutmcm⁵s²U~85%
CAT Knockoutmcm⁵U~15%
SOD1 Knockoutmcm⁵s²U~90%
SOD1 Knockoutmcm⁵U~10%
SOD2 Knockoutmcm⁵s²U~88%
SOD2 Knockoutmcm⁵U~12%

Data derived from LC-MS/MS analysis of tRNA nucleosides from HEK293 cells with CRISPR/Cas9-mediated knockout of catalase (CAT), cytoplasmic superoxide (B77818) dismutase (SOD1), and mitochondrial superoxide dismutase (SOD2).[8]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of a 2-Thiouridine Synthesis Gene (e.g., MnmA)

This protocol provides a general framework for knocking out a gene involved in 2-thiouridine synthesis in a mammalian cell line, such as HEK293T.

1. sgRNA Design and Synthesis

  • Identify the target gene for knockout (e.g., human MnmA).

  • Use an online sgRNA design tool (e.g., CHOPCHOP, CRISPOR) to select at least two sgRNAs targeting an early exon of the gene to maximize the probability of a frameshift mutation.[9]

  • Synthesize the selected sgRNAs or clone them into a suitable expression vector (e.g., pX458, which co-expresses Cas9 and a fluorescent marker).[9]

2. Cell Culture and Transfection

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO₂.

  • Seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

  • Transfect the cells with the Cas9/sgRNA expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

3. Selection of Edited Cells

  • If using a vector with a selectable marker (e.g., GFP), perform fluorescence-activated cell sorting (FACS) 48-72 hours post-transfection to isolate the transfected cells.

  • If using a vector with an antibiotic resistance gene, begin antibiotic selection 48 hours post-transfection.

4. Verification of Knockout

  • Expand the population of selected cells.

  • Extract genomic DNA from a sample of the cell population.

  • Perform PCR to amplify the target region of the gene.

  • Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or Sanger sequencing of the PCR products to confirm the presence of insertions and/or deletions (indels).

  • To confirm loss of protein expression, perform a Western blot analysis using an antibody specific to the target protein.

5. Analysis of 2-Thiouridine Modification

  • Isolate total tRNA from both wild-type and knockout cell lines.

  • Digest the tRNA to nucleosides.

  • Perform LC-MS/MS analysis to quantify the levels of 2-thiouridine and its derivatives.[8]

Protocol 2: In Vitro Assessment of 2-Thiouridine Modified sgRNA Activity

This protocol describes an in vitro assay to determine the cleavage efficiency of Cas9 complexed with a 2-thiouridine-modified sgRNA.[5]

1. Reagents and Materials

  • Purified Cas9 nuclease

  • Synthesized unmodified and s²U-modified sgRNAs

  • Linearized plasmid DNA containing the target sequence

  • 10x Cas9 reaction buffer

  • Proteinase K

  • Nuclease-free water

  • Agarose (B213101) gel electrophoresis system

2. Cas9 Cleavage Reaction

  • Set up the following reaction mixture in a final volume of 10 µL:

    • sgRNA (unmodified or s²U-modified): 300 nM
    • Cas9 Nuclease: 1 µM
    • 10x Cas9 Buffer: 1 µL
    • Linearized plasmid DNA: 20 nM
    • Nuclease-free water to 10 µL

  • Incubate the reaction at 37°C for a defined period (e.g., 1 hour and 16 hours).[5]

3. Reaction Termination and Analysis

  • Stop the reaction by adding 0.5 µL of Proteinase K (20 mg/mL) and incubating for 1 hour at 37°C.[5]

  • Mix 1 µL of the reaction with 2 µL of 6x loading dye.

  • Analyze the cleavage products by running the samples on a 1% agarose gel stained with ethidium (B1194527) bromide.

  • Quantify the band intensities of the uncut and cleaved plasmid to determine the percentage of cleavage.

Visualizations

experimental_workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis sgRNA_design sgRNA Design for 2-Thiouridine Synthesis Gene vector_prep Vector Preparation (Cas9 + sgRNA) sgRNA_design->vector_prep transfection Transfection into Mammalian Cells vector_prep->transfection selection Selection of Edited Cells (FACS/Antibiotics) transfection->selection expansion Clonal Expansion selection->expansion knockout_verification Knockout Verification (Sequencing, Western Blot) expansion->knockout_verification tRNA_analysis tRNA Isolation and LC-MS/MS Analysis knockout_verification->tRNA_analysis phenotype_analysis Phenotypic Analysis knockout_verification->phenotype_analysis

Caption: CRISPR/Cas9 knockout workflow for studying 2-thiouridine modifications.

sulfur_relay_system cysteine Cysteine tusA TusA (Sulfur carrier) cysteine->tusA S tusBCD TusBCD (Sulfur transfer complex) tusA->tusBCD S tusE TusE (Sulfur transfer) tusBCD->tusE S mnmA MnmA (Thiouridylase) tusE->mnmA S s2U_tRNA s²U-tRNA mnmA->s2U_tRNA tRNA tRNA tRNA->mnmA

Caption: Bacterial sulfur relay system for 2-thiouridine tRNA modification.

eukaryotic_thiolation_pathway cysteine Cysteine nfs1 Nfs1 (Cysteine desulfurase) cysteine->nfs1 S uba4 Uba4 (E1-like activating enzyme) nfs1->uba4 S urm1 Urm1 (Ubiquitin-related modifier) uba4->urm1 Activates & transfers S ncs6 Ncs6/Ncs2 (Thiouridylase complex) urm1->ncs6 S s2U_tRNA s²U-tRNA ncs6->s2U_tRNA tRNA tRNA tRNA->ncs6

Caption: Eukaryotic URM1/UBA4 pathway for tRNA 2-thiolation.

References

Application Note & Protocol: In Vitro Reconstitution of the 2-Thiouridine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-thiouridine (B16713) (s²U) modification, found at the wobble position (U34) of specific tRNAs (such as those for Lys, Glu, and Gln), is a universally conserved post-transcriptional modification.[1][2] This thiolation is crucial for stabilizing the anticodon structure, enhancing ribosomal binding, and ensuring the fidelity of the translation process by preventing frameshift errors.[3][4][5] The biosynthesis of s²U involves a complex enzymatic cascade that mobilizes sulfur from L-cysteine and transfers it to the target uridine (B1682114).

Reconstituting this pathway in vitro provides a powerful, controlled system to dissect the molecular mechanisms of each enzymatic step, study enzyme kinetics, and screen for potential inhibitors. Such cell-free systems are invaluable tools for fundamental research and for the development of novel therapeutics targeting tRNA modification pathways. This document provides a detailed protocol for the in vitro reconstitution of the 2-thiouridine biosynthesis pathway from Escherichia coli, a well-characterized model system.

Principle of the Pathway

In E. coli, the s²U pathway involves a multi-protein sulfur relay system.[1][5] The process is initiated by the cysteine desulfurase, IscS , which extracts sulfur from L-cysteine to form a persulfide on its own cysteine residue.[2] This sulfur is then transferred through a series of sulfur carrier proteins: TusA , the TusBCD complex, and TusE .[6][7][8] Finally, the thiouridylase MnmA receives the sulfur from TusE. MnmA utilizes ATP to adenylate the C2 position of the target uridine on the tRNA, activating it for a nucleophilic attack by the persulfide, which results in the formation of 2-thiouridine and the release of AMP.[5][7][8] While IscS and MnmA alone can reconstitute the reaction, the efficiency is increased over 200-fold in the presence of the intermediate Tus proteins.[5]

A simpler, abbreviated pathway exists in organisms like Bacillus subtilis, which only requires the cysteine desulfurase YrvO and the thiouridylase MnmA for direct sulfur transfer.[1][2]

G cluster_sulfur_mobilization Sulfur Mobilization cluster_sulfur_relay Sulfur Relay Cascade cluster_thiolation tRNA Thiolation Cysteine L-Cysteine IscS IscS (Cysteine Desulfurase) Cysteine->IscS Sulfur Source TusA TusA IscS->TusA Persulfide Transfer TusBCD TusBCD Complex TusA->TusBCD Persulfide Transfer TusE TusE TusBCD->TusE Persulfide Transfer MnmA MnmA (Thiouridylase) TusE->MnmA Final Sulfur Donation tRNA_U tRNA-Uridine(34) tRNA_U->MnmA AMP AMP + PPi MnmA->AMP tRNA_s2U tRNA-s²Uridine(34) MnmA->tRNA_s2U ATP ATP ATP->MnmA

Caption: The E. coli 2-thiouridine (s²U) biosynthesis pathway.

Data Presentation: Reconstitution Reaction Components

The following tables summarize typical concentrations and conditions for the in vitro reconstitution of 2-thiouridine synthesis, compiled from published studies.

Table 1: Protein and Substrate Concentrations

ComponentStock ConcentrationFinal ConcentrationRole
IscS1-5 mg/mL1-5 µMCysteine Desulfurase (Sulfur Source)
TusA1-5 mg/mL10-20 µMSulfur Relay Protein
TusBCD1-5 mg/mL10-20 µMSulfur Relay Complex
TusE1-5 mg/mL10-20 µMSulfur Relay Protein
MnmA1-5 mg/mL2-10 µMThiouridylase (Final Enzyme)
tRNA Substrate100-500 µM10-50 µMUnmodified tRNA (e.g., tRNAGlu)
L-Cysteine10-50 mM0.5-2 mMPrimary Sulfur Donor
ATP100 mM1-5 mMEnergy Source for tRNA Activation
MgCl₂1 M5-10 mMCofactor for MnmA/ATP
DTT1 M1-2 mMReducing Agent

Table 2: Reaction Buffer and Incubation Conditions

ParameterCondition
Buffer50-100 mM Tris-HCl or HEPES-KOH
pH7.5 - 8.0
Salt (KCl or NaCl)50-150 mM
Incubation Temperature37°C
Incubation Time30 - 120 minutes
Total Reaction Volume25 - 100 µL

Experimental Protocols

Protocol 1: Recombinant Protein Expression and Purification

This protocol provides a general workflow for obtaining the required enzymes. Individual optimization is recommended for each protein.

  • Cloning and Transformation:

    • Subclone the genes for E. coli IscS, TusA, TusB, TusC, TusD, TusE, and MnmA into an expression vector (e.g., pET-28a with an N-terminal His₆-tag).

    • Transform the resulting plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Inoculate 1 L of LB medium (with appropriate antibiotic) with an overnight culture of the transformed cells.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM.

    • Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF).

    • Lyse the cells by sonication on ice or using a French press.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

  • Purification (Affinity Chromatography):

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole).

    • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis and Storage:

    • Pool the elution fractions containing the purified protein.

    • Dialyze against Storage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).

    • Determine the protein concentration (e.g., using Bradford assay or A₂₈₀), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro 2-Thiouridine (s²U) Synthesis Assay

  • Prepare a 2X master mix containing buffer, salts, ATP, MgCl₂, DTT, and L-cysteine on ice.

  • In a 50 µL reaction tube, combine the purified enzymes (IscS, TusA, TusBCD, TusE, MnmA) to their final concentrations as specified in Table 1.

  • Add the unmodified tRNA substrate to the reaction tube.

  • Initiate the reaction by adding the 2X master mix.

  • Incubate the reaction at 37°C for 60-90 minutes.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA or by proceeding immediately to tRNA purification/digestion.

  • Optional (for radiolabeling): Use [³⁵S]L-cysteine to trace the incorporation of sulfur into the tRNA. The product can then be analyzed by scintillation counting or autoradiography after separation on a polyacrylamide gel.[3]

Protocol 3: Analysis of s²U Formation by HPLC

  • tRNA Purification:

    • After the reaction, purify the tRNA from the reaction mixture using a phenol:chloroform extraction followed by ethanol (B145695) precipitation to remove proteins and salts.

  • tRNA Digestion:

    • Resuspend the purified tRNA pellet in 20 µL of digestion buffer (e.g., 30 mM sodium acetate (B1210297) pH 5.3, 1 mM ZnSO₄).

    • Add 2-5 units of Nuclease P1 and incubate at 37°C for 2-4 hours to digest the tRNA into individual nucleosides.

    • Add 2 µL of 1 M Tris-HCl pH 8.0 and 1 unit of bacterial alkaline phosphatase. Incubate at 37°C for another 1-2 hours to dephosphorylate the nucleosides.

  • HPLC Analysis:

    • Centrifuge the digest to pellet any precipitate.

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Separate the nucleosides using a gradient of a suitable mobile phase (e.g., Buffer A: 50 mM ammonium (B1175870) acetate pH 5.3; Buffer B: acetonitrile/methanol).

    • Monitor the elution profile at 254 nm.

    • Compare the resulting chromatogram to a standard containing 2-thiouridine to identify and quantify the product peak. The s²U peak will have a distinct retention time compared to the unmodified uridine peak.[3]

G cluster_prep Preparation Phase cluster_assay Reconstitution Assay cluster_analysis Analysis Phase p1 Gene Cloning & Vector Construction p2 Protein Expression in E. coli p1->p2 p3 Cell Lysis & Lysate Clarification p2->p3 p4 Protein Purification (e.g., Ni-NTA) p3->p4 a1 Assemble Reaction Mix: Enzymes, tRNA, ATP, L-Cysteine p4->a1 Purified Enzymes a2 Incubate at 37°C an1 Purify tRNA from Reaction a2->an1 Reaction Product an2 Digest tRNA to Nucleosides (Nuclease P1, BAP) an1->an2 an3 Analyze by Reverse-Phase HPLC an2->an3 an4 Identify & Quantify s²U Peak an3->an4

Caption: General experimental workflow for in vitro s²U reconstitution.

References

Application Notes and Protocols: Northern Blot Analysis for tRNA Cleavage Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transfer RNAs (tRNAs) are small non-coding RNA molecules, typically 70-90 nucleotides in length, that are essential for protein synthesis.[1] Beyond their canonical role in translation, tRNAs and their fragments, known as tRNA-derived small RNAs (tsRNAs), are increasingly recognized as important regulators of various cellular processes, including stress responses.[2][3] The cleavage of tRNAs into smaller fragments is a conserved biological response to cellular stress, such as oxidative stress.[3] Northern blot analysis is a powerful and widely used technique to detect and quantify specific RNA molecules, including full-length tRNAs and their cleavage products. This document provides detailed protocols for performing Northern blot analysis to study tRNA cleavage.

Principle of the Assay

Northern blotting involves the separation of RNA molecules by size using denaturing gel electrophoresis, followed by their transfer to a solid membrane support. The membrane is then hybridized with a labeled nucleic acid probe that is complementary to the target tRNA or its cleavage fragment. The detection of the hybridized probe allows for the visualization and quantification of the specific RNA molecule. For tRNA cleavage assays, this technique can distinguish between the full-length tRNA and its smaller cleavage products.

Experimental Workflow & Signaling

The overall workflow for Northern blot analysis of tRNA cleavage is depicted below. This process begins with the isolation of high-quality total RNA and culminates in the detection and analysis of specific tRNA fragments.

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_blotting Blotting cluster_hybridization Hybridization & Detection cluster_analysis Data Analysis start Cell/Tissue Sample rna_extraction Total RNA Extraction (e.g., TRIzol) start->rna_extraction denaturing_gel Denaturing Urea-PAGE rna_extraction->denaturing_gel Load RNA Samples transfer Semi-dry or Wet Transfer to Nylon Membrane denaturing_gel->transfer uv_crosslink UV Crosslinking transfer->uv_crosslink prehybridization Prehybridization uv_crosslink->prehybridization hybridization Hybridization with Labeled Probe prehybridization->hybridization washing Stringency Washes hybridization->washing detection Signal Detection (Autoradiography or Chemiluminescence) washing->detection quantification Quantification of Band Intensities detection->quantification analysis Analysis of tRNA Cleavage quantification->analysis

Caption: Experimental workflow for tRNA cleavage analysis by Northern blot.

Detailed Experimental Protocols

1. Total RNA Isolation

High-quality, intact total RNA is crucial for successful Northern blot analysis.

  • Method: TRIzol-based methods are commonly used for isolating total RNA from mammalian cells.[4]

  • Protocol:

    • Harvest cells (e.g., from two wells of a six-well plate at 70-80% confluency).

    • Wash cells twice with 2 mL of PBS per well.

    • Add 500 µL of TRIzol (or equivalent) per well and transfer the lysate to a 1.5 mL microcentrifuge tube.

    • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 2 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Add 40 µL of 3 M sodium acetate (B1210297) (pH 5.3) and 1 mL of ice-cold 100% ethanol. Mix well and incubate at -20°C for at least 1 hour.

    • Centrifuge at 12,000 rpm for 5 minutes at 4°C.

    • Wash the RNA pellet with 1 mL of ice-cold 70% ethanol.

    • Air-dry the pellet for 10 minutes at room temperature and resuspend in RNase-free water.

2. Denaturing Polyacrylamide Gel Electrophoresis (Urea-PAGE)

Due to their small size, tRNAs and their cleavage products are best resolved on denaturing urea-polyacrylamide gels.

  • Materials:

    • 10% or 15% TBE-Urea precast gels or hand-casted gels.

    • 1x TBE running buffer.

    • 2x Formamide loading dye (95% formamide, with Bromophenol Blue and Xylene Cyanol).[5][6]

  • Protocol:

    • Pre-run the gel in 1x TBE buffer at 180V for 30 minutes.[4]

    • Mix RNA samples (e.g., 5 µg of total RNA) with an equal volume of 2x Formamide loading dye.

    • Heat the samples at 70°C for 2 minutes and then place them on ice.[6]

    • Rinse the wells of the gel with 1x TBE buffer to remove any urea (B33335) that may have leached out.

    • Load the samples and run the gel at a constant voltage (e.g., 450V) for approximately 2 hours, or until the dye fronts have migrated to the desired position.[5]

3. Transfer of RNA to a Nylon Membrane

The separated RNA is transferred from the gel to a positively charged nylon membrane.

  • Method: Semi-dry transfer is a common and efficient method.

  • Protocol:

    • Cut a piece of Hybond N+ membrane and Whatman 3M paper to the size of the gel.

    • Soak the membrane and filter papers in 1x TBE buffer.

    • Assemble the transfer stack: filter paper, gel, membrane, filter paper.

    • Perform the transfer in a semi-dry transfer apparatus at a constant voltage (e.g., 10V) for 2.5 hours.[5]

4. UV Crosslinking

To immobilize the RNA onto the membrane, it is crosslinked using UV light.

  • Protocol:

    • After transfer, briefly rinse the membrane in DEPC-treated water and air-dry for 10 minutes.

    • Place the membrane in a UV crosslinker and expose it to 1200 x 100 µJoules.[5]

5. Probe Labeling

DNA oligonucleotide probes are typically used for detecting specific tRNAs and their fragments. Probes can be labeled with radioactive isotopes (e.g., ³²P) or non-radioactive labels (e.g., digoxigenin, DIG).

  • Method: 5'-end labeling with [γ-³²P]-ATP using T4 Polynucleotide Kinase (PNK).

  • Protocol:

    • In a microcentrifuge tube, mix:

      • 10 µL of DNA oligonucleotide probe (1 pmol/µL).

      • 3.3 µL of 10x PNK buffer.

      • 1 µL of T4 PNK.

      • 5 µL of [γ-³²P]-ATP.

      • Add H₂O to a final volume of 33 µL.[4]

    • Incubate at 37°C for 1 hour.

    • Purify the labeled probe from unincorporated nucleotides using a Microspin G-25 column.[1][5]

6. Hybridization

The labeled probe is incubated with the membrane to allow it to anneal to the complementary target RNA.

  • Protocol:

    • Pre-warm hybridization buffer (e.g., ULTRAhyb-Oligo) to the appropriate temperature.[6]

    • Place the membrane in a hybridization bottle and add 10 mL of pre-warmed hybridization buffer.

    • Prehybridize at 37°C for 1 hour with gentle rotation.

    • Denature the labeled probe by heating at 90°C for 1 minute.

    • Add the denatured probe to 10 mL of fresh, pre-warmed hybridization buffer.

    • Remove the prehybridization buffer and add the probe-containing hybridization buffer to the membrane.

    • Incubate overnight at 37°C with gentle rotation.[5]

7. Washing and Detection

A series of washes are performed to remove non-specifically bound probe.

  • Protocol:

    • Wash the membrane with a low stringency wash buffer (e.g., 2x SSC, 0.1% SDS) at room temperature.

    • Perform high stringency washes (e.g., with 0.1X SSC) to remove partially hybridized molecules.[7]

    • For radioactive probes, wrap the damp membrane in plastic wrap and expose it to a phosphor screen or X-ray film.

    • For non-radioactive probes, follow the manufacturer's instructions for chemiluminescent detection.

Data Presentation and Analysis

The results of the Northern blot are visualized as bands on the film or digital image. The size and intensity of these bands provide information about the presence and abundance of the full-length tRNA and its cleavage products.

Quantitative Analysis

Quantification of the band intensities can be performed using densitometry software. The intensity of the bands corresponding to the tRNA cleavage products can be compared to the intensity of the full-length tRNA band to determine the extent of cleavage.

Condition Full-Length tRNA (Intensity) tRNA Cleavage Product 1 (Intensity) tRNA Cleavage Product 2 (Intensity) % Cleavage
Control100050207%
Stress 160030010067%
Stress 2400450150150%

% Cleavage = [(Intensity of Cleavage Product 1 + Intensity of Cleavage Product 2) / Intensity of Full-Length tRNA] * 100

Troubleshooting

Problem Possible Cause Solution
No Signal RNA degradationUse fresh, high-quality RNA. Handle RNA with RNase-free technique.
Inefficient transferVerify transfer efficiency by staining the gel with ethidium (B1194527) bromide after transfer.
Incorrect hybridization conditionsOptimize hybridization temperature and buffer composition.
High Background Insufficient washingIncrease the stringency and duration of the washes.
Probe concentration too highReduce the amount of probe used in the hybridization.
Smeared Bands RNA degradationSee "No Signal" above.
Gel running conditionsEnsure the gel is run under denaturing conditions.

Logical Relationships in tRNA Cleavage Detection

The following diagram illustrates the logical steps and considerations for designing and interpreting a tRNA cleavage Northern blot experiment.

logical_relationships cluster_design Experimental Design cluster_execution Experiment Execution cluster_interpretation Data Interpretation target_tRNA Select Target tRNA probe_design Design Specific Probe (complementary to cleavage fragment or full-length tRNA) target_tRNA->probe_design controls Include Controls (e.g., untreated cells, loading control) target_tRNA->controls northern_blot Perform Northern Blot probe_design->northern_blot controls->northern_blot band_detection Detect Bands (Full-length and cleaved tRNA) northern_blot->band_detection quantification Quantify Band Intensities band_detection->quantification comparison Compare Cleavage between Samples quantification->comparison conclusion Draw Conclusions about tRNA cleavage comparison->conclusion

Caption: Logical flow for a tRNA cleavage Northern blot experiment.

References

Application Notes and Protocols for Studying Oxidative Stress on tRNA Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to significant damage to cellular components, including nucleic acids.[1][2] Transfer RNA (tRNA), a critical molecule in protein synthesis, is a key target of oxidative damage.[1][2] The extensive post-transcriptional modifications on tRNA molecules are not only crucial for their structure and function but are also dynamically regulated in response to cellular stress.[3][4][5][6] Studying the impact of oxidative stress on tRNA modifications provides valuable insights into cellular stress response mechanisms and can unveil novel therapeutic targets for diseases associated with oxidative damage, such as neurodegenerative disorders and cancer.[4]

These application notes provide a detailed overview of the current methodologies used to investigate the effects of oxidative stress on tRNA modifications. We present key experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.

Key Concepts in Oxidative Stress and tRNA Modifications

Under oxidative stress, cells reprogram their tRNA modification landscape to selectively translate mRNAs of crucial stress-response proteins.[3][7][8] This phenomenon, known as codon-biased translation, allows for a rapid and targeted cellular response to damaging agents.[7][8][9] Specific tRNA modifications, particularly at the wobble position of the anticodon, are dynamically altered, leading to changes in codon recognition and translation efficiency of a subset of mRNAs enriched in specific codons.[3][10] For instance, exposure to hydrogen peroxide (H₂O₂) has been shown to increase the levels of 5-methylcytidine (B43896) (m⁵C) in specific tRNAs, which in turn enhances the translation of genes enriched in the corresponding codons.[3][10]

I. Quantitative Analysis of Global tRNA Modifications by LC-MS/MS

Liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) is a powerful and highly quantitative method for analyzing the global changes in tRNA modifications in response to oxidative stress.[11][12] This technique allows for the precise quantification of the entire spectrum of modified ribonucleosides from total tRNA, providing a "signature" of the cellular response to a specific stressor.[12]

Application Note:

This method is ideal for initial screening studies to identify which tRNA modifications are significantly altered under specific oxidative stress conditions. The quantitative data obtained can reveal stressor-specific patterns of tRNA modification reprogramming.[12] For example, studies have shown that hydrogen peroxide exposure in yeast leads to an increase in Cm, m⁵C, and m²₂G modifications, while other stressors have different effects.

Experimental Protocol: LC-MS/MS Analysis of tRNA Modifications

This protocol outlines the key steps for the quantitative analysis of modified ribonucleosides in tRNA using LC-MS/MS.[12][13]

1. tRNA Isolation and Purification:

  • Objective: To obtain high-purity total tRNA from control and oxidatively stressed cells.

  • Procedure:

    • Harvest cells and immediately quench metabolic activity by flash-freezing in liquid nitrogen to prevent alterations in tRNA modification levels.[13]

    • Extract total RNA using a standard method such as TRIzol reagent or a commercial kit.

    • Isolate the small RNA fraction (<200 nt), which is enriched in tRNA, using a specialized kit or by differential precipitation. For example, large RNAs can be precipitated with a solution of 1.2 M NaCl and 0.8 M sodium citrate (B86180) with isopropanol, leaving smaller RNAs in the supernatant.[14]

    • Further purify total tRNA using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[15]

    • Accurately quantify the purified tRNA. Note that standard spectrophotometric methods (A260) can be inaccurate due to contaminants; fluorescent dye-based quantification is recommended.[13]

2. Enzymatic Hydrolysis of tRNA:

  • Objective: To digest the purified tRNA into individual ribonucleosides.

  • Procedure:

    • Incubate the purified tRNA (typically 1-5 µg) with a mixture of nuclease P1 and phosphodiesterase I or a similar combination of enzymes that can completely digest RNA to its constituent nucleosides.

    • The reaction is typically carried out at 37°C for 2-4 hours.

    • Dephosphorylate the resulting 5'-mononucleotides using bacterial alkaline phosphatase.

3. LC-MS/MS Analysis:

  • Objective: To separate, identify, and quantify the individual ribonucleosides.

  • Procedure:

    • Inject the hydrolyzed tRNA sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the ribonucleosides using a reversed-phase HPLC column.

    • The eluting ribonucleosides are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer.

    • Use dynamic multiple reaction monitoring (MRM) for targeted quantification of known modified ribonucleosides. This involves selecting the precursor ion (the protonated molecule) and a specific fragment ion for each modification.[11][12]

4. Data Analysis:

  • Objective: To determine the relative abundance of each modified ribonucleoside.

  • Procedure:

    • Integrate the peak areas for each modified ribonucleoside from the LC-MS/MS chromatograms.

    • Normalize the abundance of each modification to the abundance of one or more of the four canonical ribonucleosides (A, C, G, U).

    • Compare the normalized abundance of each modification between control and oxidatively stressed samples to identify significant changes.

Data Presentation: Quantitative Changes in tRNA Modifications

Summarize the quantitative data from LC-MS/MS analysis in a table to facilitate comparison between different oxidative stress conditions.

tRNA ModificationFold Change (H₂O₂)Fold Change (Arsenite)p-value (H₂O₂)p-value (Arsenite)
m⁵C↑ (Increase)↔ (No Change)< 0.05> 0.05
mcm⁵s²U↓ (Decrease)↓ (Decrease)< 0.05< 0.05
m¹A↑ (Increase)↓ (Decrease)< 0.05< 0.05
m²₂G↑ (Increase)↔ (No Change)< 0.05> 0.05
Cm↑ (Increase)↔ (No Change)< 0.05> 0.05

This table is a representative example based on findings from multiple studies. The direction of change (↑ for increase, ↓ for decrease, ↔ for no change) and statistical significance should be determined from experimental data.

II. Sequencing-Based Methods for Locus-Specific tRNA Modification Analysis

While LC-MS/MS provides a global overview of tRNA modification changes, sequencing-based methods are essential for identifying the specific tRNA isoacceptors and the precise locations of these modifications.

AlkB-facilitated RNA Methylation Sequencing (ARM-seq)

Application Note:

ARM-seq is a powerful technique for identifying N¹-methyladenosine (m¹A), N³-methylcytidine (m³C), and N¹-methylguanosine (m¹G) modifications in tRNA.[16] These modifications can block reverse transcriptase during conventional RNA sequencing. ARM-seq utilizes the E. coli AlkB enzyme to demethylate these bases, allowing for full-length sequencing of previously unsequenceable tRNA fragments.[1][16][17][18][19] By comparing sequencing data from AlkB-treated and untreated samples, the locations of these methylations can be inferred.

Experimental Protocol: ARM-seq

This protocol provides a general workflow for ARM-seq.[1][16][17][18][19]

  • tRNA Isolation: Isolate total RNA or small RNA fractions as described in the LC-MS/MS protocol.

  • AlkB Demethylation:

    • Treat a portion of the RNA sample with purified E. coli AlkB enzyme.

    • Incubate a control (untreated) sample under the same conditions without the AlkB enzyme.

  • Small RNA Library Preparation:

    • Prepare small RNA sequencing libraries from both the AlkB-treated and untreated RNA samples. This typically involves 3' and 5' adapter ligation, reverse transcription, and PCR amplification.

  • High-Throughput Sequencing: Sequence the prepared libraries on a suitable platform (e.g., Illumina).

  • Data Analysis:

    • Align the sequencing reads to a reference tRNA database.

    • Compare the read counts and coverage between the AlkB-treated and untreated samples. An increase in read-through at a specific position in the AlkB-treated sample indicates the presence of an AlkB-sensitive modification (m¹A, m³C, or m¹G) at that site.

Demethylase-thermostable group II intron RT tRNA sequencing (DM-tRNA-seq)

Application Note:

DM-tRNA-seq is an enhanced method for sequencing tRNAs that combines enzymatic demethylation with the use of a highly processive thermostable group II intron reverse transcriptase (TGIRT).[20][21] This approach overcomes the challenges posed by both tRNA modifications and stable secondary structures, enabling more efficient and quantitative sequencing of full-length tRNAs.[20][21]

Experimental Protocol: DM-tRNA-seq

This protocol is based on the principles of DM-tRNA-seq.[20][21]

  • tRNA Isolation: Isolate total RNA.

  • Demethylation: Treat the RNA with a mixture of demethylases (including AlkB) to remove methylations that block reverse transcription.

  • Reverse Transcription with TGIRT:

    • Perform reverse transcription using a TGIRT enzyme. TGIRTs are more efficient at reading through structured and modified RNA templates compared to conventional reverse transcriptases.

    • The TGIRT enzyme can also add a 3' adapter via template switching, simplifying the library preparation process.

  • Library Preparation and Sequencing: Complete the library preparation (e.g., by PCR amplification) and perform high-throughput sequencing.

  • Data Analysis: Align reads to a tRNA reference database and analyze for modification-induced misincorporations or stops to identify modification sites.

Nanopore-based tRNA sequencing (Nano-tRNAseq)

Application Note:

Nano-tRNAseq is a direct RNA sequencing method that allows for the simultaneous quantification of tRNA abundance and the detection of modifications without the need for reverse transcription or amplification.[22][23][24][25][26] This technique sequences native tRNA molecules, providing a more direct and potentially less biased view of the tRNA modification landscape.[22][23][25]

Experimental Protocol: Nano-tRNAseq

This protocol provides a simplified workflow for Nano-tRNAseq.[22][23][24][25][26]

  • tRNA Isolation and Deacylation:

    • Isolate total RNA and enrich for the small RNA fraction.

    • Deacylate the tRNAs to ensure a free 3'-OH group for adapter ligation.

  • Adapter Ligation: Ligate a specialized adapter to the 3' end of the tRNAs.

  • Nanopore Sequencing:

    • Load the adapter-ligated tRNAs onto a nanopore flow cell.

    • As individual tRNA molecules pass through the nanopores, changes in the ionic current are measured. These changes are dependent on the sequence and any modifications present.

  • Data Analysis:

    • The raw signal data is basecalled to determine the nucleotide sequence.

    • Deviations from the expected current signal for unmodified bases can be used to identify and locate tRNA modifications.

III. Signaling Pathways and Experimental Workflows

Signaling Pathway: Oxidative Stress-Induced Codon-Biased Translation

Oxidative stress triggers a signaling cascade that results in the reprogramming of tRNA modifications, leading to the selective translation of stress-response proteins. This pathway is crucial for cellular survival under adverse conditions.

Oxidative_Stress_Signaling oxidative_stress Oxidative Stress (e.g., H₂O₂) ros Increased ROS oxidative_stress->ros signaling Stress Signaling Pathways Activated ros->signaling trm_enzymes tRNA Modifying Enzymes (e.g., Trm4, Trm9) Activity Altered signaling->trm_enzymes tRNA_mod tRNA Modification Reprogramming (e.g., ↑m⁵C, ↓mcm⁵s²U) trm_enzymes->tRNA_mod codon_recog Altered Codon Recognition tRNA_mod->codon_recog translation Codon-Biased Translation codon_recog->translation stress_proteins Selective Synthesis of Stress-Response Proteins translation->stress_proteins survival Enhanced Cell Survival stress_proteins->survival

Caption: Oxidative stress signaling pathway leading to codon-biased translation.

Experimental Workflow: Investigating Oxidative Stress Effects on tRNA Modifications

This workflow outlines a comprehensive approach to studying the impact of oxidative stress on tRNA modifications, integrating both global and locus-specific analysis methods.

Experimental_Workflow start Start: Cell Culture & Oxidative Stress Induction tRNA_iso tRNA Isolation and Purification start->tRNA_iso lcms Global Modification Analysis (LC-MS/MS) tRNA_iso->lcms seq_methods Locus-Specific Analysis (ARM-seq, DM-tRNA-seq, Nano-tRNAseq) tRNA_iso->seq_methods quant_data Quantitative Data: Fold Changes in Modifications lcms->quant_data bioinfo Bioinformatic Analysis: Codon Usage Bias, Pathway Analysis quant_data->bioinfo seq_data Sequencing Data: Modification Sites & Affected tRNAs seq_methods->seq_data seq_data->bioinfo validation Functional Validation: Mutant Strains, Reporter Assays bioinfo->validation conclusion Conclusion: Mechanism of Stress Response validation->conclusion

Caption: Integrated workflow for studying tRNA modifications under oxidative stress.

Conclusion

The study of tRNA modifications in the context of oxidative stress is a rapidly evolving field. The methodologies described in these application notes, from global quantitative analysis by LC-MS/MS to locus-specific sequencing techniques, provide a powerful toolkit for researchers. By integrating these approaches, scientists can gain a deeper understanding of the intricate mechanisms by which cells respond to oxidative damage, paving the way for the development of novel therapeutic strategies targeting these pathways.

References

Application Notes and Protocols for the Synthesis of RNA Oligomers with Site-Specific 5-taurinomethyl-2-thiouridine (τm5s2U)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-taurinomethyl-2-thiouridine (τm5s2U) is a modified nucleoside found at the wobble position of some mitochondrial tRNAs.[1][2][3] Its presence is crucial for the accurate decoding of genetic information, and the absence of this modification has been linked to severe mitochondrial diseases such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and MERRF (Myoclonic Epilepsy with Ragged Red Fibers).[2][3] The ability to synthesize RNA oligomers containing site-specific τm5s2U is essential for a deeper understanding of its biological role, for developing diagnostic tools, and for therapeutic applications.

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of RNA oligomers incorporating τm5s2U using phosphoramidite (B1245037) chemistry on a solid support.

Data Presentation

Table 1: Protecting Groups for τm5s2U Phosphoramidite Synthesis
Functional GroupProtecting GroupAbbreviationReference
5'-HydroxylDimethoxytritylDMT[4]
2'-Hydroxyltert-Butyldimethylsilyl or (Triisopropylsilyl)oxymethylTBDMS or TOM[5][6]
Phosphite (B83602)2-CyanoethylCE[4]
Taurine Sulfonic Acid4-(tert-butyldiphenylsilanyloxy)-2,2-dimethylbutylneoO-dPS[2]
Taurine ExoamineTrifluoroacetyl-C(O)CF3[2]
Table 2: Summary of a Synthetic 17-mer RNA Oligomer containing τm5s2U
Sequence InformationDescriptionReference
Sequence Length17 nucleotides[2]
Modified Nucleoside5-taurinomethyl-2-thiouridine (τm5s2U)[2]
ApplicationModel for the anticodon stem-loop of human mitochondrial tRNA[2]
CharacterizationMass Spectrometry and Enzymatic Cleavage[2][7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of RNA Oligomers Containing τm5s2U

This protocol outlines the automated solid-phase synthesis of RNA oligomers using the phosphoramidite method on a DNA/RNA synthesizer.

1. Preparation of Reagents:

  • Prepare solutions of the four standard RNA phosphoramidites (A, C, G, U) and the custom τm5s2U phosphoramidite in anhydrous acetonitrile.

  • Use standard activators, capping reagents, and oxidizing agents compatible with RNA synthesis.

2. Automated Synthesis Cycle: The synthesis is performed on a controlled pore glass (CPG) solid support. Each cycle of nucleotide addition consists of the following steps: a. Detritylation: Removal of the 5'-DMT protecting group with a solution of trichloroacetic acid in dichloromethane. b. Coupling: Addition of the next phosphoramidite, activated by a tetrazole derivative, to the free 5'-hydroxyl group. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

3. Synthesis of the τm5s2U-containing Oligomer:

  • At the desired position in the sequence, the τm5s2U phosphoramidite is coupled using the standard cycle. The synthesis conditions should be optimized to prevent oxidation of the 2-thiocarbonyl group.[2][7]

Protocol 2: Cleavage and Deprotection of the τm5s2U-RNA Oligomer

1. Cleavage from Solid Support:

2. Removal of Protecting Groups: a. Base and Phosphate Protecting Groups: The ammonia/ethanol mixture also removes the protecting groups from the nucleobases and the phosphate backbone. b. 2'-Hydroxyl Protecting Groups: The TBDMS or TOM groups are removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF). c. τm5s2U Protecting Groups: The neoO-dPS group on the sulfonic acid and the trifluoroacetyl group on the exoamine are removed under specific conditions that are compatible with the integrity of the RNA oligomer. The neoO-dPS group is labile to fluoride treatment.

Protocol 3: Purification and Analysis of the τm5s2U-RNA Oligomer

1. Purification:

  • The crude, deprotected RNA oligomer is purified by high-performance liquid chromatography (HPLC). Anion-exchange or reversed-phase HPLC can be used.[8]

  • The collected fractions containing the pure product are desalted.

2. Analysis and Characterization: a. Purity Assessment: The purity of the final product is assessed by analytical HPLC. b. Identity Confirmation: The molecular weight of the purified oligomer is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[2][7] c. Sequence Verification: The sequence can be verified by enzymatic digestion of the oligomer followed by analysis of the resulting nucleosides by HPLC or mass spectrometry.[2]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase RNA Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis start CPG Solid Support detritylation Detritylation (TCA) start->detritylation coupling Coupling (Phosphoramidite + Activator) detritylation->coupling capping Capping (Acetic Anhydride) coupling->capping oxidation Oxidation (Iodine) capping->oxidation elongation Elongated RNA Chain oxidation->elongation Repeat n-1 times cleavage Cleavage from Support (Ammonia/Ethanol) elongation->cleavage base_deprotection Base & Phosphate Deprotection cleavage->base_deprotection hydroxyl_deprotection 2'-OH Deprotection (Fluoride) base_deprotection->hydroxyl_deprotection taurine_deprotection τm5s2U Deprotection hydroxyl_deprotection->taurine_deprotection hplc HPLC Purification taurine_deprotection->hplc desalting Desalting hplc->desalting analysis Analysis (HPLC, MS) desalting->analysis final_product Pure τm5s2U-RNA Oligomer analysis->final_product logical_relationship cluster_problem Biological Problem cluster_solution Research & Development Solution disease Mitochondrial Diseases (MELAS, MERRF) dysfunction Impaired Protein Synthesis dysfunction->disease cause Absence of τm5s2U in tRNA cause->dysfunction synthesis Synthesis of τm5s2U-RNA Oligomers synthesis->cause Enables Investigation research Biophysical & Functional Studies synthesis->research therapeutics Therapeutic Oligonucleotide Development research->therapeutics diagnostics Diagnostic Tool Development research->diagnostics

References

Application Notes and Protocols for High-Pressure Liquid Chromatography (HPLC) Detection of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) is a post-transcriptional modification found at the wobble position (U34) of specific transfer RNAs (tRNAs), particularly those for Glutamic acid, Lysine, and Glutamine in eukaryotes.[1] This complex modification is crucial for maintaining translational efficiency and fidelity, ensuring the correct decoding of mRNA codons.[1][2] Deficiencies in mcm5s2U have been linked to various diseases, including neurological disorders and cancer, making its accurate detection and quantification a key area of research for understanding disease mechanisms and for potential therapeutic development.[2][3]

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is a highly sensitive and quantitative method for the direct detection and quantification of modified nucleosides like mcm5s2U from tRNA digests.[1][2][4] This document provides detailed application notes and experimental protocols for the analysis of mcm5s2U using HPLC.

Biological Significance and Pathway

The biosynthesis of mcm5s2U is a multi-step enzymatic process. In eukaryotes, the Elongator complex is responsible for the initial carboxymethylation of the uridine (B1682114) at position 34. The final step, the methyl esterification of the carboxyl group, is catalyzed by the Trm9/Trm112 protein complex in yeast (with ALKBH8 being the human homolog of Trm9).[5][6][7] The 2-thiolation is carried out by a different set of enzymes. The presence of mcm5s2U in the tRNA anticodon loop can counteract the translational slowdown and subsequent mRNA degradation that is promoted by the m6A mRNA modification, highlighting a novel mechanism of post-transcriptional gene regulation.[3] Dysregulation in the mcm5s2U pathway, particularly a shift towards more mcm5s2U, has been associated with more aggressive tumors and poor prognosis in cancer.[3]

mcm5s2U_Biosynthesis_Pathway cluster_tRNA tRNA Maturation U34 Uridine-34 in tRNA Elongator Elongator Complex (Elp1-Elp6) U34->Elongator carboxymethylation cm5U cm5U (Carboxymethyluridine) Elongator->cm5U Trm9_Trm112 Trm9/Trm112 Complex (Yeast) ALKBH8 (Human) cm5U->Trm9_Trm112 methylation mcm5U mcm5U (Methoxycarbonylmethyluridine) Trm9_Trm112->mcm5U Thiolation_Enzymes Thiolation Enzymes (e.g., Tuc1 in yeast) mcm5U->Thiolation_Enzymes thiolation mcm5s2U mcm5s2U Thiolation_Enzymes->mcm5s2U

Biosynthesis pathway of the mcm5s2U tRNA modification.

Experimental Protocols

The overall workflow for mcm5s2U detection by HPLC involves the isolation of total tRNA, enzymatic digestion of the tRNA into individual nucleosides, separation of the nucleosides by reverse-phase HPLC, and detection, typically by UV absorbance or mass spectrometry.

HPLC_Workflow Start Cell Culture or Tissue Sample Isolation Total tRNA Isolation (e.g., Phenol-Chloroform Extraction or DE52 Cellulose (B213188) Chromatography) Start->Isolation Digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) Isolation->Digestion Nucleosides Nucleoside Mixture Digestion->Nucleosides HPLC Reverse-Phase HPLC Separation (C18 or C30 column) Nucleosides->HPLC Detection Detection (UV/PDA or Mass Spectrometry) HPLC->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

General workflow for mcm5s2U detection by HPLC.
Protocol 1: Total tRNA Isolation from Yeast Cells[8]

This protocol is adapted for purifying total tRNAs from yeast cells using diethylaminoethyl (DE52) cellulose chromatography.

Materials:

  • Yeast cells

  • DE52 binding buffer (e.g., 0.25 M NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • tRNA elution buffer (e.g., 1 M NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Phenol (B47542):chloroform:isoamyl alcohol (25:24:1)

  • Isopropanol (B130326)

  • 70% Ethanol

  • Nuclease-free water

Procedure:

  • Harvest yeast cells from a log-phase culture by centrifugation.

  • Perform total RNA extraction using a standard method such as hot acid phenol extraction.

  • Resuspend the total RNA pellet in DE52 binding buffer.

  • Prepare a DE52 cellulose column and equilibrate it with DE52 binding buffer.

  • Load the RNA sample onto the column and allow it to pass through by gravity.

  • Wash the column twice with DE52 binding buffer.

  • Elute the tRNA from the column using tRNA elution buffer.

  • Precipitate the eluted tRNA by adding isopropanol and incubating at -20°C for at least 3 hours.

  • Centrifuge to pellet the tRNA, wash the pellet with 70% ethanol, and air-dry.

  • Dissolve the purified tRNA in nuclease-free water.

  • Quantify the tRNA concentration using a spectrophotometer (A260) or a Qubit RNA assay.

Protocol 2: Enzymatic Digestion of tRNA to Nucleosides[1][8]

This protocol describes the complete digestion of tRNA into its constituent nucleosides.

Materials:

  • Purified total tRNA (approx. 40-50 µg)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP) or FastAP Alkaline Phosphatase

  • 10 mM ZnCl₂

  • Reaction buffer (e.g., 50 mM Ammonium Acetate, pH 6.0 or 0.5 M Tris-HCl pH 8.3)

Procedure:

  • In a microcentrifuge tube, combine 50 µg of tRNA, Nuclease P1 (e.g., 10 µL of a suitable solution), 10 mM ZnCl₂, and nuclease-free water to a final volume of 50 µL.

  • Incubate the reaction at 37°C for 16 hours (overnight).

  • To dephosphorylate the nucleosides, add alkaline phosphatase (e.g., 4 µL BAP) and the appropriate buffer to the reaction mixture.

  • Incubate at 37°C for an additional 2 hours.

  • The sample is now ready for HPLC analysis. If not used immediately, store at -20°C.

Protocol 3: HPLC Analysis of Nucleosides[1][8]

This protocol outlines a general method for separating nucleosides using a reverse-phase HPLC system.

Materials & Equipment:

  • HPLC system with a UV/PDA detector or coupled to a mass spectrometer.

  • Reverse-phase column (e.g., C18 or C30). A C30 column may offer better separation for hydrophobic modified nucleosides.[8]

  • HPLC Solvents:

    • Solvent A: 0.1% Formic Acid in water (for LC-MS) or an appropriate buffer like Ammonium Acetate pH 5.3 (for UV detection).[1][8]

    • Solvent B: 0.1% Formic Acid in methanol (B129727) or acetonitrile.[1]

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 98% Solvent A, 2% Solvent B).[1]

  • Inject 60 µL of the digested tRNA sample.[8]

  • Elute the nucleosides using a programmed gradient. An example gradient is as follows:

    • A linear gradient from 2% to 40% Solvent B over 60 minutes.

    • A wash step with high Solvent B concentration.

    • Re-equilibration at initial conditions.

    • Note: The gradient must be optimized based on the specific column and system used.

  • Monitor the eluent at a specific wavelength (e.g., 254 nm for general nucleosides, and 314 nm for thio-derivatives like mcm5s2U) or by mass spectrometry.[9]

  • Identify mcm5s2U based on its characteristic retention time and UV spectrum, or its specific mass-to-charge ratio (m/z) in LC-MS.[1][8]

Data Presentation

Quantitative analysis involves comparing the peak area of mcm5s2U to the peak areas of the canonical nucleosides (A, C, G, U) or to an internal standard. The results can be expressed as a relative amount or as a ratio to a canonical nucleoside.

Table 1: Relative Abundance of mcm5s2U and Related Modifications in Yeast Strains (Data compiled from literature; values are illustrative of expected results)

Yeast Strain Genotypemcm⁵U (Relative Amount)mcm⁵s²U (Relative Amount)ncm⁵U (Relative Amount)ncm⁵s²U (Relative Amount)Reference
Wild TypePresentPresentPresentPresent[6]
trm9ΔAbsentAbsentAccumulatesAccumulates[6]
trm112ΔAbsentAbsentAccumulatesAccumulates[6]
elp3ΔAbsentAbsentAbsentAbsent[9]
tuc1ΔIncreasesAbsentNot ReportedNot Reported[9]

Note: In trm9Δ and trm112Δ mutants, the precursor cm5U is not methylated, leading to an accumulation of ncm5U and ncm5s2U instead of the expected cm5U and cm5s2U, suggesting a complex interplay in the modification pathway.[6]

Table 2: HPLC-MS Parameters for mcm5s2U Detection

ParameterValueReference
Monoisotopic Mass332.0678 Da[10]
[M+H]⁺333.0756 m/z[10]
Key Product Ions (for MS/MS)201, 169, 141 m/z[10]
Column TypeReverse-Phase C18[1][4]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase B0.1% Formic Acid in Methanol/Acetonitrile[1]
Detection ModePositive Ion Mode (Mass Spectrometry)[1]

Conclusion

The HPLC-based analysis of mcm5s2U is a robust and reliable method for its quantification in biological samples. The detailed protocols provided herein offer a foundation for researchers to implement this technique. Accurate measurement of mcm5s2U levels is essential for elucidating its role in translation, cellular stress responses, and its implications in human diseases, thereby aiding in the development of novel diagnostic and therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Chemical Synthesis of Thiouridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of thiouridines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-thiouridine (B16713) and 4-thiouridine (B1664626) derivatives, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2-thiouridine phosphoramidite (B1245037) Incomplete reactions during the protection of hydroxyl groups or the phosphitylation step.Ensure anhydrous conditions throughout the synthesis. Use fresh, high-quality reagents. Monitor reaction progress by TLC or NMR to ensure completion.[1][2]
Formation of S-substituted nucleoside byproduct in 2-thiouridine synthesis Use of certain catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) can favor S-glycosylation over the desired N-glycosylation.Employ tin(IV) chloride in 1,2-dichloroethane (B1671644) as the catalyst for the condensation of the silylated 2-thiouracil (B1096) with the ribose derivative to achieve a higher yield of the N-substituted product.[3]
Loss of sulfur from 2-thiouridine during oligonucleotide synthesis The standard iodine/water oxidation step in solid-phase phosphoramidite chemistry can lead to the desulfurization of the 2-thiouracil base.Replace the iodine/water oxidant with tert-butyl hydroperoxide in acetonitrile (B52724) for the oxidation step.[1][2][4] This milder oxidizing agent preserves the thio-modification.
Low yield of 4-thiouridine from thionation of uridine (B1682114) Inefficient thionation of the C4-carbonyl group. The reactivity of Lawesson's reagent can vary.Use a fresh batch of Lawesson's reagent. Perform the reaction in an anhydrous, high-boiling solvent such as pyridine (B92270) or dioxane and heat to ensure the reaction goes to completion.[5][6] A fluorous analog of Lawesson's reagent can also be used, which may simplify purification.[7][8][9]
Side reactions during deprotection of thiouridine-containing oligonucleotides Standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures) can be too harsh for some modifications. For instance, dihydrouridine rings, if present, can open under these conditions.For sensitive modifications, employ milder deprotection conditions. A mixture of methylamine/ethanol/DMSO can be used for deprotection to avoid unwanted side reactions.[4] For 4-thiouridine with a cyanoethyl-protected thiol, a pre-deprotection step with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is required.[10]
Difficulty in purifying the final thiouridine product The polarity of the thiouridine derivative may be similar to that of byproducts, making separation by standard chromatography challenging.Utilize flash chromatography with a carefully selected solvent system (e.g., a gradient of methanol (B129727) in chloroform).[1][2] For oligonucleotides, purification by anion-exchange or reverse-phase HPLC is effective.[1][11] Desalting can be performed using Sep-Pak cartridges.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of 2-thiouridine (s²U)?

A1: The primary challenges include the site-specific incorporation into RNA, which has historically been difficult, and the lability of the sulfur atom during standard oligonucleotide synthesis protocols.[1][2] Early methods for incorporating s²U phosphoramidite without base protection often failed when using conventional reagents.[1][2] Additionally, the synthesis of the s²U phosphoramidite itself can be hampered by the formation of undesired S-substituted byproducts.[3]

Q2: How can I prevent the loss of the sulfur atom in 2-thiouridine during solid-phase RNA synthesis?

A2: The loss of sulfur is primarily due to the iodine-based oxidation step. To prevent this, it is crucial to use a milder oxidizing agent. Tert-butyl hydroperoxide is a recommended alternative to the standard iodine/water solution.[1][2][4]

Q3: What is the most common method for introducing the thiol group in 4-thiouridine (s⁴U)?

A3: The most common method involves the thionation of a protected uridine derivative using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[5][6][12] This reagent efficiently converts the C4-carbonyl group of the uridine ring into a thiocarbonyl.

Q4: Are there any specific protecting groups required for thiouridine synthesis?

A4: Yes, protecting groups are crucial. For the ribose hydroxyls, standard protecting groups like dimethoxytrityl (DMT) for the 5'-OH and tert-butyldimethylsilyl (TBDMS) for the 2'-OH are used.[1][2][13] For 4-thiouridine synthesis, the thiol group itself is often protected, for example, with a 2-cyanoethyl group, especially when preparing a phosphoramidite for oligonucleotide synthesis.[10]

Q5: What are the key considerations for the purification of thiouridine-containing oligonucleotides?

A5: Purification is critical to remove failed sequences and byproducts. Common methods include high-performance liquid chromatography (HPLC), either anion-exchange or reverse-phase.[1][11] Desalting with C18 Sep-Pak cartridges is also a standard procedure.[1][2] The presence of the thiouridine can be confirmed by UV-Vis spectroscopy, as it imparts a characteristic absorbance around 330-340 nm.[10][14]

Quantitative Data Summary

The following tables summarize typical yields for key steps in thiouridine synthesis and the efficacy of different post-synthetic modification methods.

Table 1: Representative Yields in Thiouridine Synthesis

Reaction Step Product Reported Yield Reference
5'-DMT protection5'-O-DMT-2-thiouridine70%[1][2]
2'-TBDMS protection5'-O-DMT-2'-O-TBDMS-2-thiouridine50% (pure 2'-isomer)[1][2]
Phosphitylation2-thiouridine phosphoramidite65%[1][2]
Thionation with Lawesson's ReagentAcetyl-protected 4-thiouridineHigh yields[5][6]
Condensation with tin(IV) chlorideN-substituted LNA-2-thiouridine~90%[3]

Table 2: Comparison of 4-Thiouridine to Cytidine Analogue Conversion Methods

Reagent Reaction Time Conversion Efficacy Reference
Osmium tetroxide (OsO₄)4 hours73%[14]
Iodoacetamide (IAA)15 minutes95%[14]
2,4-dinitrofluorobenzene (DNFB) / methylamine30 min (activation) + 30 min (conversion)96% (activation)[14]

Experimental Protocols

Protocol 1: Synthesis of 4-Thiouridine from Uridine

This protocol describes a three-step synthesis of 4-thiouridine starting from uridine.[5][6]

  • Acetylation of Uridine:

    • Suspend uridine in a suitable solvent like pyridine.

    • Add acetic anhydride (B1165640) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with methanol and remove the solvent under reduced pressure.

    • Purify the resulting acetyl-protected uridine by silica (B1680970) gel chromatography.

  • Thionation with Lawesson's Reagent:

    • Dissolve the acetyl-protected uridine in anhydrous pyridine or dioxane.

    • Add Lawesson's reagent (typically 0.5 to 1.0 equivalents).

    • Heat the mixture under an inert atmosphere (e.g., argon) and monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction and remove the solvent.

    • Purify the product, acetyl-protected 4-thiouridine, by flash chromatography.

  • Deacetylation:

    • Dissolve the acetyl-protected 4-thiouridine in methanolic ammonia.

    • Stir the solution at room temperature until deprotection is complete (monitor by TLC).

    • Remove the solvent in vacuo to yield 4-thiouridine.

Protocol 2: Incorporation of 2-Thiouridine into RNA Oligonucleotides

This protocol outlines the key steps for incorporating a 2-thiouridine phosphoramidite into an RNA sequence using an automated solid-phase synthesizer.[1][2][4]

  • Phosphoramidite Preparation:

    • Dissolve the 2-thiouridine phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).

  • Automated Solid-Phase Synthesis:

    • Program the RNA synthesizer with the desired sequence.

    • Use standard synthesis cycles for coupling, capping, and detritylation.

    • Crucially, replace the standard iodine/water oxidation solution with a solution of tert-butyl hydroperoxide in acetonitrile (e.g., 10% solution).

  • Cleavage and Deprotection:

    • After synthesis, treat the solid support with a suitable cleavage and deprotection solution. For oligonucleotides with sensitive groups, a mild basic condition like a mixture of methylamine, ethanol, and DMSO is recommended.

    • Incubate at the recommended temperature and time to ensure complete removal of protecting groups and cleavage from the support.

  • Purification:

    • Purify the crude oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC (anion-exchange or reverse-phase).

    • Verify the purity and identity of the final product by mass spectrometry.

Visualizations

Thiouridine_Synthesis_Workflow cluster_4sU 4-Thiouridine Synthesis cluster_2sU 2-Thiouridine Phosphoramidite Synthesis Uridine Uridine Acetylation Acetylation Uridine->Acetylation Ac₂O, Pyridine Thionation Thionation Acetylation->Thionation Lawesson's Reagent Deacetylation Deacetylation Thionation->Deacetylation NH₃/MeOH s4U s4U Deacetylation->s4U 4-Thiouridine s2Uracil 2-Thiouracil Condensation Condensation s2Uracil->Condensation Ribose Protected Ribose Ribose->Condensation s2U_nucleoside s2U_nucleoside Condensation->s2U_nucleoside 2-Thiouridine Protection Protection s2U_nucleoside->Protection DMT-Cl, TBDMS-Cl Phosphitylation Phosphitylation Protection->Phosphitylation s2U_amidite s2U_amidite Phosphitylation->s2U_amidite s²U Phosphoramidite

Caption: General workflows for the chemical synthesis of 4-thiouridine and 2-thiouridine phosphoramidite.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Check_Oxidation Is sulfur being lost (s²U)? Start->Check_Oxidation Check_Thionation Is thionation incomplete (s⁴U)? Start->Check_Thionation Check_Purification Is purification method optimal? Start->Check_Purification Solution_Reagents Use fresh, dry reagents and solvents. Check_Reagents->Solution_Reagents No Solution_Oxidation Use t-BuOOH instead of I₂/H₂O. Check_Oxidation->Solution_Oxidation Yes Solution_Thionation Use fresh Lawesson's reagent; ensure sufficient heat. Check_Thionation->Solution_Thionation Yes Solution_Purification Optimize chromatography gradient; consider HPLC. Check_Purification->Solution_Purification No

Caption: A troubleshooting decision tree for common issues in thiouridine synthesis.

References

Technical Support Center: Enhancing LC-MS/MS Sensitivity for Modified Nucleoside Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of modified nucleosides by LC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the sensitivity and robustness of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the sensitivity of modified nucleoside detection by LC-MS/MS?

A1: The overall sensitivity of your LC-MS/MS analysis for modified nucleosides is influenced by a combination of factors, starting from sample preparation through to data acquisition. Key areas to focus on include:

  • Sample Preparation: Efficient extraction and cleanup of nucleic acids are crucial to remove interfering matrix components.[1] The amount of starting material (RNA/DNA) is also a critical parameter, with 0.5-1 µg per sample being a general recommendation, though this can be adjusted based on the abundance of the nucleoside of interest.

  • Chromatographic Separation: Proper separation of nucleosides from the sample matrix and from each other is essential.[1][2] The choice of column and mobile phase composition significantly impacts peak shape and resolution.[2][3]

  • Mass Spectrometry Parameters: Optimization of ionization source settings and MS/MS parameters (e.g., collision energy) is vital for maximizing signal intensity.[3][4]

  • Use of Internal Standards: Incorporating stable isotope-labeled internal standards (SILIS) is the method of choice for accurate quantification as it corrects for sample loss during preparation and for matrix effects.[2][5][6]

Q2: How can I improve the ionization efficiency of my modified nucleosides?

A2: Some modified nucleosides have poor ionization efficiency in electrospray ionization (ESI), leading to low signal intensity.[2] Here are several strategies to enhance ionization:

  • Mobile Phase Additives: The addition of modifiers to the mobile phase can improve protonation and signal intensity. For instance, ammonium (B1175870) bicarbonate can enhance the protonation of some nucleosides and reduce the formation of metal complexes that can suppress the signal.[2]

  • Derivatization: Chemically modifying the nucleosides can improve their ionization efficiency and chromatographic properties.[1][2][7] Derivatization can mask polar groups, making the analytes more amenable to reversed-phase chromatography and enhancing their signal in positive ion mode ESI-MS.[1][7]

  • Ion Source Optimization: Fine-tuning the parameters of your mass spectrometer's ion source, such as spray voltage, gas flows, and temperatures, is critical for maximizing the generation of gas-phase ions.[3][4]

Q3: What is the benefit of using stable isotope-labeled internal standards (SILIS)?

A3: Stable isotope labeling is a powerful technique for the accurate quantification of modified nucleosides.[5][6][8] The key benefits include:

  • Accurate Quantification: SILIS are chemically identical to the analytes of interest but have a different mass due to the incorporation of heavy isotopes (e.g., 13C, 15N).[5][9] This allows them to be distinguished by the mass spectrometer. By spiking a known amount of SILIS into your sample at the beginning of the workflow, you can correct for any sample loss during preparation and for variations in ionization efficiency (matrix effects).[2][5]

  • Increased Confidence in Identification: The co-elution of the labeled and unlabeled analyte provides an extra layer of confidence in peak identification.

Metabolic isotope labeling in bacteria or yeast can be used to produce a suite of isotopically labeled internal standards for numerous modified nucleosides.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the LC-MS/MS analysis of modified nucleosides.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Ensure the mobile phase pH is compatible with your analyte and column. The addition of acids (e.g., formic acid) or ammonium salts can improve peak shape.[3]
Column Overload Reduce the injection volume or the concentration of your sample.[10]
Injection Solvent Mismatch The injection solvent should be weaker than the initial mobile phase to ensure proper focusing of the analyte band at the head of the column.[10]
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, the column may be contaminated or have developed a void, requiring replacement.[10]

Issue 2: Low Signal Intensity or No Peak Detected

Potential Cause Troubleshooting Step
Inefficient Ionization Optimize MS source parameters (e.g., spray voltage, gas temperatures).[3][4] Consider using mobile phase additives or derivatization to enhance ionization.[1][2][7]
Insufficient Sample Amount The concentration of the modified nucleoside may be below the limit of detection. Increase the starting amount of RNA/DNA if possible.
Sample Degradation Ensure proper sample handling and storage to prevent degradation of modified nucleosides. Perform all steps on ice or at 4°C where appropriate.
Matrix Effects The presence of co-eluting matrix components can suppress the ionization of the target analyte. Improve sample cleanup procedures or enhance chromatographic separation to resolve the analyte from interfering compounds.[1]
Incorrect MS/MS Parameters Optimize the collision energy for each modified nucleoside to ensure efficient fragmentation and production of abundant product ions.[3]

Issue 3: Inconsistent or Poor Reproducibility

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Follow a standardized and validated sample preparation protocol. The use of a stable isotope-labeled internal standard is highly recommended to account for variability.[5]
LC System Instability Check for leaks in the LC system and ensure the pump is delivering a stable flow rate. High pressure fluctuations can indicate a blockage.[10]
Column Degradation The performance of the LC column can degrade over time. Monitor column performance with a standard mixture and replace it when performance deteriorates.

Quantitative Data Summary

The following tables summarize the reported improvements in sensitivity achieved through various optimization strategies.

Table 1: Improvement in Signal-to-Noise (S/N) Ratio with Derivatization

Analyte Derivatizing Agent Signal Enhancement (S/N) Reference
dGpHexamethyleneimine (B121469)3-4 fold[7]
dGphex-10-fold higher than underivatized dGp[7]
dGpAAFhex-3-fold higher than underivatized dGpAAF[7]

Table 2: Impact of a DNA-based Exclusion List on Detection of Modified Ribonuclease Digestion Products

Method Effect on Detection Reference
DNA-based exclusion listConsistently enhanced the number of detected modified ribonuclease (RNase) digestion products by ~20%[11]

Experimental Protocols

Protocol 1: General Sample Preparation for Nucleoside Analysis from RNA/DNA

This protocol provides a general guideline for the enzymatic digestion of nucleic acids to nucleosides.

Materials:

  • 0.5-1 µg of purified RNA or DNA

  • Nucleoside Digestion Mix (e.g., NEB #M0649S)

  • LC-MS grade water

  • LC-MS grade methanol (B129727), pre-chilled at -20°C

  • Microcentrifuge tubes (low-binding recommended)

Procedure:

  • Cleanup (Optional but Recommended): Clean up the DNA/RNA sample using a phenol-chloroform extraction with ethanol (B145695) precipitation or a spin-column-based kit.

  • Internal Standard Spiking (Optional): Spike in a known concentration of a stable isotope-labeled internal standard into the RNA/DNA sample.

  • Enzymatic Digestion:

    • In a microcentrifuge tube, combine 0.5-1 µg of RNA/DNA with the Nucleoside Digestion Mix and buffer to the recommended final volume.

    • Incubate at 37°C for 1 hour.

  • Extraction:

    • Add 3 volumes of pre-chilled methanol to the digestion reaction.

    • Vortex briefly and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the nucleosides to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Evaporate the methanol extract to dryness using a speed vacuum or a temperature-controlled evaporator.

    • The dry pellet can be stored at -20°C or -80°C.

    • Before LC-MS/MS analysis, reconstitute the sample in an appropriate volume of the initial mobile phase.

Protocol 2: Derivatization of Deoxyguanosine Monophosphate (dGp) with Hexamethyleneimine

This protocol is based on a method developed to enhance the detection of deoxynucleotide adducts in positive ion mode ESI-MS.[7]

Materials:

  • Dried deoxyguanosine monophosphate (dGp) sample

  • Hexamethyleneimine

  • Coupling reagents (as used in peptide synthesis)

  • Solvents for reaction and purification (e.g., HPLC-grade)

Procedure:

  • The specific reaction conditions, including the choice of coupling reagents and solvents, should be optimized based on the original publication by Gilar et al. (2005).[7] The general principle involves reacting the phosphate (B84403) group of the deoxynucleotide with hexamethyleneimine using coupling reagents to form a phosphoramidate (B1195095) derivative.

  • The reaction is performed under mild conditions to ensure high conversion yield.

  • The resulting derivatized product (dGphex) is then purified by HPLC before LC-MS/MS analysis.[7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Nucleic_Acid_Extraction Nucleic Acid Extraction & Cleanup Sample->Nucleic_Acid_Extraction 1 Enzymatic_Digestion Enzymatic Digestion to Nucleosides Nucleic_Acid_Extraction->Enzymatic_Digestion 2 Protein_Precipitation Protein Precipitation & Extraction Enzymatic_Digestion->Protein_Precipitation 3 LC_Separation LC Separation Protein_Precipitation->LC_Separation MS_Detection Mass Spectrometry Detection (MS1) LC_Separation->MS_Detection 4 MSMS_Fragmentation Tandem MS (MS/MS) Fragmentation MS_Detection->MSMS_Fragmentation 5 Data_Analysis Data Analysis & Quantification MSMS_Fragmentation->Data_Analysis 6

Caption: General workflow for modified nucleoside analysis by LC-MS/MS.

Troubleshooting_Logic Start Low Sensitivity Issue Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_LC_Conditions Evaluate LC Conditions Start->Check_LC_Conditions Check_MS_Parameters Optimize MS Parameters Start->Check_MS_Parameters Solution_Sample Improve Cleanup Increase Starting Amount Check_Sample_Prep->Solution_Sample Matrix Effects/ Low Abundance Solution_LC Optimize Gradient Change Column/Mobile Phase Check_LC_Conditions->Solution_LC Poor Peak Shape/ Co-elution Solution_MS Tune Source Parameters Optimize Collision Energy Check_MS_Parameters->Solution_MS Low Signal/ Poor Fragmentation

Caption: Troubleshooting logic for addressing low sensitivity in LC-MS/MS.

References

Optimizing γ-toxin endonuclease assay for different eukaryotic cell types.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing γ-toxin endonuclease assays across different eukaryotic cell types.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for γ-toxin?

A1: The Kluyveromyces lactis γ-toxin is a tRNA endonuclease.[1][2][3] Its cytotoxic effect stems from its ability to cleave specific transfer RNAs (tRNAs) in the anticodon loop, 3' of the modified wobble nucleoside.[1][4][5] This cleavage generates 2′,3′ cyclic phosphate (B84403) and 5′ hydroxyl groups, leading to a depletion of functional tRNAs, which in turn causes translational arrest and an irreversible G1 phase block in the cell cycle.[1]

Q2: What are the known substrates for γ-toxin?

A2: The primary and most efficiently cleaved substrate for γ-toxin in Saccharomyces cerevisiae is tRNAGlu(mcm⁵s²UUC).[1][4] It also cleaves tRNALys(mcm⁵s²UUU) and tRNAGln(mcm⁵s²UUG), although less efficiently.[1][4][5] The presence of a 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) modification at the wobble position (position 34) is a key determinant for substrate recognition and efficient cleavage.[1][2][3]

Q3: How does the toxin enter eukaryotic cells?

A3: The native γ-toxin is part of a larger heterotrimeric toxin complex (zymocin). The α- and β-subunits are responsible for binding to the cell wall of susceptible yeasts and facilitating the translocation of the cytotoxic γ-subunit into the cytoplasm.[1][3] For experimental purposes in most eukaryotic cells, the γ-toxin gene must be delivered intracellularly, for example, via plasmid transfection, as many mammalian cells may lack the specific surface receptors for the full zymocin complex.

Q4: What are the common methods for assessing γ-toxin activity?

A4: Toxin activity can be assessed through various methods:

  • Direct Cleavage Assays : An in vitro nuclease assay using purified γ-toxin and radiolabeled tRNA substrates or synthetic anticodon stem-loop (ASL) mimics can directly measure cleavage products via gel electrophoresis.[3][4]

  • Cell Viability and Cytotoxicity Assays : Methods like MTT, XTT, or LDH release assays measure the metabolic activity or membrane integrity of cells, providing an indirect measure of cell death caused by the toxin.[6] The CytoTox-Glo™ assay measures the release of a "dead-cell" protease.[7]

  • Apoptosis Assays : Since toxin-induced cell cycle arrest can lead to apoptosis, methods like Annexin V staining, TUNEL assays, or measuring caspase activation can quantify the apoptotic cell population.[8][9][10][11]

  • Clonogenic Survival Assays : This long-term assay measures the ability of single cells to form colonies after toxin exposure and is considered a gold standard for assessing cytotoxicity.[12]

Section 2: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Endonuclease Activity 1. Inefficient Toxin Delivery: Low transfection efficiency in the target cell line.[13][14][15] 2. Toxin Integrity: Recombinant γ-toxin may be degraded or improperly folded. 3. Substrate Unavailability: The specific target tRNAs may not be abundant or may lack the required modifications in the chosen cell type.[1][2] 4. Incorrect Assay Conditions: Suboptimal buffer pH, temperature, or cofactors for an in vitro assay.[4]1. Optimize transfection parameters for your specific cell type (see Table 1). Test different reagents (e.g., lipid-based, electroporation) and DNA-to-reagent ratios.[14][15] 2. Verify toxin expression via Western blot or use a fresh batch of purified toxin. Analyze protein purity with SDS-PAGE. 3. Confirm the presence of target tRNAs and their modifications in your cell line via sequencing or mass spectrometry if possible. Consider using a cell line known to be sensitive (e.g., S. cerevisiae). 4. For in vitro assays, ensure the reaction buffer matches published protocols (e.g., 20 mM Tris-HCl, pH 7.5).[4] Note that high concentrations of trimethylamine (B31210) oxide (TMAO) can help evade the wobble uridine (B1682114) modification requirement in vitro.[4]
High Variability Between Replicates 1. Inconsistent Cell Health: Cells were unhealthy, over-confluent, or had a high passage number before the experiment.[15][16] 2. Pipetting Errors: Inaccurate dispensing of cells, reagents, or toxin. 3. Uneven Cell Seeding: Non-uniform cell density across wells of a microplate. 4. Cell Line Contamination: Cross-contamination with another cell line can lead to inconsistent responses.1. Use cells that are >90% viable, in the logarithmic growth phase, and at a consistent, optimal confluency (e.g., 70-90%).[15][16] Subculture cells at least 24 hours before transfection.[15] 2. Use calibrated pipettes and practice proper pipetting techniques. 3. Ensure the cell suspension is homogenous before seeding and follow a standardized plate-seeding protocol. 4. Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling.
High Cell Death in Control Groups (Mock Transfection) 1. Transfection Reagent Toxicity: The reagent used to deliver the plasmid is inherently toxic to the cell line.[14] 2. Poor Cell Health: Cells were stressed or unhealthy prior to the experiment.[16] 3. Endotoxin Contamination: Plasmid DNA preparations may be contaminated with bacterial endotoxins, which can be cytotoxic to sensitive cell lines like Huh-7.[17]1. Titrate the amount of transfection reagent to find the lowest effective concentration. Screen different reagents to find one with lower toxicity for your cell type. 2. Ensure cells are healthy and seeded at the optimal density. Check for contamination (e.g., mycoplasma).[16] 3. Use endotoxin-free plasmid purification kits, especially for sensitive cell lines.[17]
Results Not Correlating Across Different Assay Types 1. Different Biological Endpoints: Assays measure different stages of cell death (e.g., early apoptosis vs. late-stage necrosis vs. metabolic activity).[9][11] 2. Incorrect Timing: The time point chosen for analysis may be too early or too late to capture the peak effect for a specific assay.1. Understand what each assay measures (see Table 2). Annexin V detects early apoptosis, while LDH release measures late-stage membrane rupture (necrosis).[6][11] 2. Perform a time-course experiment to determine the optimal endpoint for each assay type. Apoptotic markers may appear earlier than markers of necrosis or loss of metabolic activity.

Section 3: Experimental Protocols

Protocol 3.1: In Vitro γ-Toxin Anticodon Nuclease Assay

This protocol is adapted from methods used for assessing the direct cleavage of tRNA or synthetic RNA substrates.[3][4]

Materials:

  • Purified recombinant γ-toxin

  • 5′ ³²P-labeled synthetic anticodon stem-loop (ASL) RNA substrate

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 2 M Trimethylamine N-oxide (TMAO)

  • Quenching Solution: 90% formamide, 50 mM EDTA

  • Nuclease-free water

Procedure:

  • Prepare reaction mixtures (10 µL total volume) on ice. Add components in the following order: nuclease-free water, Reaction Buffer, labeled RNA substrate (to a final concentration of ~20 nM), and finally, the γ-toxin.

  • Incubate the reactions for 30 minutes at 4°C. Note: Temperature and time may need optimization.

  • Stop the reaction by adding 10 µL of Quenching Solution.

  • Heat the samples at 95°C for 1 minute to denature the RNA.

  • Analyze the cleavage products by electrophoresis on a denaturing polyacrylamide gel (e.g., 24% polyacrylamide, 8 M urea).

  • Visualize the results using autoradiography. The cleaved product will appear as a smaller band compared to the full-length substrate.

Protocol 3.2: Cell-Based γ-Toxin Cytotoxicity Assay (Transfection)

This protocol outlines a general method for assessing cytotoxicity following intracellular expression of γ-toxin.

Materials:

  • Eukaryotic cell line of interest

  • Complete culture medium

  • Expression plasmid encoding γ-toxin (and an empty vector control)

  • Transfection reagent suitable for the chosen cell line

  • 96-well clear-bottom plates

  • Cytotoxicity detection reagent (e.g., MTT, XTT, or CytoTox-Glo™)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Incubate for 24 hours.

  • Transfection: a. Prepare DNA-transfection reagent complexes according to the manufacturer's protocol. Include mock (reagent only), empty vector, and γ-toxin vector conditions. b. Gently add the complexes to the cells. c. Incubate for the period recommended by the reagent manufacturer (typically 4-6 hours), then replace with fresh, complete medium.

  • Incubation: Incubate the cells for 24-72 hours to allow for toxin expression and induction of cell death. The optimal time should be determined empirically.

  • Cytotoxicity Measurement: a. At the desired endpoint, perform the cytotoxicity assay. For an MTT assay, add MTT reagent and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance. b. For a luminescent assay like CytoTox-Glo™, add the reagent directly to the wells, incubate as recommended, and measure luminescence.

  • Data Analysis: Normalize the results to the mock-transfected control cells to determine the percentage of cytotoxicity or loss of viability.

Protocol 3.3: Assessment of Apoptosis via Annexin V Staining and Flow Cytometry

This protocol measures the externalization of phosphatidylserine (B164497), an early marker of apoptosis.[9][11]

Materials:

  • Cells treated with γ-toxin (from Protocol 3.2)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvest: After the desired incubation period (e.g., 24-48 hours post-transfection), collect both adherent and floating cells. Adherent cells should be detached gently using a non-enzymatic solution or brief trypsinization.

  • Washing: Wash the cells twice with cold PBS and centrifuge to pellet.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: a. Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. b. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Section 4: Data Summaries

Table 1: Key Factors Influencing Transfection Efficiency in Eukaryotic Cells

FactorImpact on EfficiencyOptimization Considerations
Cell Type HighDifferent cell lines have inherently different amenabilities to transfection. Primary cells are often harder to transfect than immortalized lines.[13][15]
Cell Health & Viability HighCells should be >90% viable and actively dividing. Stressed or unhealthy cells transfect poorly.[15][16]
Confluency HighOptimal confluency is typically 70-90%. Over-confluency can lead to contact inhibition and reduced uptake.[15][16]
DNA Quality & Quantity MediumUse high-purity, supercoiled plasmid DNA for transient transfection.[15] Titrate the amount of DNA to balance expression and toxicity.
Transfection Method HighThe choice of reagent (lipid, polymer) or physical method (electroporation) is critical and cell-type dependent.[14]
Presence of Serum MediumSome reagents require serum-free conditions during complex formation, while others are compatible with serum.

Table 2: Comparison of Common Cell Death and Viability Assays

AssayPrincipleMeasuresStage of DeathAdvantagesDisadvantages
MTT / XTT Mitochondrial reductase activity converts tetrazolium salt to formazan.[6]Metabolic activity / ViabilityLateSimple, inexpensive, high-throughput.Indirect measure; can be affected by changes in cell metabolism without cell death.[6]
LDH Release Lactate dehydrogenase (LDH) is released from cells with compromised plasma membranes.[6]Membrane integrity / NecrosisLateSimple, measures a direct marker of cytotoxicity.Released enzyme is unstable; not suitable for long time-course experiments.
Annexin V Staining Annexin V binds to phosphatidylserine exposed on the outer membrane of apoptotic cells.[11]ApoptosisEarlyDetects early stages of apoptosis; can distinguish from necrosis with PI co-staining.Requires flow cytometry or imaging; transient signal.[11]
TUNEL Assay Detects DNA fragmentation by labeling the 3'-OH ends of DNA breaks.[8]DNA Fragmentation / ApoptosisMid-to-LateCan be used on fixed cells and tissue sections.Can produce false positives from necrotic cells; may not detect early apoptosis.[8]
Clonogenic Survival Measures the ability of a single cell to proliferate and form a colony.[12]Reproductive DeathLong-termGold standard for cytotoxicity; measures long-term cell fate.Time-consuming (weeks); not high-throughput; requires cells that form colonies.

Section 5: Visual Guides and Pathways

G Diagram 1: General Workflow for Cell-Based γ-Toxin Assay cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Seed Cells in Multi-well Plate B Prepare γ-Toxin Plasmid (Endotoxin-free) C Transfect Cells with γ-Toxin or Control Vector A->C B->C D Incubate for Toxin Expression (24-72h) C->D E Perform Endpoint Assay D->E F Measure Signal (Absorbance, Fluorescence, Luminescence) E->F G Calculate % Viability or % Cytotoxicity F->G

Caption: General Workflow for Cell-Based γ-Toxin Assay

G Diagram 2: γ-Toxin Mechanism of Action Toxin γ-Toxin Enters Cytoplasm (via transfection or zymocin) Cleavage Endonucleolytic Cleavage at Anticodon Loop Toxin->Cleavage Targets tRNA Specific tRNAs (tRNAGlu, tRNALys, tRNAGln) tRNA->Cleavage Substrate Depletion Depletion of Functional tRNA Pool Cleavage->Depletion Translation Inhibition of Protein Synthesis Depletion->Translation Arrest G1 Cell Cycle Arrest Translation->Arrest Death Cell Death (Apoptosis) Arrest->Death G Diagram 3: Troubleshooting Flowchart for Low Toxin Activity Start Start: Low/No Toxin Activity CheckTransfection Is Transfection Efficient? Start->CheckTransfection CheckToxin Is Toxin Expressed & Intact? CheckTransfection->CheckToxin Yes OptimizeTransfection Action: Optimize Transfection (Reagent, DNA amount, Cell Density) CheckTransfection->OptimizeTransfection No CheckCells Is Cell Line Susceptible? CheckToxin->CheckCells Yes VerifyToxin Action: Verify with Western Blot or use new purified toxin CheckToxin->VerifyToxin No SwitchCells Action: Use a positive control cell line or verify tRNA substrate CheckCells->SwitchCells No / Unsure Success Problem Resolved CheckCells->Success Yes OptimizeTransfection->Success VerifyToxin->Success SwitchCells->Success

References

Preventing oxidative desulfuration of 2-thiouridine during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-thiouridine (B16713) (s²U). This guide provides essential information to prevent the unwanted oxidative desulfuration of s²U during sample preparation, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is oxidative desulfuration of 2-thiouridine?

A1: Oxidative desulfuration is a chemical reaction where the sulfur atom at the C2 position of the 2-thiouridine nucleobase is removed and replaced by an oxygen atom. This process is often triggered by oxidizing agents or conditions of oxidative stress.[1][2] The thiocarbonyl group in s²U is sensitive to these conditions, leading to its conversion into other nucleosides.[3]

Q2: What are the main products of this reaction?

A2: The chemically induced desulfuration of 2-thiouridine (s²U) results in two primary products: 4-pyrimidinone riboside (H₂U) and uridine (B1682114) (U).[2][4] The reaction can proceed through several intermediate steps, including the formation of sulfenic (U-SOH), sulfinic (U-SO₂H), and sulfonic (U-SO₃H) acid intermediates.[5][6]

Q3: What causes oxidative desulfuration during sample preparation?

A3: This unwanted reaction can be initiated by exposure to various oxidizing agents. A common culprit is hydrogen peroxide (H₂O₂), which can be present in reagents or generated during experimental procedures.[1][7] Other strong oxidants, like potassium peroxymonosulfate (B1194676) (Oxone®), can also cause desulfuration.[5][6] During oligonucleotide synthesis, standard oxidation steps using iodine (I₂)/pyridine/water are known to cause sulfur loss from s²U-containing oligonucleotides.[8]

Q4: What are the consequences of 2-thiouridine desulfuration in my experiments?

A4: The conversion of s²U to H₂U or U can have significant biological and experimental consequences. Desulfuration alters the base-pairing properties of the nucleoside; while s²U preferentially pairs with adenosine (B11128) (A), its oxidized product H₂U shows a preference for guanosine (B1672433) (G).[9] This change can disrupt codon-anticodon interactions, affect tRNA recognition by enzymes, and alter the thermodynamic stability of RNA duplexes, potentially leading to a loss of biological function and misleading experimental data.[10][11][12]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and preparation of 2-thiouridine-containing samples.

Problem 1: I suspect my 2-thiouridine-containing RNA sample is degraded or modified.

  • Possible Cause: Unintentional oxidative desulfuration during sample preparation or storage.

  • Solution: Detection and Analysis

    • LC-MS/MS Analysis: The most reliable method to identify and quantify s²U and its desulfuration products (H₂U and U) is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][4] This technique allows for the sensitive detection of these nucleosides in hydrolyzed RNA samples.

    • Control Experiments: Run a control experiment where a pure s²U sample is intentionally exposed to an oxidizing agent like H₂O₂. This will help confirm the retention times and mass spectra of the degradation products in your system.

Problem 2: How can I prevent the oxidation of 2-thiouridine during my experiments?

  • Possible Cause: Presence of oxidizing agents or exposure to harsh conditions.

  • Solutions: Prevention and Mitigation

    • Use High-Purity Reagents: Ensure all buffers and solutions are prepared with high-purity water and reagents to minimize contaminants that could act as oxidizing agents.

    • Work Under Inert Atmosphere: When possible, preparing samples under an inert atmosphere (e.g., argon or nitrogen) can reduce exposure to atmospheric oxygen.

    • Mind the pH: The ratio of desulfuration products can be pH-dependent. Reactions at a lower pH (e.g., 6.6) may favor the formation of H₂U, while a higher pH (e.g., 7.6) can lead to a higher proportion of U.[2][3] Maintaining a stable, neutral pH may help minimize the reaction.

    • Add Chelating Agents: Traces of metal ions can catalyze oxidative reactions. The addition of a chelating agent like EDTA to your buffers can sequester these ions.

Problem 3: I am synthesizing an RNA oligonucleotide containing 2-thiouridine. How do I avoid desulfuration?

  • Possible Cause: The standard oxidation step in phosphoramidite (B1245037) chemistry is too harsh for the thiocarbonyl group.

  • Solution: Use a Milder Oxidizing Agent

    • Avoid using the standard I₂/pyridine/water solution for the oxidation step, as this is known to cause sulfur loss.[8]

    • Instead, use a milder oxidizing reagent such as tert-butyl hydroperoxide (TBHP).[8][13] This has been shown to be effective for the synthesis of s²U-containing oligonucleotides without causing desulfuration.

Quantitative Data Summary

The ratio of the two main desulfuration products, 4-pyrimidinone riboside (H₂U) and uridine (U), is highly dependent on the experimental conditions.

ConditionPredominant ProductProduct Ratio (approximate)Reference
Lower pH (6.6) 4-pyrimidinone riboside (H₂U)80% H₂U / 20% U[2][3]
Higher pH (7.6) Uridine (U)20% H₂U / 80% U[2][3]

This table summarizes the influence of pH on the oxidative desulfuration products of 2-thiouridine.

Experimental Protocols

Protocol 1: General RNA Handling to Minimize Oxidation

This protocol outlines best practices for handling RNA samples containing 2-thiouridine to minimize the risk of oxidative desulfuration.

  • Reagent Preparation:

    • Prepare all aqueous solutions using nuclease-free, high-purity water.

    • To remove dissolved oxygen, degas buffers by sparging with argon or nitrogen gas for 15-20 minutes.

    • Consider adding a chelating agent such as EDTA to a final concentration of 0.5 mM in your buffers to sequester metal ions.[13]

  • Sample Preparation:

    • Perform all sample preparation steps on ice or at 4°C to reduce the rate of chemical reactions.

    • Minimize the exposure of the sample to air. Keep tubes closed whenever possible. For highly sensitive samples, work in an anaerobic chamber or glove box.

    • Avoid vigorous vortexing which can introduce oxygen into the sample. Mix by gentle pipetting or brief, low-speed centrifugation.

  • Storage:

    • For short-term storage (hours to days), store RNA samples at -20°C or -80°C.

    • For long-term storage, precipitate the RNA in ethanol (B145695) and store at -80°C.

    • Store samples in small aliquots to avoid repeated freeze-thaw cycles, which can introduce air and shear forces.

Protocol 2: Analysis of 2-Thiouridine Desulfuration by LC-MS/MS

This protocol provides a general workflow for the enzymatic hydrolysis of RNA and subsequent analysis by LC-MS/MS to detect s²U, H₂U, and U.

  • RNA Hydrolysis:

    • To 5-10 µg of total RNA in a sterile microfuge tube, add 10 µL of a solution containing nuclease P1 (2U) in 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).

    • Incubate at 37°C for 2 hours.

    • Add 10 µL of a solution containing bacterial alkaline phosphatase (1U) in 50 mM Tris-HCl (pH 8.0).

    • Incubate at 37°C for an additional 2 hours.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any debris.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume (e.g., 10 µL) onto a C18 reverse-phase HPLC column.

    • Perform chromatographic separation using a gradient of mobile phases, for example:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Couple the HPLC output to a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.

    • Monitor for the specific mass transitions of the nucleosides of interest (s²U, H₂U, and U).

Visualizations

Oxidative_Desulfuration_Pathway s2U 2-Thiouridine (s²U) Intermediates Sulfenic/Sulfinic/Sulfonic Acid Intermediates s2U->Intermediates Oxidation H2U 4-Pyrimidinone Riboside (H₂U) Intermediates->H2U Rearrangement U Uridine (U) Intermediates->U Hydrolysis Oxidants Oxidizing Agents (e.g., H₂O₂) Oxidants->s2U Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample RNA Sample (containing s²U) Hydrolysis Enzymatic Hydrolysis (Nuclease P1, BAP) Sample->Hydrolysis Filtration Centrifugation / Filtration Hydrolysis->Filtration LC Reverse-Phase HPLC Filtration->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Analysis (Quantification of U, H₂U, s²U) MS->Data Troubleshooting_Logic rect_node rect_node Start Unexpected Results? Check_Oxidation Is s²U oxidation a possibility? Start->Check_Oxidation Run_Control Analyze sample by LC-MS/MS for U and H₂U Check_Oxidation->Run_Control Yes No_Oxidation Re-evaluate other experimental variables Check_Oxidation->No_Oxidation No Oxidation_Detected Oxidation Detected? Run_Control->Oxidation_Detected Implement_Prevention Implement preventative measures: - Use mild oxidants (TBHP) - Degas buffers - Add EDTA - Work at low temp. Oxidation_Detected->Implement_Prevention Yes Oxidation_Detected->No_Oxidation No Re_Run Re-run experiment Implement_Prevention->Re_Run

References

Troubleshooting low yields in 5-Carboxymethyl-2-thiouridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-Carboxymethyl-2-thiouridine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for this compound is significantly lower than expected. What are the common contributing factors?

Low overall yields can stem from issues at various stages of the synthesis, including the quality of starting materials, suboptimal reaction conditions, and inefficient purification. Key areas to investigate include the purity of 2-thiouridine (B16713) and the carboxymethylating agent, the presence of moisture in the reaction, and potential side reactions such as desulfuration or the formation of undesired isomers.

Q2: I am observing incomplete conversion of my starting 2-thiouridine. How can I improve the reaction efficiency?

Incomplete conversion is often linked to reagent quality, reaction setup, or the reaction conditions themselves. Consider the following:

  • Reagent Purity: Ensure the 2-thiouridine and carboxymethylating agent are of high purity and free from contaminants that could inhibit the reaction.

  • Anhydrous Conditions: The presence of water can hydrolyze activated intermediates, leading to lower yields.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reaction Temperature: The reaction may require specific temperature control. Experiment with a range of temperatures, starting from lower temperatures (e.g., 0 °C) and gradually warming to room temperature, to find the optimal condition that favors product formation over side reactions.[1]

  • Order of Addition: The sequence of adding reagents can be critical. In many related syntheses, pre-activating the carboxylic acid moiety before adding the nucleoside can improve yields.[1]

Q3: My final product appears to have lost the thio- group, leading to the formation of 5-Carboxymethyluridine. What causes this and how can it be prevented?

The loss of the sulfur atom from the 2-position of the pyrimidine (B1678525) ring is a known issue, often referred to as desulfuration. This is typically caused by oxidative stress during the reaction or workup.[2][3]

  • Oxidizing Agents: Avoid harsh oxidizing agents during the synthesis and purification steps.

  • Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help minimize oxidation.

  • pH Control: The pH of the reaction mixture can influence the rate of desulfuration. Studies have shown that desulfuration products can vary with pH.[3] Careful control and optimization of the reaction pH may be necessary.

Q4: I am struggling with the purification of the final product, resulting in significant product loss. What are some effective purification strategies?

Purification of modified nucleosides can be challenging due to their polarity and potential for co-elution with closely related byproducts.

  • Chromatography: Flash column chromatography is a common method. Experiment with different solvent systems to achieve optimal separation. For highly polar compounds, reverse-phase chromatography might be more effective.

  • Recrystallization: If a crystalline solid is obtained, recrystallization can be a highly effective method for purification.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be utilized to isolate the pure product.

Q5: Are there specific protecting groups that are recommended for the synthesis of this compound?

Yes, the use of protecting groups for the ribose hydroxyls, the exocyclic amine, and the carboxyl group is crucial for a successful synthesis.

  • Ribose Hydroxyls: Acetyl or benzoyl groups are commonly used to protect the hydroxyl groups of the ribose moiety.[3] 2',3'-O-Isopropylidene protection has also been reported for reactions at the 5-position.[4]

  • Amine and Carboxyl Functions: For the carboxymethylaminomethyl side chain, trifluoroacetyl for the amine and 2-(trimethylsilyl)ethyl for the carboxyl group have been successfully used in solid-phase synthesis.[5]

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Action Rationale
Low Overall Yield Cumulative losses at multiple stepsReview each step for potential issues; optimize individual reaction and purification steps.Small losses at each stage can significantly impact the final yield.
Incomplete Conversion Poor reagent qualityVerify the purity of starting materials (2-thiouridine, carboxymethylating agent).Impurities can inhibit the reaction or lead to side products.[1]
Presence of moistureUse anhydrous solvents and flame-dried glassware.Water can hydrolyze reactive intermediates.[1]
Suboptimal temperatureOptimize reaction temperature; consider starting at low temperatures.Temperature affects reaction rate and selectivity.[1]
Desulfuration Oxidative conditionsPerform reactions under an inert atmosphere; avoid strong oxidizing agents.The 2-thio group is susceptible to oxidation.[2][3]
Incorrect pHBuffer the reaction mixture and optimize the pH.The stability of the thio-group can be pH-dependent.[3]
Purification Difficulties Co-elution of byproductsOptimize flash chromatography conditions; consider reverse-phase HPLC or recrystallization.Modified nucleosides can be difficult to separate from structurally similar impurities.
Side Product Formation Incorrect protecting groupsSelect appropriate protecting groups for hydroxyl, amine, and carboxyl functionalities.Proper protection prevents unwanted side reactions.[5]

Experimental Protocols

General Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on common synthetic strategies for modified nucleosides. Researchers should adapt and optimize these steps for their specific experimental setup.

Step 1: Protection of 2-Thiouridine

  • Preparation: Dissolve 2-thiouridine in a suitable anhydrous solvent (e.g., pyridine) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Protection: Add the protecting group reagent (e.g., acetic anhydride (B1165640) or benzoyl chloride for hydroxyl protection) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure. Purify the protected 2-thiouridine by flash column chromatography.

Step 2: Introduction of the Carboxymethyl Group at C5

  • Preparation: Dissolve the protected 2-thiouridine in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Reagent Addition: Add the carboxymethylating agent (e.g., a protected form of bromoacetic acid or a related glycine (B1666218) derivative). The specific reagent will depend on the desired final side chain.

  • Base: Add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction.

  • Reaction: Stir the reaction at the optimized temperature until completion, as monitored by TLC.

  • Work-up: Quench the reaction, wash with appropriate aqueous solutions to remove excess reagents and salts, and dry the organic layer.

  • Purification: Concentrate the organic layer and purify the product by flash column chromatography.

Step 3: Deprotection

  • Preparation: Dissolve the protected this compound derivative in a suitable solvent.

  • Deprotection Reagent: Add the appropriate deprotection reagent. For example, a solution of sodium methoxide (B1231860) in methanol is often used for the removal of acetyl or benzoyl groups.[3]

  • Reaction: Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Neutralization and Purification: Neutralize the reaction mixture with a suitable resin or acid, filter, and concentrate. Purify the final product by chromatography (e.g., reverse-phase HPLC) or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_start Starting Materials cluster_protection Step 1: Protection cluster_modification Step 2: C5-Modification cluster_deprotection Step 3: Deprotection cluster_purification Final Product start 2-Thiouridine protect Protection of Ribose Hydroxyls start->protect Protecting Agent modify Carboxymethylation at C5 protect->modify Carboxymethylating Agent + Base deprotect Removal of Protecting Groups modify->deprotect Deprotection Reagent purify Purification (Chromatography) deprotect->purify final_product 5-Carboxymethyl- 2-thiouridine purify->final_product troubleshooting_low_yield Troubleshooting Logic for Low Yields cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield Observed check_conversion Incomplete Conversion? start->check_conversion check_side_products Side Products Observed? check_conversion->check_side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) check_conversion->optimize_conditions Yes check_purification High Loss During Purification? check_side_products->check_purification No prevent_oxidation Use Inert Atmosphere, Control pH check_side_products->prevent_oxidation Yes (e.g., Desulfuration) improve_purification Optimize Chromatography, Consider HPLC/Recrystallization check_purification->improve_purification Yes check_reagents Verify Reagent Purity & Anhydrous Conditions optimize_conditions->check_reagents

References

Artifacts in tRNA modification analysis and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common artifacts in tRNA modification analysis.

I. Troubleshooting Guides

This section addresses specific problems encountered during tRNA modification analysis experiments.

Mass Spectrometry-Based Analysis
Problem: Inaccurate quantification of modified nucleosides.

Possible Causes & Solutions:

CauseSolution
Chemical instability of modified nucleosides Be aware of pH-sensitive modifications like 1-methyladenosine (B49728) (m1A), which can undergo Dimroth rearrangement to 6-methyladenosine (m6A) at alkaline pH[1]. Similarly, 3-methylcytidine (B1283190) (m3C) can convert to 3-methyluridine (B1581624) (m3U)[1]. Maintain appropriate pH control throughout the sample preparation process.
Incomplete enzymatic digestion of tRNA Some modified nucleosides can inhibit cleavage by nucleases. This can lead to an under-quantification of certain modifications and the false-positive detection of dinucleotides as novel structures[1]. Ensure complete digestion by optimizing enzyme concentrations and incubation times. Consider using enzyme cocktails with broad specificity.
Loss of RNA during purification and digestion Significant loss of RNA during HPLC purification or enzymatic digestion steps can lead to wide variations in data from replicate samples and inaccurate quantification[2][3]. Implement rigorous and consistent purification protocols. Quantify RNA at multiple steps to monitor for loss.
Contamination of samples Contamination with small amounts of protein, DNA, or buffers can heavily affect standard spectroscopic quantification methods (i.e., A260)[2][3]. Use purification methods like HPLC or polyacrylamide gel electrophoresis (PAGE) to reduce contamination[2][4].
Oxidation or enzymatic deamination The isolation and purification process can introduce artifacts such as oxidation or enzymatic deamination. The incorporation of antioxidants and deaminase inhibitors can mitigate these issues[2][3].
Adsorption of modified nucleosides during filtration Hydrophobic modified nucleosides can adsorb to filtration materials like poly(ether sulfone) (PES), leading to their under-quantification[1]. Test different filter types or use alternative methods for enzyme removal.
Problem: Identification of unexpected or "novel" modifications.

Possible Causes & Solutions:

CauseSolution
False-positive signals from chemical conversions As mentioned above, chemical rearrangements (e.g., m1A to m6A) can lead to the erroneous identification of a modification that is not naturally present in the sample[1]. Carefully control reaction conditions, especially pH and temperature.
Incomplete digestion products Dinucleotides resulting from incomplete enzymatic hydrolysis can be misidentified as novel modified structures[1]. Optimize digestion protocols to ensure complete breakdown to mononucleosides.
Sequencing-Based Analysis
Problem: Biased representation of tRNA species in sequencing libraries.

Possible Causes & Solutions:

CauseSolution
Reverse transcription (RT) stops at modified bases Many tRNA modifications can block or hinder the reverse transcriptase enzyme, leading to premature termination of cDNA synthesis[5]. This results in an underrepresentation of tRNAs with these modifications.
Inefficient adapter ligation The highly structured nature of tRNAs can impede the efficiency of adapter ligation, a crucial step in library preparation[6].
Default nanopore sequencing settings discard tRNA reads Standard nanopore sequencing settings can lead to the discarding of a vast majority of tRNA reads, causing poor sequencing yields and biased representation of tRNA abundances based on transcript length[7][8][9][10].
Solution for RT and ligation bias Employ specialized tRNA sequencing protocols like mim-tRNAseq , which uses a demethylase treatment and an engineered reverse transcriptase (TGIRT) to read through modifications[11], or Nano-tRNAseq , a nanopore-based method that sequences native tRNA molecules directly without a reverse transcription step[7][8][9][10][12].
Solution for nanopore data loss For Nano-tRNAseq, re-processing of the raw nanopore current intensity signals can lead to a significant increase (e.g., 12-fold) in the number of recovered tRNA reads, enabling more accurate tRNA abundance measurements[7][8][9][10].
Problem: Inaccurate identification and quantification of tRNA modifications.

Possible Causes & Solutions:

CauseSolution
Misincorporation by reverse transcriptase While some modifications cause RT stops, others lead to the misincorporation of nucleotides in the cDNA strand. While this can be used to infer the presence of a modification, it can also be a source of noise and requires careful analysis[11][13][14].
Computational artifacts in read mapping The high sequence similarity among tRNA genes and the presence of mismatches due to modifications make read alignment challenging, which can lead to inaccurate modification calling[11][15].
Solution Utilize specialized computational workflows and mapping strategies designed for tRNA-seq data. These often involve mapping to a reference genome where tRNA loci are masked and augmented with representative mature tRNA sequences[15]. Methods like Nano-tRNAseq can directly detect modifications from the raw signal[7][8][9][10].

II. Frequently Asked Questions (FAQs)

General

Q1: What are the most common sources of artifacts in tRNA modification analysis?

A1: The most common artifacts arise from:

  • Sample Preparation: RNA degradation, contamination, and chemical alteration of modified nucleosides during isolation and purification[1][2][3][4].

  • Enzymatic Reactions: Incomplete digestion in mass spectrometry workflows[1] and biases introduced by reverse transcriptase in sequencing methods[5][16].

  • Data Analysis: Challenges in mapping highly similar tRNA sequences and correctly interpreting modification-induced signals[11][15].

Q2: How can I ensure the quality of my initial tRNA sample?

A2: To ensure high-quality tRNA:

  • Immediately inactivate endogenous RNases upon cell harvesting by flash-freezing or using chaotropic lysis buffers[17].

  • Use RNase-free equipment and work surfaces[17].

  • Employ robust purification methods like HPLC or PAGE to separate tRNA from other RNA species and contaminants[2][4].

  • For long-term storage, keep purified RNA at -80°C in single-use aliquots to prevent degradation from freeze-thaw cycles[17].

Mass Spectrometry

Q3: My mass spectrometry results show the presence of m6A in human tRNA, but there is no known methyltransferase for this modification. What could be the cause?

A3: This is a classic example of a chemical artifact. 1-methyladenosine (m1A), which is common in human tRNA, can undergo a Dimroth rearrangement to form 6-methyladenosine (m6A) under mild alkaline conditions during sample preparation[1]. The presence of m6A in your sample is likely a false positive resulting from this chemical conversion.

Q4: Why is the quantification of some of my modified nucleosides inconsistent across replicates?

A4: Inconsistency can stem from several factors:

  • Incomplete enzymatic digestion: Certain modifications may be resistant to nuclease cleavage, leading to variable digestion efficiency[1].

  • RNA loss during sample processing: Variable loss of RNA during purification and digestion steps can introduce significant quantitative differences between samples[2][3].

  • Adsorption to surfaces: Some modified nucleosides can stick to filters or vials, leading to their loss before analysis[1].

Sequencing

Q5: My tRNA sequencing data seems to be missing certain tRNA species that I know are present in my samples. Why is this?

A5: This is likely due to biases in the library preparation protocol. tRNA modifications can cause reverse transcriptase to stall and fall off the template, leading to incomplete cDNA synthesis and a failure to sequence those tRNAs[5]. Using specialized methods like mim-tRNAseq or Nano-tRNAseq that are designed to overcome these issues can provide a more accurate representation of the tRNA pool[7][8][9][10][11].

Q6: What is the advantage of direct RNA sequencing methods like Nano-tRNAseq?

A6: Direct RNA sequencing methods, such as Oxford Nanopore's platform, analyze native RNA molecules without the need for reverse transcription and amplification. This has several advantages for tRNA analysis:

  • It avoids biases associated with reverse transcription stops and misincorporations caused by modifications[18].

  • It allows for the simultaneous quantification of tRNA abundance and the detection of their modifications in a single experiment[7][8][9][10][12].

  • It can potentially detect all tRNA modifications, as the information is not lost during cDNA conversion[18].

III. Experimental Protocols & Workflows

Workflow for Minimizing Artifacts in Mass Spectrometry-Based tRNA Analysis

This workflow outlines key steps to reduce artifacts during the analysis of tRNA modifications by LC-MS.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_digest Digestion cluster_analysis Analysis start Start: Cell/Tissue Homogenization (with RNase inhibitors) rna_iso Total RNA Isolation (Use chaotropic agents) start->rna_iso tRNA_pur tRNA Purification (e.g., HPLC or PAGE) rna_iso->tRNA_pur quant1 RNA Quantification (Fluorescent dye-based) tRNA_pur->quant1 hydrolysis Enzymatic Hydrolysis to Nucleosides (Optimized enzyme cocktail, controlled pH) quant1->hydrolysis enzyme_rem Enzyme Removal (Consider non-adsorptive filters) hydrolysis->enzyme_rem lcms LC-MS/MS Analysis enzyme_rem->lcms data_proc Data Processing & Quantification lcms->data_proc end End: Quantified Modifications data_proc->end

Caption: Recommended workflow for LC-MS analysis of tRNA modifications.

Comparison of Standard vs. Artifact-Aware tRNA Sequencing Workflows

This diagram illustrates the key differences between a standard RNA-seq workflow, which is prone to artifacts when applied to tRNA, and a specialized workflow designed to mitigate these issues.

tRNA_Seq_Workflows cluster_standard Standard RNA-Seq Workflow (Prone to Artifacts) cluster_specialized Specialized tRNA-Seq Workflow (Artifact-Aware) cluster_direct Direct RNA Sequencing (e.g., Nano-tRNAseq) rna_std Total RNA rt_std Reverse Transcription (Standard RT enzyme) rna_std->rt_std lib_prep_std Library Preparation rt_std->lib_prep_std RT stops & bias seq_std Sequencing lib_prep_std->seq_std map_std Standard Mapping seq_std->map_std Mapping errors rna_spec Total RNA pre_treat Pre-treatment (e.g., Demethylation for mim-tRNAseq) rna_spec->pre_treat rt_spec Specialized RT (e.g., TGIRT enzyme) pre_treat->rt_spec Reduces RT stops lib_prep_spec Library Preparation rt_spec->lib_prep_spec seq_spec Sequencing lib_prep_spec->seq_spec map_spec Specialized Mapping (tRNA-specific references) seq_spec->map_spec Improves accuracy rna_direct Native tRNA lib_prep_direct Adapter Ligation rna_direct->lib_prep_direct seq_direct Nanopore Sequencing lib_prep_direct->seq_direct No RT step signal_proc Raw Signal Processing seq_direct->signal_proc Modification detection

Caption: Comparison of tRNA sequencing approaches.

References

Addressing non-specific cleavage in γ-toxin assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing γ-toxin in their experiments. The content is tailored to address potential issues, particularly non-specific cleavage, that may be encountered during γ-toxin assays.

Frequently Asked Questions (FAQs)

Q1: What is γ-toxin, and are there different types?

A1: The term "γ-toxin" can refer to at least two distinct toxins with different origins and mechanisms of action, which is a critical consideration for assay design and troubleshooting.

  • Kluyveromyces lactis γ-toxin: This is the cytotoxic subunit of a heterotrimeric zymocin produced by the yeast K. lactis. It functions as an endonuclease that specifically cleaves the anticodon loop of certain tRNAs, leading to an arrest of the cell cycle.[1]

  • Staphylococcus aureus γ-hemolysin (Hlg): This is a bi-component pore-forming toxin produced by the bacterium S. aureus.[2] It consists of two separately secreted proteins, HlgA or HlgC, and HlgB.[2] These components assemble on the membrane of target cells, particularly phagocytes, to form pores that disrupt cellular integrity and lead to lysis.[2]

Q2: What is "non-specific cleavage" in the context of a γ-toxin assay?

A2: The meaning of "non-specific cleavage" depends on which γ-toxin you are working with.

  • For K. lactis γ-toxin (tRNA endonuclease): Non-specific cleavage refers to the degradation of RNA molecules other than the intended tRNA targets or cleavage at incorrect sites. This is typically due to contamination of the γ-toxin preparation with other ribonucleases (RNases) or suboptimal assay conditions leading to off-target activity.

  • For S. aureus γ-hemolysin (pore-forming toxin): As this toxin's primary function is to form pores, "non-specific cleavage" is an indirect effect. It could refer to:

    • Downstream cellular events: The formation of pores can trigger programmed cell death pathways, such as apoptosis, which involve the activation of cellular proteases called caspases.[3][4][5] These caspases then cleave various cellular substrates.

    • Release of intracellular proteases: Toxin-induced cell lysis can release proteases from the cell interior, which may then degrade other proteins in the sample, including assay reagents.

    • Assay artifacts: In colorimetric or fluorometric cytotoxicity assays, released cellular components or the toxin itself might interfere with the assay reagents, leading to a false signal that could be misinterpreted as specific cleavage.[6]

Troubleshooting Guide: Kluyveromyces lactis γ-Toxin (tRNA Cleavage Assay)

This guide focuses on issues related to in vitro tRNA cleavage assays using purified K. lactis γ-toxin.

Issue 1: No or Low Cleavage of Target tRNA

Possible Cause Solution
Inactive γ-toxin - Ensure proper storage of the toxin at recommended temperatures (-20°C or -80°C).- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.- Test the activity of a new batch of toxin with a positive control tRNA substrate.
Poor Quality tRNA Substrate - Verify the integrity of your total RNA or purified tRNA substrate by gel electrophoresis. Intact RNA should show clear ribosomal RNA bands (if total RNA is used).- Use freshly prepared RNA for assays.- Ensure the target tRNA has the necessary modifications, as these can be crucial for toxin recognition.[1][7]
Suboptimal Assay Conditions - Optimize the reaction buffer components, including pH and salt concentrations. A typical buffer contains Tris-HCl, MgCl₂, NaCl, and DTT.[8]- Titrate the concentration of γ-toxin to find the optimal amount for cleavage without being in excess.- Optimize incubation time and temperature.
Inhibitors in the Reaction - Ensure that reagents are free from contaminants like ethanol (B145695) or excessive salts from purification steps, which can inhibit enzyme activity.[9]

Issue 2: Non-Specific Cleavage (Smearing or Unexpected Bands on Gel)

Possible Cause Solution
RNase Contamination - Use certified RNase-free water, pipette tips, and tubes for all steps.[10][11]- Wear gloves at all times and change them frequently.[11]- Decontaminate work surfaces and equipment with RNase-decontaminating solutions.[12]- Include an RNase inhibitor in your reactions.[13]
Contaminating Nucleases in Toxin Preparation - Re-purify the γ-toxin preparation. Perform quality control on the purified enzyme to check for contaminating nuclease activity using a non-target RNA or DNA substrate.[14][15][16]
"Star Activity" of γ-Toxin - Under non-optimal conditions (e.g., high glycerol (B35011) concentration, incorrect pH or salt concentration), some endonucleases can cleave at non-specific sites. Adhere strictly to the optimized reaction buffer conditions.- Avoid using an excessive concentration of the γ-toxin.
RNA Degradation During Analysis - For Northern blot analysis, ensure that the gel, transfer buffer, and membrane are all RNase-free.[17][18]- Handle the gel and membrane carefully to avoid introducing RNases.
Experimental Protocol: In Vitro tRNA Cleavage Assay

This protocol is adapted from established methods for assessing K. lactis γ-toxin activity.

  • Reaction Setup:

    • In an RNase-free microcentrifuge tube, combine the following on ice:

      • Total RNA or purified target tRNA (e.g., 5 µg)

      • 10X Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 500 mM NaCl, 10 mM DTT)

      • Purified K. lactis γ-toxin (concentration to be optimized)

      • RNase-free water to the final volume.

  • Incubation:

    • Incubate the reaction at 30°C for 15-30 minutes.

  • Stopping the Reaction:

    • Stop the reaction by adding a formamide-containing loading buffer and heating at 95°C for 5 minutes.

  • Analysis:

    • Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by Northern blotting with a probe specific for the target tRNA.[1] Alternatively, cleavage can be quantified using qRT-PCR with primers that only amplify the full-length tRNA.

experimental_workflow_k_lactis cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis rna_prep Prepare RNase-free total RNA or purified tRNA reaction_setup Set up cleavage reaction on ice rna_prep->reaction_setup toxin_prep Prepare purified K. lactis γ-toxin (aliquoted) toxin_prep->reaction_setup reagent_prep Prepare RNase-free reaction buffer and reagents reagent_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop reaction with formamide (B127407) loading buffer incubation->stop_reaction electrophoresis Denaturing PAGE stop_reaction->electrophoresis analysis_method Northern Blot or qRT-PCR electrophoresis->analysis_method

Workflow for K. lactis γ-toxin tRNA cleavage assay.

Troubleshooting Guide: S. aureus γ-Hemolysin (Cell-Based Assays)

This guide focuses on issues related to cytotoxicity and hemolysis assays for S. aureus γ-hemolysin.

Issue 1: High Background Signal (e.g., High Spontaneous Hemolysis or Low Cell Viability in Negative Controls)

Possible Cause Solution
Poor Red Blood Cell (RBC) or Target Cell Health - Use fresh RBCs or target cells. Older cells are more fragile.[19]- Handle cells gently during washing and plating; avoid vigorous pipetting or vortexing.[19]- Ensure the use of isotonic buffers (e.g., PBS) to prevent osmotic lysis.
Contamination of Reagents or Media - Use sterile, endotoxin-free reagents and media.- Prepare fresh solutions and filter-sterilize if necessary.
Improper Incubation Conditions - Optimize incubation time. Excessively long incubations can lead to increased cell death.- Ensure proper temperature and CO₂ levels (for cell culture) are maintained.
Mechanical Stress - For hemolysis assays, avoid using small gauge needles for blood collection, as this can shear RBCs.[20][21]- Ensure gentle mixing of assay plates.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause Solution
Variability in Toxin Activity - Use a single, quality-controlled batch of toxin for a set of experiments.- Titrate each new batch of toxin to determine its specific activity (e.g., EC₅₀ or HC₅₀).
Variability in Cell Source - RBCs from different donors or species can have different susceptibilities to hemolysis.[19] Use a consistent source of cells.- Cell lines can drift in phenotype over time. Use cells from a low passage number and monitor their health.
Pipetting Inaccuracies - Use calibrated pipettes and proper pipetting technique, especially for small volumes of concentrated toxin.
Uneven Cell Plating - Ensure a uniform monolayer of cells in cytotoxicity assays by carefully seeding and distributing the cells in the wells.

Issue 3: Suspected "Non-Specific Cleavage" (Unexpected Proteolytic Activity or Assay Interference)

Possible Cause Solution
Release of Intracellular Proteases - If you are analyzing downstream protein targets, minimize incubation time after cell lysis to reduce degradation by released proteases.- Perform experiments on ice after the initial incubation step.- Consider adding a broad-spectrum protease inhibitor cocktail to your lysis buffer if analyzing protein extracts post-treatment.
Toxin-Induced Apoptosis and Caspase Activation - To determine if observed cleavage is due to caspase activity, include a pan-caspase inhibitor (e.g., Z-VAD-FMK) as a negative control.[5] A reduction in cleavage in the presence of the inhibitor would indicate caspase-mediated events.
Interference with Assay Reagents - For absorbance- or fluorescence-based assays, run a control with the toxin in cell-free media to check for direct interference with the assay reagents.[6]- Cell debris from lysed cells can scatter light. Centrifuge plates before reading the supernatant to pellet debris.
Quantitative Data Example: S. aureus γ-Hemolysin Cytotoxicity

The following table provides an example of quantitative data from a cytotoxicity assay using recombinant HlgA and HlgB on differentiated HL-60 cells.

Toxin ComponentsCell LineAssay MethodEndpointEC₅₀ Value (Lot 1805006)EC₅₀ Value (Lot 1504002)
rHlgA + rHlgBDifferentiated HL-60XTTCell Viability4.39 nM3.16 nM
Data adapted from IBT Bioservices for S. aureus recombinant Gamma Hemolysin A (HlgA).
Experimental Protocol: Hemolysis Assay

This protocol provides a general method for quantifying the hemolytic activity of S. aureus γ-hemolysin.

  • Preparation of Red Blood Cells (RBCs):

    • Collect fresh blood (e.g., rabbit or human) in a tube with an anticoagulant.

    • Wash the RBCs three times with cold, sterile PBS, centrifuging at 500 x g for 5 minutes and gently resuspending the pellet.

    • After the final wash, resuspend the RBCs to a 2% (v/v) solution in PBS.

  • Assay Setup:

    • In a 96-well V-bottom plate, perform serial dilutions of the γ-hemolysin (both components, HlgA/C and HlgB) in PBS.

    • Include a negative control (PBS only, 0% hemolysis) and a positive control (e.g., 0.1% Triton X-100, 100% hemolysis).

  • Incubation:

    • Add the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs and debris.

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the released hemoglobin at 540 nm using a plate reader.

  • Calculation:

    • Calculate the percentage of hemolysis for each toxin concentration relative to the positive and negative controls.

Signaling Pathway and Experimental Workflow Diagrams

signaling_pathway_s_aureus cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response toxin S. aureus γ-Hemolysin (HlgA/C + HlgB) receptor Chemokine Receptor (e.g., CXCR2, C5aR) toxin->receptor Binding pore Pore Formation receptor->pore Oligomerization k_efflux K+ Efflux pore->k_efflux lysis Cell Lysis pore->lysis Osmotic Imbalance mapk MAPK Activation (p38) k_efflux->mapk caspase2 Caspase-2 Activation k_efflux->caspase2 inflammation Inflammatory Response mapk->inflammation caspase_cascade Executioner Caspases caspase2->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Signaling pathway of S. aureus γ-hemolysin.

troubleshooting_logic_s_aureus cluster_check1 Initial Checks cluster_path1 Proteolysis Pathway cluster_path2 Assay Interference Pathway start Unexpected 'Cleavage' in γ-Hemolysin Assay is_proteolysis Is unexpected proteolysis of a specific protein observed? start->is_proteolysis is_assay_interference Is there high background or signal in controls? start->is_assay_interference caspase_inhibitor Run assay with pan-caspase inhibitor (e.g., Z-VAD-FMK) is_proteolysis->caspase_inhibitor cell_free_control Run toxin in cell-free assay medium is_assay_interference->cell_free_control cleavage_reduced Cleavage Reduced? caspase_inhibitor->cleavage_reduced caspase_mediated Conclusion: Cleavage is likely caspase-mediated (apoptosis). cleavage_reduced->caspase_mediated Yes protease_inhibitor Conclusion: Cleavage due to released proteases. Add protease inhibitors post-lysis. cleavage_reduced->protease_inhibitor No signal_present Signal Present? cell_free_control->signal_present direct_interference Conclusion: Toxin directly interferes with assay reagents. signal_present->direct_interference Yes cell_debris_check Conclusion: Interference from cell components. Centrifuge plate before reading. signal_present->cell_debris_check No

Troubleshooting logic for "non-specific cleavage".

References

Technical Support Center: Control Experiments for Studying tRNA Modification Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying tRNA modification pathways.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls when validating the activity of a putative tRNA modifying enzyme in vitro?

A1: To rigorously validate the activity of a tRNA modifying enzyme in vitro, a comprehensive set of controls is crucial.

  • Positive Controls:

    • Known Substrate: A tRNA transcript that is a known substrate for the enzyme or a closely related homolog.

    • Active Enzyme: A previously characterized and functional version of the enzyme or a reliable homolog.

  • Negative Controls:

    • Unmodified tRNA: An in vitro transcribed tRNA lacking any modifications should be used as the primary substrate.

    • Inactive Enzyme: A catalytically dead version of the enzyme, generated through site-directed mutagenesis of key active site residues, is the best negative control. This ensures that any observed modification is due to the enzyme's catalytic activity and not a contaminant.

    • No Enzyme Control: A reaction mixture containing all components except the enzyme to control for spontaneous tRNA modification or degradation.

    • Non-substrate tRNA: A tRNA that is not expected to be a substrate for the enzyme. This control helps to assess the enzyme's specificity.[1]

Q2: How can I confirm the specificity of a tRNA modification enzyme for a particular tRNA isoacceptor or nucleotide position?

A2: Confirming enzyme specificity involves a combination of in vitro and in vivo approaches.

  • In Vitro Assays:

    • Substrate Panel: Test the enzyme's activity against a panel of different tRNA isoacceptors, including those with similar sequences or structures.

    • Mutational Analysis: Introduce mutations at the predicted modification site and surrounding nucleotides in the substrate tRNA. The loss of modification at the specific site upon mutation provides strong evidence for positional specificity.[1]

  • In Vivo Validation:

    • Gene Knockout/Knockdown: Analyze the tRNA modification profile in cells where the gene encoding the modifying enzyme has been knocked out or its expression knocked down. The specific loss of the modification in the mutant strain compared to the wild-type is a key indicator of the enzyme's function in vivo.[2]

    • Rescue Experiment: Express the wild-type enzyme in the knockout/knockdown strain and observe the restoration of the tRNA modification. This confirms that the observed phenotype is directly due to the absence of the enzyme.

Q3: What are the appropriate controls for analyzing tRNA modifications using mass spectrometry (MS)?

A3: Mass spectrometry is a powerful tool for identifying and quantifying tRNA modifications.[3][4] Proper controls are essential for accurate data interpretation.

  • Qualitative Analysis:

    • Unmodified Standard: An in vitro transcribed, unmodified tRNA of the same sequence should be analyzed to establish the baseline mass-to-charge ratio (m/z) of the unmodified fragments.

  • Quantitative Analysis:

    • Isotope Labeling: For precise quantification, stable isotope labeling by amino acids in cell culture (SILAC) or other metabolic labeling techniques can be used to compare modification levels between different conditions.

    • Synthetic Standards: Use commercially available or synthesized modified nucleoside standards to create a standard curve for absolute quantification.

    • Spike-in Controls: Add a known amount of a synthetic RNA oligonucleotide with a specific modification to normalize for sample preparation and instrument variability.

Troubleshooting Guides

Problem 1: I am not observing any activity from my purified tRNA modifying enzyme in my in vitro assay.

Possible Cause & Solution

Possible CauseSuggested Solution
Inactive Enzyme - Ensure the protein was purified under non-denaturing conditions and properly folded. - Perform a quality control check of the purified protein using SDS-PAGE and, if possible, circular dichroism to assess secondary structure. - Include a known active enzyme as a positive control.
Incorrect Substrate - Verify the sequence and purity of your in vitro transcribed tRNA. - Some enzymes require precursor tRNAs with 5' leader and 3' trailer sequences for recognition.[5] Test with pre-tRNA substrates if applicable. - Certain modifications are prerequisites for others; ensure your substrate has the necessary preceding modifications if studying a late-acting enzyme.[5][6]
Suboptimal Reaction Conditions - Optimize buffer components, pH, temperature, and concentration of co-factors (e.g., S-adenosylmethionine for methyltransferases, ATP). - Perform a literature search for known optimal conditions for homologous enzymes.
Presence of Inhibitors - Ensure all reagents are free of contaminants. Use nuclease-free water and reagents. - Purify the enzyme using multiple chromatography steps to remove potential inhibitors from the expression host.

Problem 2: My tRNA sequencing (tRNA-seq) results show a high level of background noise and ambiguous modification signatures.

Possible Cause & Solution

Possible CauseSuggested Solution
Poor Quality RNA - Start with high-quality, intact total RNA. Assess RNA integrity using a Bioanalyzer or equivalent. - Use purification methods specifically designed to enrich for small RNAs like tRNAs.
Reverse Transcriptase Issues - Some modifications can cause the reverse transcriptase to stall or misincorporate nucleotides, which is the basis of some detection methods.[7] However, this can also lead to ambiguous results. - Use a reverse transcriptase known to be less sensitive to RNA secondary structure and modifications. - Optimize the reverse transcription reaction conditions (e.g., temperature, primer concentration).
Library Preparation Artifacts - Use a library preparation protocol optimized for tRNAs to avoid biases. The mim-tRNAseq method is one such specialized protocol.[8][9] - Ensure complete removal of adapter dimers.
Data Analysis Pipeline - Use a bioinformatics pipeline specifically designed for tRNA-seq data analysis, which can account for the high sequence similarity between tRNA isoacceptors and can accurately map modification-induced signatures.[8][9]

Experimental Protocols

Protocol 1: Validation of a Putative tRNA Methyltransferase Activity in Vitro

  • Expression and Purification of the Enzyme:

    • Clone the gene encoding the putative methyltransferase and a catalytically inactive mutant into an expression vector with a purification tag (e.g., His-tag, GST-tag).

    • Express the proteins in a suitable host (e.g., E. coli).

    • Purify the wild-type and mutant proteins using affinity chromatography followed by size-exclusion chromatography to ensure high purity.

  • Preparation of tRNA Substrate:

    • Synthesize the target tRNA and a non-substrate control tRNA via in vitro transcription using a T7 RNA polymerase system.

    • Purify the transcribed tRNAs using denaturing polyacrylamide gel electrophoresis (PAGE).

  • In Vitro Methylation Assay:

    • Set up reaction mixtures containing:

      • Reaction buffer (optimized for pH and salt concentration)

      • In vitro transcribed tRNA substrate

      • S-adenosyl-L-[methyl-³H]-methionine (radioactive methyl donor)

      • Purified enzyme (wild-type, inactive mutant, or no-enzyme control)

    • Incubate at the optimal temperature for a defined period.

    • Stop the reaction and spot the mixture onto filter paper.

    • Wash the filter paper to remove unincorporated [³H]-methyl donor.

    • Measure the incorporation of radioactivity using a scintillation counter.

  • Analysis of Results:

    • A significant increase in radioactive signal in the reaction with the wild-type enzyme and the correct tRNA substrate compared to all negative controls confirms methyltransferase activity.

Quantitative Data Summary

Table 1: Example Data from an in vitro Methyltransferase Assay

ConditiontRNA SubstrateEnzymeAverage CPM (Counts Per Minute)Standard Deviation
1Target tRNAWild-Type15,234856
2Target tRNAInactive Mutant15223
3Target tRNANo Enzyme11015
4Non-substrate tRNAWild-Type21531

This table illustrates hypothetical data demonstrating specific enzymatic activity in Condition 1.

Visualizations

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation a Identify Putative tRNA Modifying Enzyme Gene b Predict Catalytic Domain and Active Site Residues a->b Sequence Analysis c Clone and Express Wild-Type (WT) and Catalytically Inactive (Mut) Enzyme b->c Guide Mutagenesis d Purify WT and Mut Proteins c->d f Perform In Vitro Modification Assay d->f e In Vitro Transcribe Putative tRNA Substrate e->f g Analyze Modification by Mass Spectrometry or Radiometric Assay f->g Detect Product h Generate Gene Knockout (KO) or Knockdown (KD) Cell Line/Organism i Isolate tRNA from WT and KO/KD h->i j Analyze tRNA Modification Profile (e.g., LC-MS) i->j Compare Profiles k Perform Rescue Experiment by Re-expressing WT Enzyme in KO/KD j->k Confirm Specificity troubleshooting_workflow start No Enzyme Activity in In Vitro Assay q1 Is the enzyme folded correctly? start->q1 s1 Check purification protocol. Perform CD spectroscopy. q1->s1 No q2 Is the tRNA substrate correct? q1->q2 Yes s1->q1 s2 Verify sequence and purity. Test pre-tRNA. q2->s2 No q3 Are reaction conditions optimal? q2->q3 Yes s2->q2 s3 Titrate co-factors, pH, and temperature. q3->s3 No end Enzyme Activity Detected q3->end Yes s3->q3

References

Minimizing degradation of modified tRNAs during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of modified transfer RNAs (tRNAs) during the extraction process.

Frequently Asked Questions (FAQs)

Q1: Why are my modified tRNA yields consistently low?

A1: Low yields of modified tRNAs can stem from several factors. Incomplete cell lysis is a common issue, preventing the release of cellular contents, including tRNA. Additionally, some common RNA extraction methods exhibit significant size biases, which can lead to the underestimation of tRNA levels.[1][2][3] The physiological state of the cells can also affect the efficiency of certain extraction protocols.[1] For instance, starved bacterial cells may be more resistant to lysis, leading to lower recovery.[1] Finally, degradation by RNases during the extraction process will directly reduce your yield.

Q2: I suspect my modified tRNA is degrading during extraction. What are the primary causes?

A2: The primary cause of RNA degradation during extraction is the activity of ribonucleases (RNases).[4][5][6] These enzymes are ubiquitous and can be introduced from your hands, pipette tips, or co-purify with your RNA sample.[5] In addition to exogenous contamination, endogenous RNases are released upon cell lysis and can rapidly degrade RNA if not properly inactivated.[4] Furthermore, the stability of tRNA can be influenced by its modification status. Hypomodified tRNAs, those lacking certain post-transcriptional modifications, can be targeted for degradation by cellular quality control mechanisms, such as the RNA degradosome in bacteria.[7][8]

Q3: What is the best method for extracting modified tRNAs to maximize stability and yield?

A3: While there is no single "best" method for all sample types, hot phenol (B47542) extraction has been shown to be a suitable protocol for the quantitative extraction of RNA, including tRNA, from both growing and nutrient-starved E. coli.[1] This method effectively recovers major cellular RNAs with minimal growth-state-dependent bias.[1] Acid-phenol extraction is another effective method for enriching the pool of tRNAs.[9] For many applications, commercially available kits that utilize spin columns or magnetic beads can also provide high-quality tRNA, provided the manufacturer's instructions are followed carefully to ensure RNase inactivation and complete lysis.[10][11]

Q4: How can I effectively inhibit RNase activity during my extraction protocol?

A4: Inhibiting RNase activity is critical for preserving tRNA integrity. This can be achieved through a combination of approaches:

  • Use of Chaotropic Agents: Lysis buffers containing guanidinium (B1211019) thiocyanate (B1210189) are highly effective at denaturing proteins, including RNases.[11][12]

  • RNase Inhibitors: Commercially available recombinant RNase inhibitors can be added to your solutions. These proteins bind to and inactivate a broad spectrum of RNases.[5][6][13]

  • Maintaining an RNase-Free Environment: Use certified RNase-free tubes, tips, and reagents. Regularly decontaminate work surfaces, pipettes, and gel electrophoresis equipment.[4][14]

  • Proper Personal Protective Equipment: Always wear gloves to prevent contamination from RNases present on your skin.[4]

Q5: Can the storage of my samples before extraction affect the integrity of modified tRNAs?

A5: Absolutely. For optimal results, RNA should be extracted immediately after sample collection.[4] If immediate processing is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[4][14][15] Alternatively, RNA stabilization solutions can be used to preserve RNA integrity by inhibiting RNases at the point of collection.[4][12] Avoid repeated freeze-thaw cycles, as this can lead to RNA degradation.[16]

Troubleshooting Guides

Problem 1: Low Yield of Modified tRNA
Potential Cause Recommended Solution
Incomplete Cell or Tissue Disruption Optimize your homogenization method. For tough tissues, consider grinding in liquid nitrogen.[4] For cultured cells, ensure you are using a sufficient volume of lysis buffer and vortexing adequately. Increase the time of sample digestion or homogenization.[14][15]
Extraction Method Bias For quantitative studies, consider switching to a hot phenol extraction method, which has been shown to have less bias against small RNAs like tRNA.[1]
RNA Pellet Loss During Precipitation After ethanol (B145695) precipitation, ensure you can see a pellet before decanting the supernatant. If the pellet is not visible, chill at -20°C for a longer period. Use a glycogen (B147801) co-precipitant to aid in pellet visualization and recovery.
Overloading of Purification Column If using a column-based kit, ensure you are not exceeding the recommended starting material amount. Overloading can lead to inefficient binding and lower yields.[11][15]
Problem 2: Degradation of Modified tRNA (Visible as Smearing on a Gel)
Potential Cause Recommended Solution
RNase Contamination Use RNase-free water, solutions, tubes, and pipette tips.[17] Decontaminate your workspace and equipment with RNase decontamination solutions. Always wear gloves and change them frequently.[4]
Ineffective RNase Inactivation Ensure your lysis buffer contains a strong denaturant like guanidinium thiocyanate.[12] Add a potent RNase inhibitor to your lysis buffer and other relevant solutions during the extraction process.[5][13]
Improper Sample Storage Process samples immediately after harvesting. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C or use an RNA stabilization reagent.[4][15]
Suboptimal pH of Extraction Buffers For methods like phenol-chloroform extraction, ensure the pH of your aqueous phase is acidic (around 4-5) to retain RNA in the aqueous phase while DNA partitions to the organic phase.[11]

Experimental Protocols

Hot Phenol Extraction of tRNA from E. coli

This protocol is adapted from methodologies that have been shown to provide good recovery of tRNA.[1]

Materials:

  • Bacterial cell pellet

  • RNA Extraction Buffer (e.g., 0.1 M NaOAc pH 5.2, 20 mM EDTA pH 8.0, 1% SDS)[18]

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 4.5

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol, ice-cold

  • 75% Ethanol, ice-cold

  • RNase-free water

  • RNase-free tubes and pipette tips

Procedure:

  • Resuspend the cell pellet in an appropriate volume of RNA Extraction Buffer.

  • Add an equal volume of hot (65°C) phenol:chloroform:isoamyl alcohol.

  • Vortex vigorously for 1 minute and incubate at 65°C for 10 minutes, with occasional vortexing.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new RNase-free tube.

  • Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Transfer the aqueous phase to a new tube.

  • Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol.

  • Precipitate at -20°C for at least 1 hour or at -80°C for 30 minutes.

  • Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the RNA.

  • Carefully decant the supernatant and wash the pellet with 1 mL of ice-cold 75% ethanol.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Decant the ethanol and briefly air-dry the pellet. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & QC cluster_prevention Degradation Prevention (Continuous) sample Cell/Tissue Sample lysis Cell Lysis in Guanidinium Buffer sample->lysis homogenize Homogenization lysis->homogenize phase_sep Phenol-Chloroform Extraction homogenize->phase_sep precip Ethanol Precipitation phase_sep->precip wash Wash with 75% Ethanol precip->wash resuspend Resuspend in RNase-free Water wash->resuspend qc Quality Control (Gel, Spectrophotometry) resuspend->qc rnase_free RNase-free Environment cold_temp Maintain Cold Temperatures inhibitors Use RNase Inhibitors

Caption: Workflow for minimizing tRNA degradation during extraction.

degradation_pathway tRNA Modified tRNA degradation tRNA Degradation tRNA->degradation improper_handling Improper Handling exogenous_rnase Exogenous RNase Contamination improper_handling->exogenous_rnase leads to incomplete_lysis Incomplete Lysis endogenous_rnase Endogenous RNase Release incomplete_lysis->endogenous_rnase fails to inactivate hypomodification Hypomodification degradosome Cellular Quality Control (e.g., RNA Degradosome) hypomodification->degradosome triggers exogenous_rnase->degradation causes endogenous_rnase->degradation causes degradosome->degradation causes

Caption: Factors contributing to modified tRNA degradation.

References

Validation & Comparative

Unveiling the Functional Dichotomy: A Comparative Guide to 2-Thiouridine and Its Desulfurated Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of modified nucleosides is paramount. This guide provides a comprehensive comparison of the functional differences between 2-thiouridine (B16713) (s²U), a critical component of transfer RNA (tRNA), and its desulfurated derivatives, primarily uridine (B1682114) (U) and 4-pyrimidinone nucleoside (H₂U). Supported by experimental data, this document elucidates how a single sulfur atom dictates the structural integrity and biological function of RNA.

The presence of 2-thiouridine at the wobble position (position 34) of the anticodon loop in specific tRNAs is a universally conserved modification that plays a pivotal role in ensuring the accuracy and efficiency of protein synthesis. Its replacement with desulfurated products, often a consequence of oxidative stress, can lead to significant functional impairments with implications for cellular health and disease.

Enhanced Thermal Stability and Structural Rigidity with 2-Thiouridine

One of the most well-documented functional advantages of 2-thiouridine is its contribution to the thermodynamic stability of RNA duplexes. The substitution of the oxygen atom at the C2 position of uridine with a larger, more polarizable sulfur atom enhances base stacking interactions and preorganizes the sugar-phosphate backbone into a conformation conducive to A-form helical structures. This increased rigidity is crucial for precise codon recognition.

Experimental data from UV thermal melting studies consistently demonstrate a significant increase in the melting temperature (Tₘ) of RNA duplexes containing s²U compared to their unmodified uridine counterparts. This heightened stability is critical for the transient yet stable codon-anticodon pairing required for accurate translation.

RNA Duplex CompositionMelting Temperature (Tₘ) (°C)Change in Free Energy (ΔG°) (kcal/mol)Reference
Gs²UUUC / GₘAₘAₘAₘCₘ30.7-4.8[1]
GUUUC / GₘAₘAₘAₘCₘ (Unmodified Control)19.0-2.8[1]

The Impact of Desulfuration on RNA Function

Under conditions of oxidative stress, the sulfur atom of 2-thiouridine is susceptible to removal, a process known as desulfuration. This leads to the formation of uridine and 4-pyrimidinone nucleoside. This seemingly minor chemical alteration has profound functional consequences.

The loss of the 2-thio group results in a significant decrease in the thermal stability of the RNA duplex, effectively reversing the stabilizing effect of the original modification. This destabilization can lead to inefficient and inaccurate codon recognition, potentially causing translational frameshifts and the synthesis of non-functional proteins. Furthermore, the desulfurated products can alter the conformation of the tRNA, affecting its overall structure and interaction with the ribosome and aminoacyl-tRNA synthetases. Studies have shown that RNA containing desulfurated products has a significantly lower binding affinity for its complementary strand and can even undergo strand scission.

Biosynthesis of 2-Thiouridine: A Multi-Step Enzymatic Pathway

The incorporation of sulfur into uridine to form 2-thiouridine is a complex and highly regulated enzymatic process. In bacteria such as Escherichia coli, this pathway involves a sulfur relay system that mobilizes sulfur from L-cysteine and transfers it to the target uridine residue within the tRNA molecule.

2-Thiouridine Biosynthesis Pathway cluster_sulfur_mobilization Sulfur Mobilization cluster_sulfur_transfer Sulfur Transfer Relay cluster_thiolation tRNA Thiolation IscS IscS (Cysteine Desulfurase) Alanine L-Alanine IscS->Alanine IscS_persulfide IscS-SSH (Persulfide) IscS->IscS_persulfide Activates Sulfur Cysteine L-Cysteine Cysteine->IscS Sulfur Source TusA TusA IscS_persulfide->TusA Sulfur Transfer TusBCD TusBCD Complex TusA->TusBCD TusE TusE TusBCD->TusE MnmA MnmA (Thiouridylase) TusE->MnmA tRNA_s2U34 tRNA (2-Thiouridine at position 34) MnmA->tRNA_s2U34 Catalyzes Thiolation tRNA_U34 tRNA (Uridine at position 34) tRNA_U34->MnmA

Biosynthesis of 2-thiouridine in E. coli.

Experimental Protocols

UV Thermal Melting Analysis of RNA Duplexes

This method is used to determine the melting temperature (Tₘ) of an RNA duplex, which is a measure of its thermal stability.

UV_Thermal_Melting_Workflow A Prepare equimolar mixture of complementary RNA strands in buffer B Anneal RNA strands by heating to 95°C and slowly cooling to room temperature A->B C Place sample in a quartz cuvette in a spectrophotometer with a Peltier thermostabilizer B->C D Increase temperature at a constant rate (e.g., 0.5°C/min) C->D E Monitor UV absorbance at 260 nm as a function of temperature D->E F Plot absorbance vs. temperature to obtain a melting curve E->F G Calculate the first derivative of the melting curve F->G H Determine Tm as the temperature at the maximum of the first derivative G->H

Workflow for UV thermal melting analysis.
NMR Spectroscopy for RNA Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about RNA molecules in solution, including the conformation of the ribose sugar and the orientation of the nucleobases.

NMR_Spectroscopy_Workflow A Prepare a concentrated sample of purified RNA (isotopically labeled if necessary) in NMR buffer B Transfer the sample to an NMR tube A->B C Acquire a series of NMR experiments (e.g., 1D ¹H, 2D NOESY, 2D TOCSY) B->C D Process the NMR data (Fourier transformation, phasing, baseline correction) C->D E Assign chemical shifts to specific protons in the RNA sequence D->E F Analyze NOE cross-peaks to determine through-space proton-proton distances E->F G Use distance and dihedral angle restraints to calculate a 3D structural model of the RNA F->G

Workflow for RNA structural analysis by NMR.
Mass Spectrometry for tRNA Modification Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for identifying and quantifying modified nucleosides in tRNA.

Mass_Spectrometry_Workflow A Isolate total tRNA from cells B Enzymatically digest tRNA into individual nucleosides (e.g., using nuclease P1 and phosphodiesterase I) A->B C Separate the nucleosides using reverse-phase liquid chromatography (LC) B->C D Introduce the separated nucleosides into a mass spectrometer C->D E Ionize the nucleosides and measure their mass-to-charge ratio (m/z) D->E F Fragment the ions and measure the m/z of the fragments (MS/MS) E->F G Identify modified nucleosides by their characteristic mass and fragmentation patterns F->G H Quantify the abundance of each nucleoside G->H

Workflow for tRNA modification analysis by LC-MS.

References

A Comparative Guide to the Validation of Novel Enzymes in the 2-Thiouridine Modification Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of transfer RNA (tRNA) is crucial for maintaining translational fidelity and efficiency. One such vital modification is the formation of 2-thiouridine (B16713) (s²U) at the wobble position of specific tRNAs, which enhances codon recognition and stabilizes the anticodon loop. The biosynthesis of s²U has been well-characterized in model organisms like Escherichia coli, involving a complex multi-protein sulfur relay system. Recently, novel, more streamlined enzymatic pathways for s²U synthesis have been discovered, offering new targets for research and potential drug development. This guide provides an objective comparison of a novel abbreviated 2-thiouridine modification pathway from Bacillus subtilis with the canonical pathway from E. coli, supported by experimental data.

Overview of 2-Thiouridine Synthesis Pathways

The formation of 2-thiouridine involves the mobilization of sulfur from L-cysteine and its subsequent transfer to the uridine (B1682114) base on the tRNA molecule. This process is catalyzed by a series of enzymes that can differ significantly between organisms.

The Canonical Tus-Dependent Pathway in E. coli

In E. coli, the synthesis of 2-thiouridine is a complex process that requires a cysteine desulfurase, IscS, and a cascade of sulfur-relay enzymes known as the Tus proteins (TusA, TusBCD, TusE) to deliver sulfur to the tRNA thiouridylase, MnmA.[1] This multi-step process ensures the efficient and regulated transfer of a highly reactive sulfur atom.

A Novel Abbreviated Pathway in B. subtilis

A significantly simpler pathway has been identified in Bacillus subtilis. This system bypasses the need for the Tus protein cascade and involves a dedicated cysteine desulfurase, YrvO, which directly transfers sulfur to the MnmA thiouridylase. The genes encoding YrvO and MnmA are often found adjacent to each other in the genome, suggesting a close functional relationship.

Comparative Performance of Novel vs. Established Enzymes

Data Presentation
Parameter Established Pathway (E. coli) Novel Pathway (B. subtilis) Supporting Evidence
Enzymatic Complexity High (Requires IscS, TusA, TusBCD, TusE, MnmA)Low (Requires YrvO, MnmA)Genomic analysis and pathway reconstitution.
In Vivo Functionality Essential for s²U synthesis in E. coli.Complements s²U synthesis in E. coli ΔiscS and ΔmnmA strains.Complementation assays show restoration of growth phenotypes in knockout strains.
In Vitro Reconstitution s²U formation requires IscS, MnmA, and the complete Tus protein cascade for maximal efficiency. The presence of Tus proteins can increase thiolation activity by up to 200-fold compared to MnmA and IscS alone.[1]s²U formation is achieved with only YrvO and MnmA in the presence of L-cysteine and ATP.In vitro assays demonstrate direct sulfur transfer from YrvO to MnmA.
Sulfur Transfer Mechanism Indirect: IscS -> TusA -> TusBCD -> TusE -> MnmADirect: YrvO -> MnmAReconstitution experiments with purified proteins.

Signaling Pathways and Experimental Workflows

To visualize the enzymatic cascades and the experimental approaches used for their validation, the following diagrams have been generated using Graphviz (DOT language).

Thiouridine_Pathways cluster_ecoli E. coli Tus-Dependent Pathway cluster_bsubtilis B. subtilis Abbreviated Pathway IscS IscS (Cysteine Desulfurase) TusA TusA IscS->TusA Sulfur Transfer TusBCD TusBCD TusA->TusBCD TusE TusE TusBCD->TusE MnmA_Ecoli MnmA (Thiouridylase) TusE->MnmA_Ecoli s2U_tRNA_Ecoli s²U-tRNA MnmA_Ecoli->s2U_tRNA_Ecoli tRNA_Ecoli tRNA tRNA_Ecoli->MnmA_Ecoli Cysteine_Ecoli L-Cysteine Cysteine_Ecoli->IscS YrvO YrvO (Cysteine Desulfurase) MnmA_Bsubtilis MnmA (Thiouridylase) YrvO->MnmA_Bsubtilis Direct Sulfur Transfer s2U_tRNA_Bsubtilis s²U-tRNA MnmA_Bsubtilis->s2U_tRNA_Bsubtilis tRNA_Bsubtilis tRNA tRNA_Bsubtilis->MnmA_Bsubtilis Cysteine_Bsubtilis L-Cysteine Cysteine_Bsubtilis->YrvO

Caption: Comparison of 2-thiouridine synthesis pathways.

Experimental_Workflow cluster_validation Functional Validation cluster_analysis Analysis of tRNA Thiolation arrow arrow start Start: Identify Putative Novel Enzyme Genes clone_express Clone and Overexpress Enzyme Genes in E. coli start->clone_express purify Purify Recombinant Enzymes clone_express->purify invivo In Vivo Complementation Assay (e.g., in E. coli knockout strains) purify->invivo invitro In Vitro Pathway Reconstitution purify->invitro isolate_tRNA Isolate Total tRNA invivo->isolate_tRNA invitro->isolate_tRNA digest_tRNA Digest tRNA to Nucleosides isolate_tRNA->digest_tRNA hplc HPLC Analysis digest_tRNA->hplc mass_spec LC-MS/MS Analysis hplc->mass_spec end Conclusion: Validate Novel Enzyme Function mass_spec->end

Caption: Experimental workflow for novel enzyme validation.

Experimental Protocols

The validation of novel enzymes in the 2-thiouridine modification pathway relies on a series of well-established biochemical and molecular biology techniques. Below are detailed methodologies for the key experiments cited.

Protein Expression and Purification
  • Gene Cloning : The genes for the putative novel enzymes (e.g., yrvO and mnmA from B. subtilis) are PCR amplified from genomic DNA and cloned into an appropriate expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

  • Protein Expression : The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced at mid-log phase with an appropriate inducer (e.g., IPTG).

  • Cell Lysis and Purification : Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a chromatography column suitable for the purification tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed, and the protein is eluted with an appropriate elution buffer (e.g., containing imidazole).

  • Purity Assessment : The purity of the protein is assessed by SDS-PAGE. The concentration is determined using a protein assay (e.g., Bradford or BCA).

In Vivo Complementation Assay
  • Strain Preparation : E. coli strains with deletions in the homologous genes of the established pathway (e.g., ΔiscS or ΔmnmA) are used as host strains.

  • Transformation : The expression plasmids carrying the novel enzyme genes (e.g., yrvO and mnmA) are transformed into the knockout strains. An empty vector is used as a negative control.

  • Growth Analysis : The growth of the transformed strains is monitored in minimal media or under specific stress conditions where the 2-thiouridine modification is important for viability. Restoration of the wild-type growth phenotype indicates successful complementation.

  • tRNA Modification Analysis : Total tRNA is isolated from the complemented and control strains to directly assess the level of 2-thiouridine modification (see protocol below).

In Vitro Reconstitution of 2-Thiouridine Synthesis
  • Reaction Mixture : A reaction mixture is prepared containing a buffer (e.g., HEPES), MgCl₂, ATP, L-cysteine, and unmodified tRNA substrate (can be obtained from knockout strains or produced by in vitro transcription).

  • Enzyme Addition : Purified enzymes of the novel pathway (e.g., YrvO and MnmA) are added to the reaction mixture. Control reactions are set up with enzymes from the established pathway (IscS, MnmA, and Tus proteins).

  • Incubation : The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

  • Analysis : The formation of 2-thiouridine in the tRNA is analyzed by HPLC or LC-MS/MS. For a more direct measure of sulfur transfer, ³⁵S-labeled L-cysteine can be used, and the incorporation of radioactivity into the tRNA or proteins can be monitored by autoradiography after gel electrophoresis.

Analysis of tRNA Thiolation by HPLC
  • tRNA Isolation : Total tRNA is isolated from bacterial cells using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • tRNA Digestion : The purified tRNA is completely digested to its constituent nucleosides using a combination of nucleases, such as nuclease P1 and alkaline phosphatase.

  • HPLC Separation : The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Detection and Quantification : Nucleosides are detected by their UV absorbance at 254 nm. The retention time of the 2-thiouridine peak is compared to a known standard. The amount of 2-thiouridine can be quantified by integrating the peak area and comparing it to a standard curve. For more definitive identification and quantification, the HPLC system can be coupled to a mass spectrometer (LC-MS/MS).

References

Comparative analysis of different methods for detecting mcm5s2U.

Author: BenchChem Technical Support Team. Date: December 2025

The accurate detection and quantification of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), a critical modified nucleoside in tRNA, is paramount for understanding its role in translational fidelity and cellular stress responses. This guide provides a comparative analysis of the primary methods for detecting mcm5s2U, offering researchers, scientists, and drug development professionals a comprehensive overview of the available techniques, their underlying principles, performance metrics, and detailed experimental protocols.

Overview of Detection Methodologies

Several techniques have been developed to detect and quantify mcm5s2U in tRNA, ranging from direct analytical approaches to indirect enzymatic and sequencing-based methods. The choice of method is contingent on the specific research question, the required level of quantification, and the available instrumentation. The most prominent methods include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), the γ-toxin endonuclease assay, and emerging sequencing-based approaches.

Comparative Analysis of Performance

The performance of each method varies in terms of sensitivity, quantification capabilities, and throughput. Below is a summary of the key performance indicators for the leading mcm5s2U detection methods.

MethodPrincipleQuantificationSensitivityThroughputKey AdvantagesKey Limitations
HPLC-MS Chromatographic separation of nucleosides followed by mass spectrometric detection.[1]Absolute quantification.[1]HighLow to MediumGold standard for quantitative analysis; high specificity and accuracy.[1]Requires specialized equipment and expertise; lengthy run times and extensive optimization.[2]
γ-toxin Endonuclease Assay Specific enzymatic cleavage of tRNA at the 3'-side of mcm5s2U by γ-toxin.[1][2]Semi-quantitative.[1]HighMedium to HighHigh specificity for mcm5s2U; does not require specialized mass spectrometry equipment.[2]Indirect detection; provides relative changes rather than absolute quantities.
γ-toxin Assay with qRT-PCR γ-toxin cleavage followed by quantitative reverse transcription PCR to measure the amount of full-length tRNA.[2][3]Semi-quantitativeHighHighRapid and sensitive alternative to Northern blotting for quantification.[2]Relies on the efficiency of reverse transcription and PCR; susceptible to inhibitors.
Sequencing-based Methods (e.g., PAQS-seq) Periodate treatment of RNA followed by next-generation sequencing to identify modifications based on specific signatures.[4]Relative quantificationModerate to HighHighHigh-throughput capability; can simultaneously analyze multiple modifications.[4]Newer method with evolving data analysis pipelines; may require bioinformatics expertise.
Nanopore Direct RNA Sequencing Direct sequencing of native RNA molecules, where modifications cause changes in the electrical current signal.[5]Relative quantificationEmergingHighEnables single-molecule analysis and detection of various modifications simultaneously.[5]Analysis of tRNA modifications is still under development; accuracy for specific modifications needs further validation.[5]

Experimental Workflows

The following diagrams illustrate the experimental workflows for the primary mcm5s2U detection methods.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tRNA_Isolation tRNA Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_Isolation->Enzymatic_Hydrolysis HPLC HPLC Separation (C18 column) Enzymatic_Hydrolysis->HPLC MS Mass Spectrometry Detection (MS) HPLC->MS Data_Analysis Data Analysis (Quantification of mcm5s2U) MS->Data_Analysis

Figure 1: Experimental workflow for mcm5s2U detection by HPLC-MS.

Gamma_Toxin_Workflow cluster_treatment Treatment cluster_detection Detection Total_RNA_Extraction Total RNA Extraction Gamma_Toxin_Treatment γ-toxin Treatment Total_RNA_Extraction->Gamma_Toxin_Treatment Northern_Blot Northern Blot Analysis Gamma_Toxin_Treatment->Northern_Blot qRT_PCR qRT-PCR Analysis Gamma_Toxin_Treatment->qRT_PCR

Figure 2: Experimental workflow for the γ-toxin endonuclease assay.

Detailed Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is considered the gold standard for the absolute quantification of tRNA modifications.[1]

  • tRNA Isolation: Extract total tRNA from cells using a standard method like phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Enzymatic Hydrolysis:

    • Denature approximately 40 µg of tRNA by heating at 95°C for 5 minutes and then cool to room temperature.[1]

    • Perform a one-pot hydrolysis in a 40 µL reaction containing 50 mM Ammonium Acetate (pH 6.0), 5 mM ZnCl₂, 10 mM MgCl₂, 0.2 U Nuclease P1, 0.2 U Phosphodiesterase I, and 2 U FastAP Alkaline Phosphatase.[1]

    • Incubate the reaction at 37°C for 2 hours.[1]

  • HPLC Separation:

    • Analyze the digested nucleosides using a reverse-phase HPLC system with a C18 column.[1]

    • Use a gradient of solvents, such as Solvent A (0.1% Formic Acid in water) and Solvent B (0.1% Formic Acid in methanol), to separate the nucleosides.[1]

  • Mass Spectrometry Detection:

    • Couple the HPLC eluent to a mass spectrometer operating in positive ion mode.[1]

    • Monitor for the specific mass-to-charge ratio (m/z) of mcm5s2U for detection and quantification.[1]

γ-Toxin Endonuclease Assay

This assay utilizes the specificity of the γ-toxin from Kluyveromyces lactis to cleave tRNA at the 3'-side of the mcm5s2U modification.[1][2] The resulting tRNA fragments can be detected by Northern blotting or qRT-PCR.[2]

  • Total RNA Extraction: Extract total RNA from cells using a standard method like TRIzol.[1]

  • γ-Toxin Treatment:

    • Incubate 5-10 µg of total RNA with purified γ-toxin in an appropriate reaction buffer.[1]

    • Include a control reaction without the γ-toxin.

    • Incubate at 30°C for approximately 30 minutes.[1]

  • Downstream Analysis:

    • Northern Blot Analysis:

      • Separate the RNA from the treated and control samples on a denaturing polyacrylamide gel.[1]

      • Transfer the separated RNA to a nylon membrane.[1]

      • Hybridize the membrane with a radiolabeled oligonucleotide probe specific for the tRNA of interest.[1]

      • Visualize the full-length and cleaved tRNA bands using a phosphorimager.[1]

    • Quantitative RT-PCR (qRT-PCR) Analysis:

      • Perform reverse transcription on the treated and control RNA samples using a primer that anneals downstream of the anticodon.[3]

      • Use primers spanning the cleavage site to amplify the cDNA by qPCR.[3]

      • A decrease in the amount of full-length tRNA, and thus a decrease in the PCR product, indicates the presence of mcm5s2U.[3] In yeast, this method can detect an approximately 80% decrease in full-length tRNA-Glu-UUC after γ-toxin treatment, which is comparable to the detection sensitivity of Northern blot analysis.[2][3] A similar approach in human cells showed a roughly 70% decrease in tRNA-Glu-UUC levels.[2][3]

Signaling Pathways and Logical Relationships

The formation of mcm5s2U is a multi-step enzymatic process. The final step in the synthesis of the mcm5 side chain is catalyzed by the Trm9/Trm112 protein complex.[6] The γ-toxin assay can be used to validate the activity of enzymes involved in this pathway.[1] For instance, tRNA from a trm9Δ strain, which lacks mcm5s2U, can be used as a substrate for in vitro methyltransferase assays with purified Trm9-Trm112 homologs. The subsequent successful cleavage by γ-toxin confirms the methyltransferase activity of the tested enzymes.[2]

Trm9_Activity_Assay cluster_in_vitro_reaction In Vitro Methyltransferase Assay cluster_detection Detection of Activity tRNA_trm9delta tRNA from trm9Δ strain (lacks mcm5s2U) Incubation Incubation tRNA_trm9delta->Incubation Trm9_Trm112 Purified Trm9-Trm112 Enzyme Complex Trm9_Trm112->Incubation Gamma_Toxin_Assay γ-toxin Assay Incubation->Gamma_Toxin_Assay Cleavage Cleavage? Gamma_Toxin_Assay->Cleavage Activity_Confirmed Methyltransferase Activity Confirmed Cleavage->Activity_Confirmed Yes No_Activity No Methyltransferase Activity Cleavage->No_Activity No

Figure 3: Logical workflow for validating Trm9-Trm112 activity using the γ-toxin assay.

References

Cross-Validation of γ-Toxin Assay Results with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common γ-toxin assays with mass spectrometry for the accurate quantification and validation of the staphylococcal pore-forming toxin, γ-hemolysin. Objective evaluation of assay performance is critical for reliable research and development of therapeutics targeting Staphylococcus aureus virulence. This document outlines detailed experimental methodologies, presents comparative data, and visualizes key biological and experimental processes.

Introduction to γ-Toxin and its Cellular Effects

Staphylococcal γ-hemolysin is a bi-component toxin, meaning it is composed of two separate protein components that act together to damage host cells.[1] The two components are designated as the 'S' component (HlgA or HlgC) and the 'F' component (HlgB).[2][3] These components can combine to form two active toxins: HlgAB and HlgCB. These toxins primarily target host immune cells, such as neutrophils and macrophages, as well as red blood cells.[4]

The mechanism of action involves the binding of the 'S' and 'F' components to the host cell membrane, where they oligomerize to form a pore. This pore disrupts the cell's membrane integrity, leading to leakage of cellular contents and ultimately cell lysis.

Recent studies have elucidated a more complex role for γ-toxin beyond simple pore formation. The toxin has been shown to interact with specific host cell receptors, including chemokine receptors, which contributes to its cell-type specificity. Furthermore, γ-toxin can trigger pro-inflammatory signaling cascades within host cells. A key pathway implicated in this response is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Activation of this pathway by γ-toxin can lead to the production of inflammatory cytokines, exacerbating the host's inflammatory response to infection.

Signaling Pathway of γ-Toxin Induced Inflammation

The following diagram illustrates the signaling pathway initiated by staphylococcal γ-hemolysin, leading to a pro-inflammatory response mediated by the Epidermal Growth Factor Receptor (EGFR).

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space y-Toxin (HlgCB/HlgAB) y-Toxin (HlgCB/HlgAB) Chemokine Receptor Chemokine Receptor G-Protein G-Protein Chemokine Receptor->G-Protein Activates EGFR EGFR PI3K PI3K EGFR->PI3K Activates PLC PLC G-Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2+ release Ca2+ release IP3->Ca2+ release Induces PKC PKC DAG->PKC Activates ADAM17 ADAM17 PKC->ADAM17 Activates Pro-HB-EGF Pro-HB-EGF ADAM17->Pro-HB-EGF Cleaves HB-EGF HB-EGF Pro-HB-EGF->HB-EGF HB-EGF->EGFR Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates NF-kB NF-κB Akt->NF-kB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NF-kB->Pro-inflammatory Cytokines Upregulates Transcription

Figure 1. γ-Toxin induced pro-inflammatory signaling pathway via EGFR transactivation.

Experimental Protocols

Accurate measurement of γ-toxin levels and its biological activity is crucial for understanding its role in pathogenesis and for the development of neutralizing therapies. Below are detailed protocols for a functional hemolysis assay, a quantitative immunoassay (ELISA), and a highly specific mass spectrometry-based method for the absolute quantification of γ-toxin components.

γ-Toxin Hemolysis Assay (Functional Assay)

This assay measures the ability of γ-toxin to lyse red blood cells (RBCs), providing a functional measure of toxin activity.

Materials:

  • Washed red blood cells (e.g., rabbit or human)

  • Phosphate-buffered saline (PBS)

  • γ-toxin containing sample (e.g., bacterial culture supernatant)

  • Positive control: 0.1% Triton X-100

  • Negative control: PBS

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a 2% suspension of washed RBCs in PBS.

  • Serially dilute the γ-toxin sample in PBS in a 96-well plate.

  • Add the RBC suspension to each well.

  • Include positive and negative controls in separate wells.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet intact RBCs.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 416 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control.

γ-Toxin ELISA (Enzyme-Linked Immunosorbent Assay)

This immunoassay quantifies the amount of a specific γ-toxin component (e.g., HlgC) using specific antibodies.

Materials:

  • Anti-HlgC monoclonal antibody (coating antibody)

  • Biotinylated anti-HlgC polyclonal antibody (detection antibody)

  • Recombinant HlgC standard

  • 96-well high-binding microplate

  • Blocking buffer (e.g., PBS with 5% non-fat milk and 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the microplate wells with the anti-HlgC monoclonal antibody overnight.

  • Wash the wells and block non-specific binding sites with blocking buffer.

  • Add standards and samples to the wells and incubate.

  • Wash the wells and add the biotinylated anti-HlgC polyclonal antibody.

  • Wash the wells and add streptavidin-HRP conjugate.

  • Wash the wells and add TMB substrate.

  • Stop the reaction with stop solution and measure the absorbance at 450 nm.

  • Generate a standard curve and calculate the concentration of HlgC in the samples.[2]

Mass Spectrometry for Absolute Quantification of γ-Toxin Components

This method provides precise and absolute quantification of the individual components of γ-toxin (HlgB and HlgC) using isotope-dilution-targeted proteomics.

Materials:

  • γ-toxin containing sample (e.g., bacterial culture supernatant)

  • Isotopically labeled synthetic peptides corresponding to tryptic peptides of HlgB and HlgC

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Take a known volume of the sample and spike in a known amount of the isotopically labeled internal standard peptides.

  • Reduce the proteins with DTT and alkylate with IAA.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

  • Monitor for the specific precursor-to-fragment ion transitions of the native and labeled peptides.

  • Calculate the absolute concentration of HlgB and HlgC by comparing the peak areas of the native peptides to their corresponding isotopically labeled internal standards.[2][5]

Data Presentation: Comparison of Assay Performance

The following table summarizes the key performance characteristics of the three described assays for the analysis of γ-toxin.

FeatureHemolysis AssayELISAMass Spectrometry (LC-MS/MS)
Principle Measures functional activity (cell lysis)Immuno-detection of a specific protein componentDirect detection and quantification of specific peptides
Quantification Relative (e.g., % hemolysis, EC₅₀)Quantitative (ng/mL to µg/mL range)Absolute (pmol/mL)[2][5]
Specificity Can be affected by other hemolytic toxinsHigh, dependent on antibody specificityVery high, based on mass-to-charge ratio and fragmentation pattern
Sensitivity ModerateHigh (typically ng/mL)Very high (can detect fmol to amol levels)
Throughput HighHighModerate to high, depending on the system
Information Provided Biological activity of the toxinConcentration of a specific toxin componentAbsolute concentration of multiple toxin components
Cross-reactivity Possible with other pore-forming toxinsLow with well-characterized antibodiesVery low, can distinguish between highly similar proteins
Validation Standard Relative to a positive control (e.g., 100% lysis)Recombinant protein standardIsotopically labeled peptide standards

Experimental Workflow for Cross-Validation

The diagram below outlines the logical workflow for the cross-validation of γ-toxin assay results, ensuring a comprehensive and reliable assessment of toxin presence and activity.

G Hemolysis Assay Hemolysis Assay Functional Activity Functional Activity Hemolysis Assay->Functional Activity ELISA ELISA Protein Concentration Protein Concentration ELISA->Protein Concentration Mass Spectrometry Mass Spectrometry (LC-MS/MS) Absolute Quantification Absolute Quantification Mass Spectrometry->Absolute Quantification Data Correlation Data Correlation Functional Activity->Data Correlation Protein Concentration->Data Correlation Absolute Quantification->Data Correlation Validated Results Validated Results Data Correlation->Validated Results Sample Preparation Sample Preparation Sample Preparation->ELISA Sample Preparation->Mass Spectrometry

Figure 2. Workflow for the cross-validation of γ-toxin assays.

Conclusion

The choice of assay for γ-toxin analysis depends on the specific research question. Hemolysis assays provide valuable information on the biological activity of the toxin, which is crucial for screening potential inhibitors. ELISAs offer a high-throughput method for quantifying the concentration of a specific γ-toxin component. However, for the most accurate and specific quantification, particularly for validating results from other assays, mass spectrometry is the gold standard. By cross-validating results from functional and immunological assays with the absolute quantification provided by mass spectrometry, researchers can ensure the reliability and reproducibility of their findings in the pursuit of novel anti-staphylococcal therapies.

References

Structural Showdown: A Comparative Analysis of tRNAs With and Without 5-Carboxymethyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of molecular biology, the precise structure of transfer RNA (tRNA) is paramount for accurate and efficient protein synthesis. Post-transcriptional modifications of tRNA nucleosides are key determinants of their structure and function. This guide provides a detailed structural and functional comparison of tRNAs containing the modified nucleoside 5-Carboxymethyl-2-thiouridine (cm5s2U) with their unmodified counterparts. This information is critical for researchers in drug development and molecular biology seeking to understand the nuances of translational control.

Introduction to this compound (cm5s2U)

This compound is a post-transcriptional modification found at the wobble position (position 34) of the anticodon loop in specific tRNAs, such as those for Glutamic acid, Glutamine, and Lysine.[1][2] This modification, often found in its methylated form, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), plays a crucial role in ensuring the fidelity and efficiency of mRNA decoding during translation.[3][4][5] The presence of the 2-thio group and the carboxymethyl group at the C5 position of the uridine (B1682114) ring introduces significant structural and functional changes to the tRNA molecule.

Structural Impact of cm5s2U Modification

The introduction of cm5s2U at the wobble position induces a significant conformational rigidity in the anticodon loop. The bulky sulfur atom at the 2-position of the uridine base causes steric hindrance with the 2'-hydroxyl group of the ribose sugar. This steric clash forces the ribose to adopt a C3'-endo conformation, which is a more rigid structure compared to the flexible C2'-endo/C3'-endo equilibrium found in unmodified uridine.[6][7][8]

This C3'-endo conformation is the canonical structure for nucleotides in an A-form RNA helix. By locking the wobble base into this conformation, the cm5s2U modification pre-structures the anticodon loop for optimal interaction with the corresponding codon on the mRNA, contributing to the overall stability of the codon-anticodon duplex.[6][7] Nuclear Magnetic Resonance (NMR) studies on tRNA anticodon stem-loops have confirmed that modifications like mcm5s2U remodel the anticodon loop, promoting a canonical structure.[9][10]

Functional Consequences of Structural Changes

The structural rigidity conferred by cm5s2U has profound implications for the function of tRNA in protein synthesis.

Enhanced Codon Recognition and Decoding Fidelity

The primary function of the cm5s2U modification is to restrict the "wobble" pairing at the third position of the codon. Unmodified uridine at the wobble position can pair with adenosine (B11128) (A), guanosine (B1672433) (G), uridine (U), and cytidine (B196190) (C) to varying extents. However, the C3'-endo conformation enforced by cm5s2U promotes a strong and specific Watson-Crick base pair with adenosine (A) in the third position of the codon and restricts pairing with guanosine (G).[11][12][13] This ensures that tRNAs with cm5s2U at the wobble position accurately decode NNA codons and prevent misreading of NNG codons, thereby maintaining the fidelity of translation.[11][12][13] The modification is critical for preventing +1 and +2 ribosomal frameshifting.[11]

Increased Thermal Stability

Comparative Data Summary

FeaturetRNA without cm5s2U (Unmodified Uridine at position 34)tRNA with cm5s2U at position 34
Wobble Base Conformation Flexible equilibrium between C2'-endo and C3'-endo ribose puckerPredominantly rigid C3'-endo ribose pucker[6][7][8]
Anticodon Loop Structure More flexible and less pre-structuredMore rigid and pre-structured for codon binding[9][10]
Codon Recognition Can "wobble" pair with A, G, U, and CPrimarily recognizes A at the third codon position; restricts G pairing[11][12][13]
Translational Fidelity Prone to misreading and frameshiftingHigh fidelity in decoding NNA codons; prevents frameshifting[11]
Thermal Stability LowerHigher (inferred from the contribution of thio-modifications)[14]

Experimental Protocols

tRNA Purification

A common method for purifying specific tRNAs involves solid-phase hybridization using a biotinylated DNA probe complementary to the target tRNA.

Methodology:

  • Total RNA Extraction: Extract total RNA from the desired organism or cell line using standard methods like Trizol extraction.[15]

  • tRNA Enrichment: Fractionate the total RNA to enrich for small RNAs, including tRNA. This can be achieved by differential precipitation with high salt concentrations (e.g., 1M NaCl or LiCl) to precipitate larger RNAs.[15]

  • Hybridization: The enriched tRNA fraction is denatured by heating and then hybridized to a biotinylated DNA oligonucleotide probe immobilized on streptavidin-coated magnetic beads or a chromatography column. The probe sequence is complementary to a unique region of the target tRNA.[16][17]

  • Washing: Non-specifically bound RNAs are removed by washing the beads or column with a high-salt buffer.

  • Elution: The purified tRNA is eluted from the solid support by disrupting the RNA-DNA hybrid, typically by heating in a low-salt buffer.[17]

  • Purity Analysis: The purity and integrity of the isolated tRNA are assessed by denaturing polyacrylamide gel electrophoresis (PAGE).

Analysis of tRNA Modifications by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying post-transcriptional modifications in tRNA.

Methodology:

  • tRNA Hydrolysis: The purified tRNA is completely digested into its constituent nucleosides using a mixture of enzymes such as nuclease P1 and bacterial alkaline phosphatase.

  • Chromatographic Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis: The eluting nucleosides are introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of each nucleoside is determined.

  • Tandem Mass Spectrometry (MS/MS): Specific parent ions corresponding to expected modified nucleosides are selected and fragmented. The resulting fragmentation pattern provides a unique signature for each modification, allowing for unambiguous identification.

  • Quantification: The amount of each modified nucleoside can be quantified by comparing its peak area in the chromatogram to that of a known standard.[11][18]

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the three-dimensional structure of tRNA and to probe the conformational dynamics of the anticodon loop.

Methodology:

  • Sample Preparation: Purified tRNA is dissolved in a suitable buffer, often containing D2O to minimize the signal from exchangeable protons.

  • NMR Data Acquisition: A series of NMR experiments are performed, including 1D proton spectra and 2D experiments like COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the tRNA molecule.

  • Structural Restraints: NOESY experiments provide information about through-space proximities between protons, which are used as distance restraints. COSY experiments provide information about through-bond connectivities, which help in determining the sugar pucker conformation.

  • Structure Calculation: The collected structural restraints are used in computational algorithms to calculate a family of 3D structures consistent with the experimental data.[9][10]

Visualizing the Impact of cm5s2U

Biosynthetic Pathway and Functional Impact of cm5s2U

The following diagram illustrates the multi-step enzymatic pathway leading to the formation of mcm5s2U (a common form of cm5s2U) and its subsequent role in ensuring accurate protein translation.

tRNA_Modification_Pathway cluster_modification tRNA Modification Pathway cluster_translation Impact on Translation U34 Uridine at wobble position (tRNA) cm5U cm5U (5-carboxymethyluridine) U34->cm5U Elongator complex cm5s2U cm5s2U (this compound) cm5U->cm5s2U Ncs2/Ncs6 (Thiolase) mcm5s2U mcm5s2U (5-methoxycarbonylmethyl-2-thiouridine) cm5s2U->mcm5s2U Trm9/Trm112 (Methyltransferase) Modified_tRNA tRNA with (m)cm5s2U Unmodified_tRNA tRNA with Unmodified U34 Ribosome Ribosome Unmodified_tRNA->Ribosome Modified_tRNA->Ribosome mRNA mRNA Codon (NNA/NNG) mRNA->Ribosome Correct_Protein Correct Protein Synthesis Ribosome->Correct_Protein Accurate Decoding Incorrect_Protein Frameshift/Misincorporation Ribosome->Incorrect_Protein Wobble Misreading

Caption: Biosynthesis of (m)cm5s2U and its role in translational fidelity.

Experimental Workflow for Comparative Analysis

This diagram outlines the logical flow of experiments to compare tRNAs with and without the cm5s2U modification.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Biophysical and Functional Analysis cluster_results Comparative Results start Cell Culture (Wild-type vs. Modification-deficient mutant) extract_rna Total RNA Extraction start->extract_rna purify_tRNA Specific tRNA Purification extract_rna->purify_tRNA lcms LC-MS/MS Analysis (Confirm modification status) purify_tRNA->lcms nmr NMR Spectroscopy (Structural analysis) purify_tRNA->nmr thermal Thermal Denaturation (Melting temperature) purify_tRNA->thermal translation In vitro Translation Assay (Codon recognition efficiency) purify_tRNA->translation structure Structural Differences nmr->structure stability Stability Differences thermal->stability func FunctionalDifferences translation->func

Caption: Workflow for comparing modified and unmodified tRNAs.

Conclusion

The this compound modification at the wobble position of tRNAs is a critical determinant of their structure and function. By inducing a rigid C3'-endo conformation in the ribose sugar, cm5s2U pre-structures the anticodon loop for precise codon recognition, thereby ensuring the fidelity of protein synthesis. Understanding the structural and functional consequences of this modification is essential for researchers investigating the mechanisms of translational control and for the development of novel therapeutic strategies that target protein synthesis. The experimental protocols and comparative data presented in this guide provide a valuable resource for the scientific community.

References

The Precision of Enzymatic Cleavage: γ-Toxin Endonuclease as a Superior Alternative to Antibody-Based Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular detection, immunoassays have long been the gold standard. However, the emergence of highly specific enzymatic tools, such as the γ-toxin endonuclease from the yeast Kluyveromyces lactis, presents a paradigm shift for certain applications, offering distinct advantages over traditional antibody-based methods. This guide provides a detailed comparison of γ-toxin endonuclease-based detection with conventional antibody-based assays like ELISA and Western Blotting, supported by experimental workflows and data.

Principle of Detection: A Fundamental Difference

Antibody-based methods rely on the specific, non-covalent binding of an antibody to its target antigen. The detection is indirect, often requiring secondary antibodies conjugated to enzymes or fluorophores to generate a measurable signal. In contrast, γ-toxin endonuclease offers a direct detection mechanism based on its inherent enzymatic activity. This endonuclease specifically recognizes and cleaves certain transfer RNAs (tRNAs) at the 3' side of a modified wobble nucleoside, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U).[1] The presence of the target is therefore confirmed by the generation of specific cleavage products, a fundamentally different and highly specific approach.

Comparative Performance: γ-Toxin Endonuclease vs. Antibody-Based Methods

Featureγ-Toxin Endonuclease-Based AssayAntibody-Based Assays (ELISA/Western Blot)
Target Analyte Specific tRNA modifications (e.g., mcm⁵s²U)Proteins, peptides, hormones, and other molecules for which specific antibodies can be generated.[5][6]
Principle of Detection Specific enzymatic cleavage of a target nucleic acid modification.[1]Antigen-antibody binding.[7][8]
Specificity Extremely high, recognizing a specific chemical modification on a nucleic acid.[1][9]High, but can be subject to cross-reactivity and non-specific binding, potentially leading to false positives.[6][7]
Signal Generation Direct generation of cleavage products, which can be detected by various molecular biology techniques (e.g., Northern blotting, RT-qPCR).[2][3]Indirect, relying on enzyme-conjugated secondary antibodies to produce a colorimetric, chemiluminescent, or fluorescent signal.[5][10]
Workflow Complexity Can be simpler for certain applications, with fewer incubation and wash steps compared to multi-layered immunoassays.Often involves multiple incubation and washing steps, making the process more labor-intensive and time-consuming.[5]
Quantitative Capability Can be quantitative when coupled with methods like RT-qPCR.[2][3]ELISA is highly quantitative, while Western Blot is generally considered semi-quantitative.[5][6]
Versatility Highly specialized for its specific target.Highly versatile, with a broad range of applications in research and diagnostics.[6][7]

Experimental Workflows

γ-Toxin Endonuclease-Based Detection of tRNA Modification

The workflow for using γ-toxin to detect tRNA modifications is a direct and precise method.

G cluster_0 A Total RNA Extraction B Incubation with γ-Toxin Endonuclease A->B Purified RNA C RNA Separation (e.g., Polyacrylamide Gel Electrophoresis) B->C Cleavage Reaction Mixture D Detection of Cleavage Products (e.g., Northern Blot or RT-qPCR) C->D Separated RNA Fragments

Workflow for γ-Toxin Endonuclease Assay.
Antibody-Based Detection: Sandwich ELISA

The sandwich ELISA is a common and powerful immunoassay for detecting a specific antigen.

G cluster_1 A Coat Plate with Capture Antibody B Block Non-specific Binding Sites A->B C Add Sample Containing Antigen B->C D Add Detection Antibody C->D E Add Enzyme-Linked Secondary Antibody D->E F Add Substrate and Measure Signal E->F

References

Unmasking a Key Biomarker: A Comparative Guide to Confirming mcm5s2U Desulfuration Products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the identification and comparison of mcm5s2U and its desulfuration products, mcm5H2U and mcm5U. This guide provides an objective comparison of analytical methods, supported by experimental data and detailed protocols, to facilitate the study of this critical tRNA modification and its role in cellular stress and disease.

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene regulation. One such modification, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), located at the wobble position of specific tRNAs, is essential for accurate and efficient protein synthesis. Under conditions of oxidative stress, mcm5s2U can undergo desulfuration, a chemical process that removes the sulfur atom, yielding two primary products: 5-methoxycarbonylmethyl-4-pyrimidinone-2-one riboside (mcm5H2U) and 5-methoxycarbonylmethyluridine (B127866) (mcm5U). The presence and relative abundance of these desulfuration products can serve as valuable biomarkers for cellular oxidative stress, with implications for various diseases, including cancer and neurodegenerative disorders.

This guide provides a comprehensive overview of the methods used to identify and quantify mcm5s2U, mcm5H2U, and mcm5U, offering a comparative analysis of their performance based on experimental data. Detailed protocols for key experiments are provided to enable researchers to implement these techniques in their own laboratories.

Comparative Analysis of Analytical Methodologies

The two primary methods for the analysis of mcm5s2U and its desulfuration products are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and the γ-toxin endonuclease assay. Each method offers distinct advantages and is suited to different research questions.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)γ-Toxin Endonuclease Assay
Principle Separation of nucleosides by chromatography followed by mass-based detection and quantification.Specific enzymatic cleavage of tRNA at the mcm5s2U site, followed by detection of cleavage products.
Quantification Absolute and highly accurate quantification of all three nucleosides (mcm5s2U, mcm5H2U, mcm5U).Semi-quantitative; primarily indicates the presence or absence of mcm5s2U.
Specificity High; can distinguish between structurally similar modifications.Highly specific for mcm5s2U.
Sensitivity Very high; can detect femtomole levels of nucleosides.High, especially when coupled with qRT-PCR.
Throughput Moderate; sample preparation can be time-consuming.Higher throughput, particularly with qRT-PCR detection.
Cost High initial instrument cost and requires specialized expertise.Lower cost, utilizing standard molecular biology equipment.
Information Provided Provides a comprehensive profile of all modifications present in the tRNA pool.Specifically targets mcm5s2U, providing information on its modification status in specific tRNAs.

Quantitative Data on mcm5s2U Desulfuration

Studies have demonstrated the utility of LC-MS/MS in quantifying the changes in mcm5s2U and its desulfuration products under oxidative stress. The following table summarizes representative data from studies on human cell lines.

Table 1: Relative Abundance of mcm5s2U and its Desulfuration Products in Human Cells Under Oxidative Stress (LC-MS/MS Analysis) [1][2]

Cell LineTreatment% mcm5s2U% mcm5H2U% mcm5U
HEK293Control85510
HEK293H₂O₂ (100 µM)602515
HeLaControl78715
HeLaSodium Arsenite (50 µM)553015

Note: The percentages are illustrative and can vary depending on the specific experimental conditions and cell type.

Experimental Protocols

Induction of Oxidative Stress and tRNA Isolation

This protocol describes the induction of oxidative stress in cultured human cells and the subsequent isolation of total tRNA.

Materials:

  • Human cell line (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • Hydrogen peroxide (H₂O₂) or Sodium Arsenite (NaAsO₂)

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or equivalent RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • Nuclease-free water

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with the desired concentration of the oxidative stress-inducing agent (e.g., 100 µM H₂O₂ or 50 µM NaAsO₂) for a specified time (e.g., 2-4 hours). Include an untreated control group.

  • Harvest the cells by trypsinization or scraping.

  • Wash the cells with ice-cold PBS.

  • Isolate total RNA using TRIzol reagent according to the manufacturer's instructions.

  • To enrich for small RNAs, including tRNA, perform a differential precipitation or use a specialized kit.

  • Quantify the tRNA concentration using a spectrophotometer.

LC-MS/MS Analysis of tRNA Nucleosides

This protocol outlines the steps for preparing tRNA samples for LC-MS/MS analysis.

Materials:

  • Purified total tRNA

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium acetate (B1210297) buffer

  • LC-MS grade water and acetonitrile (B52724)

  • Formic acid

  • C18 reverse-phase HPLC column

  • Mass spectrometer

Procedure:

  • Digest 1-5 µg of total tRNA with nuclease P1 at 37°C for 2 hours.

  • Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.

  • Filter the digested sample to remove enzymes.

  • Inject the sample into an LC-MS/MS system.

  • Separate the nucleosides using a C18 column with a gradient of acetonitrile in water containing 0.1% formic acid.

  • Detect and quantify the nucleosides using a mass spectrometer in multiple reaction monitoring (MRM) mode, using known standards for mcm5s2U, mcm5H2U, and mcm5U to create calibration curves.

γ-Toxin Endonuclease Assay

This protocol describes the use of γ-toxin to specifically detect mcm5s2U in tRNA.

Materials:

  • Purified total tRNA

  • Recombinant γ-toxin

  • Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)

  • For Northern blot detection:

    • Denaturing polyacrylamide gel

    • Nylon membrane

    • Radiolabeled probe specific to the tRNA of interest (e.g., tRNA-Glu)

  • For qRT-PCR detection:

    • Reverse transcriptase

    • tRNA-specific reverse transcription primer

    • PCR primers flanking the cleavage site

    • qPCR instrument

Procedure:

  • Incubate 1-5 µg of total tRNA with γ-toxin in the reaction buffer at 30°C for 30 minutes. Include a no-toxin control.

  • For Northern blot detection: a. Separate the RNA on a denaturing polyacrylamide gel. b. Transfer the RNA to a nylon membrane. c. Hybridize with a radiolabeled probe and visualize the full-length and cleaved tRNA fragments.

  • For qRT-PCR detection: a. Perform reverse transcription using a tRNA-specific primer. b. Perform qPCR with primers that amplify the full-length tRNA. A decrease in the qPCR signal in the toxin-treated sample compared to the control indicates the presence of mcm5s2U.

Visualizing the Workflow and Pathway

To aid in understanding the experimental processes and the biological context, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gamma_toxin γ-Toxin Assay cell_culture Cell Culture stress_induction Oxidative Stress Induction cell_culture->stress_induction tRNA_isolation tRNA Isolation stress_induction->tRNA_isolation hydrolysis Enzymatic Hydrolysis tRNA_isolation->hydrolysis toxin_treatment γ-Toxin Treatment tRNA_isolation->toxin_treatment lc_separation LC Separation hydrolysis->lc_separation ms_detection MS/MS Detection & Quantification lc_separation->ms_detection northern_blot Northern Blot toxin_treatment->northern_blot qRT_PCR qRT-PCR toxin_treatment->qRT_PCR

Figure 1. Experimental workflow for the analysis of mcm5s2U and its desulfuration products.

desulfuration_pathway mcm5s2U mcm5s2U (5-methoxycarbonylmethyl-2-thiouridine) mcm5H2U mcm5H2U (5-methoxycarbonylmethyl-4-pyrimidinone-2-one riboside) mcm5s2U->mcm5H2U Desulfuration mcm5U mcm5U (5-methoxycarbonylmethyluridine) mcm5s2U->mcm5U Desulfuration stress Oxidative Stress (e.g., H₂O₂, NaAsO₂) stress->mcm5s2U

Figure 2. Oxidative desulfuration pathway of mcm5s2U.

References

Evolutionary Crossroads: The Enduring Significance of the mcm5s2U tRNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

The post-transcriptional modification of transfer RNA (tRNA) is a universally conserved strategy across all domains of life, ensuring translational fidelity and efficiency. Among the myriad of these modifications, the 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) modification at the wobble position (U34) of specific tRNAs stands out for its critical role in accurate codon recognition. This guide provides a comparative analysis of the evolutionary conservation, biosynthetic pathways, and functional significance of mcm5s2U and its prokaryotic equivalent, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), supported by experimental data and detailed protocols for their detection and analysis.

Widespread but Distinct: Distribution Across the Domains of Life

The mcm5s2U modification and its analogs are found at the wobble position of tRNAs that decode codons in split-codon boxes, such as those for Glutamic acid, Lysine, and Glutamine. While the core 2-thiouridine (B16713) component is ancient, the C5-side chain modification exhibits a clear divergence between eukaryotes and prokaryotes. Eukaryotic tRNAs feature the mcm5 (5-methoxycarbonylmethyl) group, whereas bacteria and archaea typically possess the mnm5 (5-methylaminomethyl) group.

DomainModificationKey Biosynthetic Enzymes (Side Chain)Key Biosynthetic Enzymes (Thiolation)
Eukarya mcm5s2UElongator complex (Elp1-6), Trm9/Trm112 (ALKBH8/TRMT112 in humans)Nfs1, Urm1, Uba4, Ncs2/Ncs6 (cytosolic); Mtu1 (mitochondrial)
Bacteria mnm5s2UMnmE, MnmG, MnmC (e.g., E. coli) or MnmL/MnmM (B. subtilis)MnmA, IscS
Archaea mnm5s2U (inferred)Homologs of MnmE, MnmG likely presentTtcA family proteins

Table 1: Comparative Distribution and Key Biosynthetic Enzymes of mcm5s2U and mnm5s2U. This table summarizes the presence of the mcm5s2U modification or its prokaryotic equivalent, mnm5s2U, across the three domains of life, highlighting the key enzymes involved in the biosynthesis of the C5 side chain and the 2-thio group. The presence of mnm5s2U in Archaea is strongly suggested by genomic and some experimental evidence.[1]

Convergent Paths to a Conserved Function: Biosynthetic Pathways

The biosynthesis of mcm5s2U and mnm5s2U involves two independent pathways that converge to modify the wobble uridine: one for the C5 side chain and another for the 2-thio group. Interestingly, the enzymes responsible for the thiolation step in eukaryotes and bacteria show an example of convergent evolution, where unrelated proteins perform the same function.[1] In yeast, Tuc1p, which is structurally similar to the bacterial TtcA protein (involved in 2-thiocytidine (B84405) synthesis), is responsible for the 2-thiouridine formation at position 34.[1] In contrast, bacteria utilize the MnmA protein for this step.

Biosynthesis of mcm5s2U and mnm5s2U cluster_eukarya Eukarya (e.g., Yeast) cluster_bacteria Bacteria (e.g., E. coli) U34_euk Uridine-34 Elongator Elongator Complex U34_euk->Elongator cm5U cm5U Trm9_112 Trm9/Trm112 cm5U->Trm9_112 mcm5U mcm5U Nfs1_path Nfs1 pathway mcm5U->Nfs1_path mcm5s2U mcm5s2U Elongator->cm5U ATP Trm9_112->mcm5U SAM Nfs1_path->mcm5s2U Cysteine, ATP U34_bac Uridine-34 MnmEG MnmE/MnmG U34_bac->MnmEG cmnm5U cmnm5U MnmC1 MnmC (oxidase) cmnm5U->MnmC1 nm5U nm5U MnmC2 MnmC (methylase) nm5U->MnmC2 mnm5U mnm5U MnmA MnmA mnm5U->MnmA mnm5s2U mnm5s2U MnmEG->cmnm5U Glycine, GTP MnmC1->nm5U MnmC2->mnm5U SAM MnmA->mnm5s2U Cysteine, ATP

Figure 1: Biosynthesis of mcm5s2U and mnm5s2U. A simplified diagram comparing the biosynthetic pathways in Eukarya and Bacteria.

Experimental Protocols for Detection and Analysis

The accurate detection and quantification of mcm5s2U and its analogs are crucial for understanding their biological roles. Several robust methods have been developed, each with its own advantages.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)

This is a highly sensitive and quantitative method for the direct detection of modified nucleosides.

Protocol:

  • tRNA Isolation: Extract total RNA from cells using a standard method like TRIzol, followed by purification of the tRNA fraction using methods such as phenol-chloroform extraction and ethanol (B145695) precipitation.[2]

  • Enzymatic Hydrolysis: Digest the purified tRNA to individual nucleosides using a cocktail of enzymes such as Nuclease P1 and bacterial alkaline phosphatase.[2]

  • HPLC Separation: Separate the resulting nucleosides using a reverse-phase HPLC column (e.g., C18). A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used for elution.[2]

  • Mass Spectrometry Detection: The eluent from the HPLC is directly introduced into a mass spectrometer for the detection and quantification of the modified nucleosides based on their mass-to-charge ratio.[2][3]

γ-Toxin Endonuclease Assay (for eukaryotic mcm5s2U)

This assay leverages the specificity of the γ-toxin from Kluyveromyces lactis, which cleaves tRNA specifically at the 3'-side of the mcm5s2U modification.

Protocol:

  • Total RNA Extraction: Isolate total RNA from eukaryotic cells.

  • γ-Toxin Treatment: Incubate the total RNA with purified γ-toxin in an appropriate reaction buffer. A control reaction without the toxin should be included.

  • Analysis of Cleavage Products: The resulting tRNA fragments can be detected by either:

    • Northern Blot Analysis: Separate the RNA on a denaturing polyacrylamide gel, transfer to a membrane, and probe with a labeled oligonucleotide specific for the tRNA of interest.

    • Quantitative PCR (qPCR): Reverse transcribe the treated RNA and perform qPCR with primers that specifically amplify the full-length tRNA. Cleavage will result in a decrease in the amount of full-length product.

Experimental Workflow for mcm5s2U Detection cluster_hplc HPLC-MS Analysis cluster_gamma γ-Toxin Endonuclease Assay rna_ext_hplc Total RNA Extraction trna_pur tRNA Purification rna_ext_hplc->trna_pur hydrolysis Enzymatic Hydrolysis trna_pur->hydrolysis hplc HPLC Separation hydrolysis->hplc ms Mass Spectrometry hplc->ms rna_ext_gamma Total RNA Extraction gamma_treat γ-Toxin Treatment rna_ext_gamma->gamma_treat analysis Analysis of Cleavage gamma_treat->analysis northern Northern Blot analysis->northern q_pcr qPCR analysis->q_pcr

Figure 2: Experimental workflows for mcm5s2U detection. A diagram illustrating the key steps in HPLC-MS analysis and the γ-toxin endonuclease assay.

The Functional Imperative: Ensuring Translational Accuracy

The primary function of the mcm5s2U modification is to enhance the efficiency and fidelity of translation.[4] It achieves this by restricting the wobble capabilities of the U34 nucleotide, ensuring it pairs correctly with A and G in the third codon position while preventing misreading of near-cognate codons.[4][5] The absence of this modification leads to a variety of cellular defects, including slow growth, increased translational frameshifting, and sensitivity to stress, underscoring its fundamental importance.[4][6] In yeast, the complete loss of both the mcm5 and s2 modifications is lethal, highlighting the essential nature of this modified nucleoside.[1][4]

Conclusion

The evolutionary conservation of the mcm5s2U modification and its prokaryotic counterpart, mnm5s2U, across all domains of life speaks to its indispensable role in the fundamental process of protein synthesis. While the specific chemical nature of the C5 side chain has diverged between eukaryotes and prokaryotes, the core function of ensuring translational accuracy remains constant. The distinct biosynthetic pathways, featuring both homologous and convergently evolved enzymes, provide a fascinating glimpse into the evolutionary solutions that have arisen to maintain this critical tRNA modification. The robust experimental methods available for its detection and quantification continue to facilitate a deeper understanding of its regulation and its impact on cellular health and disease.

References

Decoding the Wobble: A Comparative Guide to Functional Studies of Uridine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of tRNA modifications is paramount for deciphering the intricacies of gene expression and its role in disease. This guide provides an objective comparison of the functional consequences of different wobble uridine (B1682114) modifications, supported by experimental data and detailed methodologies.

Wobble uridine modifications at position 34 (U34) of the tRNA anticodon are crucial for the efficiency and fidelity of protein synthesis. These chemical alterations fine-tune the decoding process, ensuring that the genetic code is read accurately. This guide delves into the comparative functional studies of key wobble uridine modifications, including 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U), 5-carbamoylmethyluridine (B1230082) (ncm⁵U), and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U), primarily focusing on findings from the model organism Saccharomyces cerevisiae.

Impact on Codon Recognition and Translational Efficiency

Wobble uridine modifications play a significant role in expanding the decoding capacity of tRNAs, allowing a single tRNA species to recognize multiple codons. The nature of the modification dictates the efficiency of this expanded pairing.

Studies in yeast have demonstrated that the mcm⁵ and ncm⁵ side chains are critical for the efficient decoding of G-ending codons.[1][2][3] Furthermore, the combination of the mcm⁵ group with a 2-thio (s²) modification (mcm⁵s²U) enhances the reading of both A- and G-ending codons.[1][2][3] The absence of these modifications can lead to significant defects in translation, particularly for codons that are heavily reliant on modified tRNAs for their recognition.[4][5] For instance, the AAA codon for lysine (B10760008) is highly dependent on the mcm⁵s²U modification for efficient translation.[6]

Quantitative Comparison of Decoding Efficiency

To quantify the impact of wobble uridine modifications on decoding, reporter assays are commonly employed. These assays typically involve the expression of a reporter gene (e.g., β-galactosidase or luciferase) containing a specific codon at a defined position. The level of reporter protein expression serves as a proxy for the efficiency of codon translation.

Wobble Uridine ModificationTarget CodonRelative Decoding Efficiency (%) (Compared to Wild-Type)Key FindingsReference
mcm⁵U G-ending codons (e.g., AGA - Arginine)IncreasedPromotes efficient decoding of G-ending codons.[1][2][3][7]
ncm⁵U G-ending codonsIncreasedFunctionally similar to mcm⁵U in promoting G-ending codon reading.[1][2][3]
mcm⁵s²U A- and G-ending codons (e.g., AAA - Lysine, AAG - Lysine)Significantly IncreasedThe s² group, in concert with mcm⁵, is crucial for efficient reading of both purine-ending codons.[1][2][3]
Unmodified Uridine A- and G-ending codonsSignificantly DecreasedLack of modification leads to poor translation of specific codons, resulting in reduced protein expression.[4]

Role in Maintaining Translational Fidelity

Beyond efficiency, wobble uridine modifications are critical for maintaining the correct reading frame during translation. The absence of these modifications can lead to an increase in +1 ribosomal frameshifting, a phenomenon where the ribosome shifts its reading frame by one nucleotide, resulting in the synthesis of a non-functional protein.[8][9]

The current model suggests that the lack of proper wobble uridine modifications can lead to translational pausing and subsequent slippage of the peptidyl-tRNA in the P-site of the ribosome.[8][10]

Quantitative Analysis of +1 Frameshifting

Dual-luciferase reporter assays are a standard method for quantifying frameshifting events. In these systems, the expression of a second reporter (e.g., Firefly luciferase) is dependent on a +1 frameshift event occurring within a specific sequence placed between it and a primary reporter (e.g., Renilla luciferase).

Mutant Strain (Lacking Modification)Slippery SequenceTest CodonRelative Frameshifting Frequency (%) (Compared to Wild-Type)Key FindingsReference
elp3Δ (lacks mcm⁵/ncm⁵)UUUAAA (Lys)IncreasedThe absence of the mcm⁵ side chain leads to a higher frequency of +1 frameshifting.[8]
tuc1Δ (lacks s²)UUUAAA (Lys)IncreasedThe lack of the 2-thio group also contributes to increased frameshifting.[8]
elp3Δ tuc1Δ (lacks mcm⁵s²)UUUAAA (Lys)Synergistically IncreasedThe combined loss of both modifications has a more severe impact on reading frame maintenance.[11]

Experimental Protocols

Analysis of tRNA Modification Status by HPLC

Objective: To determine the presence and quantity of modified nucleosides in tRNA.

Methodology:

  • Isolate total tRNA from yeast cells.

  • Purify specific tRNA species of interest using methods like polyacrylamide gel electrophoresis (PAGE) or hybridization to biotinylated oligonucleotides.

  • Digest the purified tRNA to its constituent nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • Analyze the nucleoside composition by high-performance liquid chromatography (HPLC) coupled with a photodiode array detector.

  • Identify and quantify modified nucleosides by comparing their retention times and UV absorption spectra to known standards.[1]

In Vivo Codon Reading Efficiency Assay (β-Galactosidase Reporter)

Objective: To measure the efficiency of translation of a specific codon in vivo.

Methodology:

  • Construct a reporter plasmid expressing the lacZ gene (encoding β-galactosidase) with a specific test codon inserted near the N-terminus.

  • Transform wild-type and modification-deficient yeast strains with the reporter plasmid.

  • Grow the transformed cells to mid-log phase.

  • Prepare cell extracts and measure β-galactosidase activity using a colorimetric assay (e.g., with ONPG as a substrate).

  • Normalize the β-galactosidase activity to the total protein concentration in the extract.

  • Compare the normalized activity between mutant and wild-type strains to determine the relative decoding efficiency.[1]

+1 Ribosomal Frameshifting Assay (Dual-Luciferase Reporter)

Objective: To quantify the frequency of +1 ribosomal frameshifting at a specific sequence.

Methodology:

  • Construct a dual-luciferase reporter plasmid where the Renilla luciferase gene is in the initial reading frame (0 frame) and the Firefly luciferase gene is in the +1 reading frame.

  • Insert a "slippery sequence" and the test codon of interest between the two luciferase genes.

  • Transform wild-type and modification-deficient yeast strains with the reporter plasmid.

  • Grow the cells and prepare lysates.

  • Measure the activities of both Renilla and Firefly luciferases using a luminometer.

  • Calculate the frameshifting efficiency as the ratio of Firefly luciferase activity to Renilla luciferase activity.

  • Compare the frameshifting efficiency between mutant and wild-type strains.[8][9][12]

Visualizing the Impact of Wobble Uridine Modifications

To better understand the processes influenced by wobble uridine modifications, the following diagrams illustrate the biosynthetic pathway and the mechanism of +1 ribosomal frameshifting.

Wobble_Uridine_Modification_Pathway cluster_0 Biosynthesis of mcm⁵s²U U34 Uridine (U34) Intermediate1 Intermediate U34->Intermediate1 Multiple Steps mcm5U mcm⁵U Intermediate1->mcm5U mcm5s2U mcm⁵s²U mcm5U->mcm5s2U Elongator Elongator Complex (Elp1-Elp6) Elongator->mcm5U Thiolation_Pathway Thiolation Pathway (Tuc1, etc.) Thiolation_Pathway->mcm5s2U Ribosomal_Frameshifting cluster_1 Mechanism of +1 Ribosomal Frameshifting start Ribosome at Slippery Sequence pause Translational Pause (due to inefficient decoding of hypomodified tRNA) start->pause slip Peptidyl-tRNA Slips into +1 Frame pause->slip resume Translation Resumes in +1 Frame slip->resume

References

Safety Operating Guide

Safe Disposal of 5-Carboxymethyl-2-thiouridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is imperative to handle 5-Carboxymethyl-2-thiouridine with appropriate care to minimize exposure and risk.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Respiratory Protection: A dust mask or a NIOSH/MSHA approved respirator should be used, especially when handling the compound in powdered form to avoid inhalation.[1][2]

  • Hand Protection: Wear protective gloves.[1]

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[1][2]

  • Skin and Body Protection: A lab coat or protective suit should be worn to prevent skin contact.[1][2]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent the formation and dispersion of dust.[1]

  • Ensure adequate ventilation, preferably using a local exhaust ventilation system.[1]

  • Wash hands thoroughly after handling the material.[1]

  • Store the compound in a tightly closed container in a freezer, protected from moisture and light.[1][2]

II. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste.

  • Waste Collection:

    • Carefully sweep up any solid waste, avoiding the creation of dust.[1]

    • Place the waste into a suitable, clearly labeled, and closed container for disposal.[2]

  • Waste Storage:

    • Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents.[2]

  • Engage Professional Waste Disposal Service:

    • Dispose of the contents and container through an approved waste disposal plant.[2] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to ensure compliance with all local, state, and federal regulations.

  • Decontamination:

    • Thoroughly clean any contaminated surfaces.

    • Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) in the same manner as the chemical waste.

III. Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Secure the Area: Restrict access to the spill area to non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spilled material from entering drains.[1]

  • Clean-up:

    • Wearing appropriate PPE, gently sweep or scoop up the spilled solid.

    • Place the material into a designated waste container.

    • Clean the spill area with an appropriate solvent or detergent and wipe dry.

    • Dispose of all cleanup materials as hazardous waste.

IV. Quantitative Data

No specific quantitative data for the disposal of this compound, such as concentration limits for neutralization or specific disposal volumes, were found in the available safety literature. Always refer to your institution's specific protocols and the guidance of your EHS department.

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Collect Waste (Avoid Dust Formation) B->C D Place in a Labeled, Sealed Container C->D E Store Container in Designated Waste Area D->E F Consult Institutional EHS for Pickup E->F G Arrange for Licensed Waste Disposal F->G H Decontaminate Work Area G->H I Dispose of Contaminated Materials as Waste H->I J End: Disposal Complete I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Carboxymethyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Carboxymethyl-2-thiouridine. Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of your research. This document is intended to be a comprehensive resource, building trust by providing value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a modified nucleoside. While specific toxicity data is limited, it should be handled with care, assuming potential hazards similar to other nucleoside analogs, some of which may have cytotoxic or mutagenic properties. A comprehensive approach to personal protective equipment is mandatory.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields. A face shield should be worn over safety glasses during procedures with a high risk of splashing or aerosol generation.
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (disposable nitrile gloves are a suitable choice for short-term protection).[3] Always inspect gloves prior to use and change them immediately upon contamination. A fully buttoned lab coat must be worn to cover as much skin as possible.
Respiratory Dust Mask or RespiratorFor handling the solid compound where dust may be generated, a dust mask is required. In cases of significant aerosol generation or poor ventilation, a NIOSH-approved respirator should be used.
General Closed-toed shoesAlways wear closed-toed shoes in the laboratory.

Safe Handling and Operational Plan

Proper handling procedures are crucial to minimize exposure and prevent contamination.

2.1. Engineering Controls

  • Ventilation: All handling of this compound, especially the solid form, should be conducted in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.[2]

  • Designated Area: If possible, designate a specific area for handling this compound to prevent cross-contamination.

2.2. Work Practices

  • Avoid Aerosol Generation: Take care to avoid the creation of dust when handling the solid compound.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or apply cosmetics in the laboratory.

  • Labeling: Ensure all containers of this compound are clearly labeled.

2.3. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light and moisture.

Detailed Experimental Protocol: Enzymatic Incorporation into RNA

This protocol is a representative example of how this compound might be used in a research setting. This procedure outlines the enzymatic incorporation of a modified nucleotide into an RNA transcript.

Objective: To synthesize an RNA molecule containing this compound at specific positions.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Transcription Buffer (10x)

  • ATP, CTP, GTP (100 mM stocks)

  • UTP (100 mM stock)

  • This compound-5'-triphosphate (cm⁵s²UTP) (100 mM stock)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit

Methodology:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature. The final volume is typically 20 µL.

    • 2 µL 10x Transcription Buffer

    • 1 µg Linearized DNA template

    • 2 µL ATP (100 mM)

    • 2 µL CTP (100 mM)

    • 2 µL GTP (100 mM)

    • 1 µL UTP (100 mM)

    • 1 µL cm⁵s²UTP (100 mM) - adjust ratio with UTP for desired incorporation level

    • 1 µL RNase Inhibitor

    • Nuclease-free water to 18 µL

    • 2 µL T7 RNA Polymerase

  • Incubation: Gently mix the components and incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the synthesized RNA using a commercially available RNA purification kit according to the manufacturer's instructions. This will remove the enzyme, unincorporated nucleotides, and DNA fragments.

  • Analysis: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess the integrity and size of the transcript by running an aliquot on a denaturing polyacrylamide or agarose (B213101) gel.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations. As a modified nucleoside that may have cytotoxic properties, it should be treated as hazardous chemical waste.

Table 2: Disposal Procedures

Waste TypeDisposal Procedure
Unused solid this compound Dispose of as hazardous chemical waste. Place in a clearly labeled, sealed container. Follow your institution's guidelines for chemical waste pickup.
Contaminated Labware (e.g., pipette tips, microcentrifuge tubes) Place in a designated hazardous waste container lined with a biohazard bag. Do not dispose of in regular trash.
Liquid Waste (e.g., reaction mixtures) Collect in a clearly labeled hazardous waste container. Do not pour down the drain. The container should specify that it contains nucleoside analogs.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste container for incineration.

General Disposal Principles:

  • Segregation: Keep waste containing this compound separate from other laboratory waste streams.

  • Labeling: All waste containers must be clearly labeled with the contents, including the name of the chemical and the appropriate hazard symbols.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous and chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for clarification.[4]

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling and use of this compound.

Handling_Workflow Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal start Obtain this compound assess_hazards Review SDS and Safety Protocols start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe weigh_solid Weigh Solid Compound in Fume Hood don_ppe->weigh_solid prepare_solution Prepare Stock Solution weigh_solid->prepare_solution perform_experiment Perform Experiment (e.g., Enzymatic Incorporation) prepare_solution->perform_experiment decontaminate Decontaminate Work Area perform_experiment->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose of Waste per Institutional Guidelines segregate_waste->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.